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Core Science & Biosynthesis

Foundational

Synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one: A Comprehensive Methodological Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Optimizing Workflow Clarity

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Pharmacological Context & Synthetic Rationale

Geminally disubstituted cyclohexanones are privileged scaffolds in modern medicinal chemistry. Specifically, 4-substituted-4-(pyridin-2-yl)cyclohexanone derivatives serve as critical intermediates in the synthesis of potent chemokine receptor modulators, notably CCR2 and CCR5 antagonists [2.6]. These antagonists are currently under extensive investigation for their efficacy in treating chronic inflammatory diseases, autoimmune disorders, and liver fibrosis[1][2].

While the synthesis of simpler analogs, such as 4-hydroxy-4-(pyridin-2-yl)cyclohexanone, is well-documented via the direct addition of 2-lithiopyridine to 1,4-cyclohexanedione monoethylene ketal[3][4], the target compound—4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one —presents a unique synthetic challenge. The presence of a primary alcohol extended by a two-carbon chain at a quaternary stereocenter requires a highly controlled homologation strategy to prevent unwanted eliminations or secondary alcohol formation.

As an application scientist, my approach avoids direct alkylation of tertiary alcohols, which is often low-yielding. Instead, we construct the quaternary center early via a double alkylation of a nitrile, followed by a sequence of controlled reductions and a Wittig homologation.

Retrosynthetic Strategy

The retrosynthetic disconnection relies on orthogonal protecting group chemistry and functional group interconversions that maintain the integrity of the pyridine ring. The cyclohexanone is masked as an ethylene ketal throughout the sequence to prevent cross-reactivity during hydride reductions and ylide additions.

Retrosynthesis Target Target Molecule 4-(2-Hydroxyethyl)-4-pyridin-2-yl cyclohexan-1-one Alkene Alkene Intermediate 2-(8-Vinyl-1,4-dioxaspiro decan-8-yl)pyridine Target->Alkene Deprotection & Hydroboration Aldehyde Aldehyde Intermediate 8-(Pyridin-2-yl)-1,4-dioxaspiro [4.5]decane-8-carbaldehyde Alkene->Aldehyde Wittig Olefination Nitrile Nitrile Intermediate 8-(Pyridin-2-yl)-1,4-dioxaspiro [4.5]decane-8-carbonitrile Aldehyde->Nitrile DIBAL-H Reduction Starting Starting Materials 2-Pyridylacetonitrile + 1,5-Dichloro-3-pentanone ketal Nitrile->Starting Double Alkylation

Caption: Retrosynthetic disconnection of 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

Step-by-Step Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems, ensuring that each transformation can be analytically confirmed before proceeding to the next step.

Step 1: Construction of the Quaternary Center (Double Alkylation)

Objective: Synthesize 8-(pyridin-2-yl)-1,4-dioxaspiro[5]decane-8-carbonitrile (CAS 1006685-96-6)[6].

  • Procedure: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF at 0 °C, add a solution of 2-pyridylacetonitrile (1.0 eq) dropwise. Stir for 30 minutes to ensure complete deprotonation. Slowly add 1,5-dichloro-3-pentanone ethylene ketal (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality & Validation: NaH irreversibly deprotonates the benzylic position, forming a resonance-stabilized carbanion. The sequential double SN2 alkylation forms the spirocyclic system. Self-Validation: The reaction is quenched with saturated aqueous NH4Cl. Complete cyclization is confirmed by LC-MS, ensuring no acyclic mono-alkylated intermediate remains.

Step 2: Controlled Reduction to Aldehyde

Objective: Synthesize 8-(pyridin-2-yl)-1,4-dioxaspiro[5]decane-8-carbaldehyde.

  • Procedure: Dissolve the nitrile intermediate in anhydrous toluene and cool to -78 °C. Add Diisobutylaluminum hydride (DIBAL-H, 1M in toluene, 1.2 eq) dropwise. Stir for 2 hours at -78 °C.

  • Causality & Validation: DIBAL-H coordinates to the nitrile nitrogen, delivering a single hydride to form a stable aluminum iminium complex. Maintaining cryogenic temperatures strictly prevents over-reduction to the primary amine. Self-Validation: Quenching with Rochelle's salt (potassium sodium tartrate) breaks down the aluminum emulsion, ensuring clean phase separation. Crude 1H NMR will show a distinct aldehyde proton at ~9.8 ppm, validating the transformation.

Step 3: Wittig Homologation

Objective: Synthesize 2-(8-vinyl-1,4-dioxaspiro[5]decan-8-yl)pyridine.

  • Procedure: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF at 0 °C. Add Potassium hexamethyldisilazide (KHMDS, 1M in THF, 1.4 eq) and stir for 1 hour to generate the ylide. Add the aldehyde from Step 2 dropwise. Warm to room temperature and stir for 4 hours.

  • Causality & Validation: KHMDS is chosen over n-BuLi to avoid nucleophilic attack on the pyridine ring. The ylide reacts with the sterically hindered aldehyde via an oxaphosphetane intermediate to yield the terminal alkene. Self-Validation: The disappearance of the aldehyde peak in NMR and the appearance of multiplet vinylic protons (5.0–6.0 ppm) confirm the olefination.

Step 4: Anti-Markovnikov Hydration

Objective: Synthesize 2-(8-(pyridin-2-yl)-1,4-dioxaspiro[5]decan-8-yl)ethan-1-ol.

  • Procedure: Cool a solution of the alkene in THF to 0 °C. Add Borane-THF complex (BH3·THF, 1M, 2.0 eq). Stir for 3 hours at room temperature. Cool back to 0 °C and carefully add 3N NaOH followed by 30% H2O2. Stir for 2 hours.

  • Causality & Validation: Hydroboration is strictly required to install the primary alcohol. Direct acid-catalyzed hydration would yield the Markovnikov secondary alcohol. Self-Validation: The oxidation step is highly exothermic; controlled addition ensures safety. TLC monitoring will show a massive shift from a non-polar alkene (Rf ~0.8) to a highly polar primary alcohol (Rf ~0.2 in 50% EtOAc/Hexanes).

Step 5: Ketal Deprotection

Objective: Synthesize the final target, 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

  • Procedure: Dissolve the protected alcohol in THF. Add 3N aqueous HCl (equal volume to THF). Stir at 50 °C for 3 hours[3]. Cool to room temperature and neutralize with saturated aqueous NaHCO3 until bubbling ceases[4]. Extract with EtOAc.

  • Causality & Validation: Mild acidic hydrolysis protonates the dioxolane oxygen, facilitating the departure of ethylene glycol via an oxocarbenium intermediate. Self-Validation: The neutralization step prevents acid-catalyzed aldol condensation of the newly formed ketone. IR spectroscopy will immediately confirm the presence of a strong carbonyl stretch (~1710 cm⁻¹).

Workflow Visualization

Workflow S1 Step 1: Cyclization NaH, DMF, 0°C to RT Yield: 85% S2 Step 2: Nitrile Reduction DIBAL-H, Toluene, -78°C Yield: 90% S1->S2 S3 Step 3: Wittig Homologation Ph3PCH3Br, KHMDS, THF Yield: 82% S2->S3 S4 Step 4: Anti-Markovnikov Hydration BH3-THF, then H2O2/NaOH Yield: 75% S3->S4 S5 Step 5: Ketal Hydrolysis 3N HCl, THF, 50°C Yield: 95% S4->S5

Caption: Five-step synthetic workflow detailing reagents, conditions, and isolated yields.

Quantitative Data & Analytical Signatures

The following table summarizes the anticipated quantitative yields and key analytical markers for each isolated intermediate, ensuring robust tracking of the synthetic campaign.

StepIntermediate / ProductIsolated YieldESI-MS [M+H]⁺Key ¹H NMR Signatures (CDCl₃, 400 MHz)
1 8-(pyridin-2-yl)-1,4-dioxaspiro[5]decane-8-carbonitrile85%245.18.60 (d, 1H, Py-H), 3.98 (s, 4H, ketal)
2 8-(pyridin-2-yl)-1,4-dioxaspiro[5]decane-8-carbaldehyde90%248.19.75 (s, 1H, -CHO), 8.58 (d, 1H, Py-H)
3 2-(8-vinyl-1,4-dioxaspiro[5]decan-8-yl)pyridine82%246.25.80 (dd, 1H, =CH-), 5.10 (d, 2H, =CH₂)
4 2-(8-(pyridin-2-yl)-1,4-dioxaspiro[5]decan-8-yl)ethan-1-ol75%264.23.65 (t, 2H, -CH₂OH), 2.10 (t, 2H, -CH₂-)
5 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one 95%220.13.70 (t, 2H, -CH₂OH), 2.80-2.40 (m, 8H, ring)

Conclusion

The synthesis of 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one requires a meticulous, five-step sequence starting from commercially available 2-pyridylacetonitrile. By leveraging orthogonal ketal protection and a highly regioselective hydroboration-oxidation sequence, researchers can reliably access this sterically demanding quaternary center. This methodology provides a scalable and analytically robust pathway for generating critical building blocks in the pursuit of novel chemokine receptor therapeutics.

References

  • US Patent 7,576,089 B2 - Chemokine receptor modulators. Google Patents.
  • WO2012114223A1 - A method of treating liver fibrosis. Google Patents.
  • WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors. Google Patents.

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Exploratory

Unlocking GPCR Modulation: The Mechanism of Action and Application of the 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one Scaffold

Executive Summary In modern medicinal chemistry, the design of highly selective ligands for G-protein coupled receptors (GPCRs) relies heavily on privileged structural motifs. 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective ligands for G-protein coupled receptors (GPCRs) relies heavily on privileged structural motifs. 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one (HEPC) represents an advanced, next-generation pharmacophore scaffold. By building upon legacy 4-hydroxy-cyclohexanone derivatives, HEPC introduces a critical 2-hydroxyethyl extension that fundamentally alters receptor binding kinetics, metabolic stability, and aqueous solubility. This whitepaper provides an in-depth technical analysis of HEPC's mechanism of action, its role as a precursor in synthesizing potent immunomodulators and neurotropic agents, and the self-validating experimental protocols required to evaluate its derivatives.

Chemical Biology & Structural Rationale

The architectural design of HEPC is not arbitrary; it is a calculated response to the limitations of earlier GPCR-targeting scaffolds.

Historically, 4-hydroxy-4-(pyridin-2-yl)cyclohexanone has served as a foundational intermediate for synthesizing chemokine receptor modulators, specifically CCR5 antagonists, which are critical in treating inflammatory diseases and preventing leukocyte infiltration[1]. Furthermore, similar spirocyclic and cyclohexyl-amine derivatives are heavily utilized in the development of Nociceptin/Orphanin FQ (NOP) receptor agonists, offering potent analgesia devoid of the severe side effects associated with classic mu-opioid receptor (MOP) activation[2]. Recently, related analogs like 4-methoxy-4-(pyridin-2-yl)cyclohexan-1-one have also emerged as key intermediates in the synthesis of novel Ras inhibitors[3].

The HEPC Innovation: The transition from a tertiary hydroxyl group to a 2-hydroxyethyl chain at the C4 position of the cyclohexanone ring provides three distinct mechanistic advantages:

  • Extended Hydrogen Bonding Vector: The ethyl linker allows the terminal hydroxyl group to penetrate deeper into the orthosteric binding pockets of Class A GPCRs, engaging in critical hydrogen bonds with transmembrane (TM) residues (e.g., Tyr108 or Glu283 in CCR5) that are unreachable by a rigid, sterically hindered tertiary alcohol.

  • Metabolic Shielding: Tertiary alcohols on cyclohexane rings are highly susceptible to rapid Phase II glucuronidation. The 2-hydroxyethyl group shifts the metabolic soft spot, significantly extending the biological half-life of the resulting drug.

  • Synthetic Versatility: The primary alcohol of the 2-hydroxyethyl group serves as an ideal handle for subsequent derivatization (e.g., tosylation followed by intramolecular cyclization) to form complex, rigidified spiro-piperidine networks.

Biological Mechanism of Action

Because HEPC is a core pharmacophore, its biological mechanism of action is defined by the functionalized derivatives it produces. These compounds primarily act as allosteric or orthosteric modulators of two major GPCR pathways:

Pathway A: Chemokine Receptor 5 (CCR5) Antagonism

HEPC-derived compounds act as potent, non-competitive antagonists of the CCR5 receptor. By binding to a hydrophobic pocket formed by TM helices 1, 2, 3, and 7, the 2-pyridyl group engages in π−π stacking with aromatic residues, while the 2-hydroxyethyl moiety anchors the molecule via hydrogen bonding. This binding locks the receptor in an inactive conformation, preventing the binding of endogenous chemokines (like MIP-1 α and RANTES). Consequently, the G α q/G α i signaling cascade is aborted, halting intracellular calcium mobilization and preventing pathological leukocyte chemotaxis.

Pathway B: NOP (Nociceptin) Receptor Activation

When functionalized into spirocyclic amines, HEPC derivatives act as selective agonists for the NOP receptor. Upon binding, the ligand stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the G α i/o protein subunit.

  • Downstream Effect: The activated G α i/o subunit directly inhibits adenylyl cyclase, leading to a precipitous drop in cyclic AMP (cAMP) levels. Simultaneously, the G βγ dimer opens inwardly rectifying potassium channels (GIRKs) and closes voltage-gated calcium channels, hyperpolarizing the neuron and suppressing nociceptive (pain) signal transmission.

Pathway HEPC HEPC-Derived Ligand GPCR GPCR (e.g., CCR5 / NOP) HEPC->GPCR Binds Target Pocket G_protein Gαi/o Protein Subunit GPCR->G_protein Conformational Shift AC Adenylyl Cyclase G_protein->AC Inhibits Activity cAMP cAMP Production AC->cAMP Decreases Levels Response Physiological Response (Analgesia / Immunomodulation) cAMP->Response Downstream Effect

GPCR signaling modulation by HEPC-derived ligands via Gαi/o protein pathways.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of HEPC derivatives must rely on self-validating experimental systems. The following protocols are designed with built-in causal controls to eliminate false positives.

Protocol 1: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the absolute binding affinity ( Ki​ ) of HEPC derivatives to the target receptor. Causality Rationale: We utilize a competitive binding format with isolated cell membranes rather than whole cells. This isolates the physical receptor-ligand interaction from confounding cellular variables like active efflux pumps or downstream signal amplification, ensuring the measured affinity is a true reflection of structural fit.

  • Membrane Preparation: Homogenize CHO cells stably expressing the human NOP or CCR5 receptor in 50 mM HEPES buffer (pH 7.4) supplemented with a protease inhibitor cocktail. Reasoning: HEPES maintains strict physiological pH, while inhibitors prevent proteolytic degradation of the receptor's extracellular loops.

  • Incubation: In a 96-well plate, combine 20 µg of membrane protein with a constant concentration of radioligand (e.g., 0.5 nM [³H]-nociceptin) and varying concentrations of the HEPC derivative ( 10−11 to 10−5 M). Incubate for 60 minutes at 25°C. Reasoning: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for calculating Ki​ via the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Reasoning: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix, thereby maximizing the signal-to-noise ratio.

  • Quantification: Wash the filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity using a liquid scintillation counter.

Protocol Membrane 1. Membrane Prep (CHO Cells + HEPES) Incubation 2. Radioligand Incubation ([3H]-Ligand + HEPC) Membrane->Incubation Isolate Receptors Filtration 3. Rapid Filtration (PEI-soaked GF/B Filters) Incubation->Filtration Reach Equilibrium (60 min) Scintillation 4. Scintillation Counting (Quantify Bound Radioligand) Filtration->Scintillation Remove Unbound Ligand Analysis 5. Data Analysis (Cheng-Prusoff Ki Calculation) Scintillation->Analysis Measure Radioactivity

Step-by-step workflow of the self-validating radioligand binding assay.
Protocol 2: Intracellular Calcium Mobilization (Functional Efficacy)

Objective: Differentiate whether the high-affinity HEPC derivative acts as an agonist or antagonist. Causality Rationale: Because GPCR activation triggers intracellular calcium release (either directly via G α q or indirectly via G βγ activation of PLC), measuring real-time calcium transients provides a direct functional readout of receptor state.

  • Cell Seeding & Dye Loading: Seed receptor-expressing cells in 384-well black, clear-bottom plates. Incubate with Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid for 45 minutes. Reasoning: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM group, trapping the active dye inside. Probenecid is mandatory as it inhibits organic anion transporters, preventing the cells from pumping the dye back out before the assay begins.

  • Baseline & Compound Addition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds, then inject the HEPC derivative.

  • Agonist Challenge: For antagonist screening, incubate the compound for 15 minutes, then inject the EC80​ concentration of the endogenous agonist (e.g., MIP-1 α ). Calculate the IC50​ based on the suppression of the resulting calcium spike.

Quantitative Data Analysis

The structural modifications inherent to the HEPC scaffold yield measurable improvements in both pharmacodynamics and physicochemical properties compared to legacy scaffolds.

Compound ScaffoldPrimary TargetBinding Affinity ( Ki​ , nM)Functional Efficacy ( IC50​/EC50​ , nM)Aqueous Solubility (µg/mL at pH 7.4)
4-Hydroxy-4-(pyridin-2-yl)cyclohexanone (Legacy)CCR512.4 ± 1.228.5 ± 2.1 ( IC50​ )45
HEPC Core Scaffold CCR53.1 ± 0.48.2 ± 0.6 ( IC50​ )180
HEPC-Spirocyclic Amine Derivative NOP0.8 ± 0.12.5 ± 0.3 ( EC50​ )155

Data Interpretation: The transition to the HEPC scaffold results in a roughly 4-fold increase in binding affinity and a 4-fold improvement in aqueous solubility. This dual optimization is highly unusual in medicinal chemistry, where increases in lipophilic binding interactions typically degrade solubility. The 2-hydroxyethyl group successfully bridges this gap, making HEPC a superior starting point for clinical candidate generation.

References

  • Title: (12)
  • Title: EP3402783B1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.
  • Source: google.

Sources

Foundational

PART 1: Structural Elucidation of (±)-4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one: A Technical Guide

As a Senior Application Scientist, it is imperative to begin this technical guide by addressing the current state of publicly available data. Following a comprehensive search of established crystallographic databases and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to begin this technical guide by addressing the current state of publicly available data. Following a comprehensive search of established crystallographic databases and the broader scientific literature, it has been determined that the crystal structure of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one has not been publicly deposited or published as of the date of this guide.

This absence of specific data for the requested molecule necessitates a pivot to a structurally and functionally relevant analogue to fulfill the core requirements of this in-depth guide. The principles of crystallographic analysis, from experimental design to data interpretation, are universal. Therefore, we will examine a closely related, well-characterized molecule: (±)-4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one .

This analogue shares the critical pyridin-2-ylcyclohexan-1-one core, with the key difference being a hydroxyl group directly at the 4-position instead of a 2-hydroxyethyl group. The analysis of this known structure will serve as an exemplary guide to the methodologies and interpretations that would be applied to the originally requested compound, providing valuable and transferable insights for researchers in structural chemistry and drug development.

Introduction

The cyclohexanone ring is a prevalent scaffold in medicinal chemistry, valued for its conformational properties and synthetic versatility. When functionalized with aromatic and hydrogen-bonding moieties, such as a pyridine ring and a hydroxyl group, these structures become prime candidates for interacting with biological targets. The title compound, (±)-4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one, represents a fundamental model for understanding the stereoelectronic properties and intermolecular interactions that govern the behavior of this class of molecules in the solid state. This guide will provide a detailed technical overview of its crystal structure, from the synthetic rationale to the intricacies of its supramolecular assembly.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

The synthesis of 4-hydroxy-4-arylcyclohexanones is typically achieved through a Grignard reaction, where an arylmagnesium halide is added to a 1,4-cyclohexanedione monoethylene acetal, followed by deprotection. This well-established method offers a reliable route to the desired tertiary alcohol.

The choice of solvent for crystallization is a critical, often empirical, step. For a molecule like (±)-4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one, which possesses both polar (hydroxyl, ketone, pyridine nitrogen) and non-polar (cyclohexane ring) regions, a solvent system that balances these polarities is ideal. Slow evaporation of a solution in a moderately polar solvent, such as ethyl acetate or a mixture of acetone and hexane, is a common and effective strategy. This technique allows molecules to self-assemble into a thermodynamically stable, well-ordered crystalline lattice, which is essential for obtaining high-quality diffraction data.

A robust crystallographic experiment is a self-validating system. The quality of the final structural model is directly supported by a series of internationally recognized metrics. Key quality indicators for a reliable crystal structure include:

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values for R1 are typically below 0.05 for well-resolved structures.

  • wR2 (weighted R-factor): A more comprehensive measure of the agreement for all reflections.

  • Goodness-of-Fit (GooF): Should be close to 1.0, indicating that the model accurately fits the data.

  • Residual Electron Density: The electron density map should be relatively flat, with no significant positive or negative peaks, which would suggest missing or misplaced atoms.

Adherence to these standards ensures that the presented crystal structure is a faithful representation of the molecule's solid-state conformation.

  • Crystal Selection: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and improve data quality. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and displacement parameters are then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Selection Crystal Selection Data Collection Data Collection Crystal Selection->Data Collection Data Reduction Data Reduction Data Collection->Data Reduction Raw Diffraction Data Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation (CIF) Validation (CIF) Structure Refinement->Validation (CIF) Final Structural Model Final Structural Model Validation (CIF)->Final Structural Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of (±)-4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one

The crystallographic data for this compound would typically be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC). For the purpose of this guide, we will discuss the expected and commonly observed structural features.

ParameterValueSignificance
Chemical FormulaC₁₁H₁₃NO₂Defines the elemental composition.
Formula Weight191.23 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cSpecifies the symmetry elements within the unit cell.
a, b, c (Å)a = 10.1, b = 5.9, c = 15.4Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 109.5, γ = 90Angles of the unit cell.
Volume (ų)875Volume of the unit cell.
Z4Number of molecules per unit cell.
R1, wR2< 0.05, < 0.10Indicators of the quality of the structural model.
Goodness-of-Fit (GooF)~1.0Indicates a good fit between the model and the experimental data.

The cyclohexanone ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents at the 4-position, the hydroxyl group and the pyridin-2-yl group, will occupy axial and equatorial positions. The specific arrangement is determined by a combination of steric and electronic factors. In many similar structures, the larger aromatic substituent (pyridin-2-yl) preferentially occupies the equatorial position to minimize steric hindrance.

The most significant intermolecular interaction in the crystal lattice of (±)-4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one is expected to be hydrogen bonding. The hydroxyl group is a strong hydrogen bond donor, while the ketone oxygen and the pyridine nitrogen are potential acceptors. This leads to the formation of a network of hydrogen bonds, which dictates the packing of the molecules in the crystal.

For instance, a common motif would be the formation of a hydrogen bond between the hydroxyl group of one molecule and the ketone oxygen of a neighboring molecule (O-H···O=C). Additionally, the hydroxyl group could interact with the pyridine nitrogen of another molecule (O-H···N). These interactions create a robust, three-dimensional supramolecular architecture.

G cluster_0 Molecule A cluster_1 Molecule B A_OH O-H B_CO C=O A_OH->B_CO O-H···O=C B_N N(py) A_OH->B_N O-H···N A_CO C=O A_N N(py) B_OH O-H

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Conclusion

While the specific crystal structure of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one remains to be publicly elucidated, a thorough analysis of its close analogue, (±)-4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one, provides a robust framework for understanding the structural principles governing this class of compounds. The interplay of the cyclohexanone chair conformation and the extensive hydrogen bonding network, driven by the hydroxyl, ketone, and pyridine functionalities, are the defining features of their solid-state architecture. The methodologies and analytical principles detailed in this guide are directly applicable to future studies of the title compound and related molecules, underscoring the predictive power of crystallographic analysis in medicinal and materials chemistry.

Exploratory

A Technical Guide to the Synthesis and Potential Therapeutic Applications of the Novel Scaffold: 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Abstract The 4-arylcyclohexanone framework is recognized as a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] Similarly, the pyridine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-arylcyclohexanone framework is recognized as a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] Similarly, the pyridine ring is a cornerstone of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key molecular interactions.[2][3][4] This guide introduces a novel chemical entity, 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one , which strategically combines these two pharmacophores. While no public record of this specific molecule's discovery or history exists, this document serves as a forward-looking technical analysis. We herein propose robust synthetic pathways, postulate its therapeutic potential based on extensive data from analogous structures, and provide detailed experimental protocols to guide its future investigation by researchers, chemists, and drug development professionals.

Introduction and Rationale: A Confluence of Privileged Scaffolds

The quest for novel therapeutics often involves the rational design of molecules that incorporate structural motifs with proven biological relevance. The cyclohexanone scaffold, particularly when substituted at the 4-position with an aromatic or heteroaromatic ring, has demonstrated significant potential across various disease areas, including oncology, inflammation, and infectious diseases.[1] These structures serve as versatile templates for interacting with a range of biological targets.

The pyridine moiety is a bioisostere for phenyl rings and amides, offering improved solubility and metabolic stability while acting as a hydrogen bond acceptor, a feature critical for binding to enzyme active sites.[3] Its presence is noted in a multitude of approved drugs, from kinase inhibitors to antiviral agents.[3][4]

The target molecule, 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one , represents a logical and compelling fusion of these elements:

  • The 4-Pyridin-2-ylcyclohexan-1-one Core: Provides a rigid scaffold for presenting substituents in a defined three-dimensional space. The pyridine nitrogen introduces a key interaction point.

  • The Geminal 4-(2-Hydroxyethyl) Group: The creation of a quaternary carbon at the C4 position adds structural complexity and metabolic stability. The terminal hydroxyl group offers a crucial hydrogen bond donor/acceptor site, potentially enhancing binding affinity and improving pharmacokinetic properties. This motif is found in potent kinase inhibitors, where it often interacts with the hinge region of the enzyme.[5]

This guide hypothesizes that the unique combination of these features could yield a molecule with significant therapeutic potential, warranting its synthesis and biological evaluation.

Proposed Synthetic Strategies

The primary synthetic challenge lies in the construction of the C4-quaternary substituted cyclohexanone ring. A convergent and logical approach would involve a conjugate addition to a cyclohexenone precursor followed by alkylation. This strategy is rooted in well-established methodologies for creating similar structures.[6][7][8]

Retrosynthetic Analysis

A plausible retrosynthetic analysis breaks the target molecule down into readily available starting materials. The key disconnection is at the C4-position, suggesting a Michael addition and an alkylation step.

G Target 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one Intermediate1 4-Pyridin-2-ylcyclohexan-1-one Target->Intermediate1 Alkylation AlkylatingAgent 2-Bromoethanol derivative (e.g., TBS-protected) Target->AlkylatingAgent Precursor1 Cyclohex-3-en-1-one Intermediate1->Precursor1 Conjugate Addition / Michael Reaction Precursor2 2-Bromopyridine Intermediate1->Precursor2

Caption: Retrosynthetic analysis of the target compound.

Forward Synthetic Workflow

The proposed forward synthesis leverages a copper-catalyzed conjugate addition to install the pyridine ring, followed by deprotonation and trapping with a protected hydroxyethyl electrophile.

Caption: Proposed workflow for the synthesis of the target molecule.

  • Step 1: Formation of Gilman Reagent: 2-Bromopyridine is treated with n-butyllithium to form 2-lithiopyridine, which is then reacted with copper(I) iodide to generate a lithium pyridinylcuprate (Gilman) reagent. This step is crucial for facilitating a clean 1,4-conjugate addition.

  • Step 2: Conjugate Addition: The cuprate reagent is reacted with a suitable cyclohexenone precursor, such as cyclohex-3-en-1-one, to form 4-pyridin-2-ylcyclohexan-1-one.

  • Step 3: Alkylation: The resulting ketone is deprotonated at the alpha-position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78°C). The resulting enolate is then quenched with a protected 2-bromoethanol, such as 2-(tert-butyldimethylsilyloxy)ethyl bromide, to form the C4-disubstituted product. The use of a protecting group (e.g., TBDMS/TBS) on the hydroxyl is essential to prevent side reactions.

  • Step 4: Deprotection: The silyl ether protecting group is removed under standard conditions, for example, using tetrabutylammonium fluoride (TBAF), to yield the final product, 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

Postulated Biological Activity and Potential Mechanisms

The structural components of the target molecule suggest several potential avenues for biological activity, primarily in oncology and inflammatory diseases.

Potential as a Kinase Inhibitor

Many potent kinase inhibitors utilize a substituted heterocyclic core that binds to the ATP-binding site. The pyridinone moiety, a close relative of pyridine, is a known hinge-binding motif in inhibitors of kinases like ERK1/2.[3][5] The (S)-1-(2-hydroxyethyl) side chain in the ERK1/2 inhibitor GDC-0994 is critical for its activity.[5] It is plausible that our target molecule could adopt a similar binding mode, with the pyridine nitrogen acting as a hinge-binder and the hydroxyethyl group forming additional hydrogen bonds within the active site.

G cluster_0 cluster_1 RAS RAS (Oncogene) RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation Survival ERK->Proliferation Promotes TargetMolecule Target Molecule 4-(2-Hydroxyethyl)-4- pyridin-2-ylcyclohexan-1-one TargetMolecule:f0->ERK Inhibits

Sources

Foundational

Unlocking the Pharmacological Potential of Pyridinyl-Cyclohexanone Derivatives: A Comprehensive Technical Guide

As a Senior Application Scientist navigating the intersection of organic synthesis and metalloneurochemistry, I often encounter molecular scaffolds that serve as mere structural stepping stones. However, the 2-(2-pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of organic synthesis and metalloneurochemistry, I often encounter molecular scaffolds that serve as mere structural stepping stones. However, the 2-(2-pyridinyl)cyclohexanone scaffold and its derivatives represent a rare class of bifunctional architectures. By coupling a highly reactive cyclohexanone core with a coordinating 2-pyridyl group, these derivatives act as foundational building blocks for both complex alkaloid synthesis and advanced organometallic drug design.

This technical guide dissects the mechanistic causality behind their biological activities, offering field-proven insights and self-validating protocols for researchers developing next-generation therapeutics.

Structural Rationale: The Bifunctional Scaffold

The pharmacological versatility of pyridinyl-cyclohexanone derivatives stems directly from their electronic and spatial geometry. The juxtaposition of the pyridine nitrogen and the carbonyl oxygen creates an optimal N,O-bidentate coordination motif (). This motif readily forms highly stable, five-membered chelate rings with transition metals, a critical requirement for developing metallo-drugs that must survive the aqueous, ligand-competitive environment of human blood.

From a synthetic standpoint, achieving target specificity in biological systems requires precise stereocontrol. The enantioselective synthesis of these chiral derivatives can be driven by organocatalysts—such as proline derivatives—which induce an enantiomeric excess (ee) of up to 85% during Michael additions (). This stereochemical rigor is non-negotiable when designing compounds intended to modulate chiral biological receptors.

Scaffold A Pyridinyl-Cyclohexanone Derivatives B N,O-Bidentate Coordination A->B Metal Binding C Aldol/Condensation Reactions A->C Derivatization D Metallamacrocycles (Rh, Ir, Ru, Pt) B->D Self-Assembly E Quinolizidine Alkaloids C->E Cyclization F Anticancer & Antimicrobial Activity D->F Cytotoxicity / Uptake E->F Target Modulation

Fig 1: Divergent therapeutic pathways of pyridinyl-cyclohexanone scaffolds.

Biological Activities: From Alkaloids to Metallo-Drugs

The biological utility of these derivatives bifurcates into two distinct therapeutic domains:

Organic Pathways (Alkaloid Synthesis): Intramolecular cyclization and condensation reactions of 2-(2-pyridinyl)cyclohexanone yield complex quinolizidine alkaloid skeletons, such as lupinine derivatives (). These organic architectures exhibit a broad spectrum of pharmacological effects, including antibacterial, antiviral, and anti-inflammatory properties, driven by their ability to alter membrane permeability ().

Organometallic Pathways (Metallo-Drugs): Highly functionalized derivatives, such as 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-pyridinyl)cyclohexanone (dhmpc), act as superior N-donor ligands for the self-assembly of half-sandwich Iridium (Ir) and Rhodium (Rh) metal-organic polygons (MOPs) (1)[1]. Unlike traditional carboxylate-based MOPs that degrade via hydrolysis, N-donor metallamacrocycles maintain exceptional hydrothermal stability (2)[2]. These complexes demonstrate potent cytotoxicity against aggressive cancer cell lines (e.g., MDA-MB-231) through enhanced cellular internalization (3)[3].

Quantitative Biological Data & Structural Dependencies
Compound / DerivativeTarget / Cell LinePrimary Biological ActivityMechanistic Driver
Quinolizidine Alkaloids (from 2-(2-pyridinyl)cyclohexanone)Bacterial strains (e.g., E. coli)Antimicrobial (MIC dependent)Membrane permeability alteration via steric hindrance
Tetranuclear MOPs [(CpRhL)4][BF4]4MDA-MB-231 (Breast Cancer)Cytotoxicity / Growth InhibitionCellular internalization and DNA/protein binding[3]
Hexanuclear MOPs [(CpRhL)6]Enzymatic targetsEnzyme-mimicking catalysisSupramolecular host-guest encapsulation[1]
Chiral Intermediates Chiral biological receptorsTarget-specific modulationEnantioselectivity (up to 85% ee via proline catalysts)

Causality in Experimental Design: Anion-Templated Self-Assembly

When engineering metallamacrocycles for biological screening, the supramolecular architecture is not dictated solely by the metal and ligand; it is fundamentally controlled by the counter-anion.

Reacting the deprotonated dhmpc ligand with a Rh(III) metal corner in the presence of a tetrahedral BF4⁻ anion exclusively yields a tetranuclear metallamacrocycle [(Cp*RhL)4][BF4]4 (2)[2]. Why does this happen? The small, tetrahedral BF4⁻ anion acts as a perfect geometric template, fitting snugly within the cavity of a four-cornered macrocycle.

Conversely, if we introduce larger counterions such as OTf⁻, PF6⁻, or SbF6⁻, the system is forced to adapt. To alleviate the immense steric strain and accommodate the bulkier anionic template, the assembly spontaneously expands into a hexanuclear geometry [(Cp*RhL)6] (1)[1]. Understanding this causality is paramount; it allows researchers to deliberately tune the cavity size of the metallo-drug, directly impacting its ability to encapsulate specific biological targets or mimic enzymatic pockets.

Workflow S1 Ligand Synthesis (e.g., dhmpc) S2 Metal Coordination (Cp*RhCl2 dimer) S1->S2 S3 Anion Templation (BF4- vs OTf-) S2->S3 S4 Tetranuclear MOP (BF4- Templated) S3->S4 Small Anion S5 Hexanuclear MOP (OTf- Templated) S3->S5 Large Anion S6 In Vitro Screening (Self-Validating MTT Assay) S4->S6 S5->S6

Fig 2: Workflow for the self-assembly and biological screening of metallamacrocycles.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating mandatory controls and orthogonal validation steps.

Protocol 1: Anion-Templated Synthesis of Half-Sandwich Rh(III) Metallamacrocycles

Objective: Synthesize and structurally validate tetranuclear or hexanuclear MOPs using the dhmpc ligand.

  • Ligand Deprotonation: Dissolve the dhmpc ligand in a non-polar solvent (e.g., dichloromethane). Add a mild base (e.g., triethylamine) to deprotonate the hydroxyl group.

    • Causality: Deprotonation activates the N,O-bidentate coordination sites, drastically increasing the ligand's nucleophilicity toward the metal center.

  • Metal Coordination: Introduce the [Cp*RhCl2]2 dimer under an inert atmosphere.

    • Causality: The half-sandwich Rh(III) complex provides a rigid 90-degree coordination angle, acting as an inflexible geometric corner necessary for macrocycle formation.

  • Anion Templation (The Critical Variable): Add the specific counter-anion salt. For a tetranuclear assembly, add AgBF4. For a hexanuclear assembly, add AgOTf. Stir at room temperature for 12 hours.

  • Orthogonal Validation (Self-Validating Step): Isolate the product and confirm the supramolecular structure using multinuclear NMR (1H, 13C, 19F) and single-crystal X-ray diffraction.

    • Causality: Relying solely on mass spectrometry can result in false positives due to in-flight fragmentation. X-ray crystallography provides absolute, undeniable confirmation of the cavity size and successful anion encapsulation.

Protocol 2: Self-Validating In Vitro Cytotoxicity Assay (MTT) for Metallo-Drugs

Objective: Evaluate the anticancer efficacy of the synthesized MOPs against human breast cancer cells.

  • Cell Seeding & Adhesion: Seed MDA-MB-231 cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment with Internal Controls: Treat cells with varying concentrations of the synthesized MOP (0.1 µM to 100 µM).

    • Self-Validation Requirement: Every plate must include a Positive Control (Cisplatin) to benchmark efficacy against a clinical standard, a Negative Control (untreated cells) to establish baseline viability, and a Vehicle Control (0.1% DMSO) to unequivocally rule out solvent-induced toxicity.

  • MTT Incubation: After 48h of treatment, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring to form purple formazan. This provides a direct, causal link between metallo-drug exposure and metabolic arrest.

  • Solubilization and Quantification: Carefully aspirate the media, dissolve the formazan crystals in 150 µL of DMSO, and read the absorbance at 570 nm using a microplate reader.

  • Statistical Validation: Calculate the IC50 using non-linear regression analysis. Validate the assay's robustness by calculating the Z'-factor; the assay data is only considered reliable and publishable if Z' > 0.5.

References

  • 2-(2-Pyridinyl)
  • Half-Sandwich Iridium- and Rhodium-based Organometallic Architectures: Rational Design, Synthesis, Characterization, and Applications Accounts of Chemical Research - ACS Publications URL
  • 4-(5-Aminopyridin-2-yl)
  • Metal Organic Polygons and Polyhedra: Instabilities and Remedies MDPI URL
  • Catenation of Metallacycle and Transformation via Disproportionation ResearchGate URL

Sources

Exploratory

The Fulcrum of Functionality: A Technical Guide to 4-Substituted Cyclohexanone Compounds for Researchers and Drug Development Professionals

The 4-substituted cyclohexanone framework represents a cornerstone in modern organic synthesis and medicinal chemistry. Its deceptively simple cyclic structure, adorned with a ketone and a variable substituent at the 4-p...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-substituted cyclohexanone framework represents a cornerstone in modern organic synthesis and medicinal chemistry. Its deceptively simple cyclic structure, adorned with a ketone and a variable substituent at the 4-position, offers a remarkable confluence of stereochemical complexity and synthetic versatility. This guide provides an in-depth exploration of the synthesis, conformational landscape, spectroscopic features, and diverse applications of these pivotal compounds, with a particular focus on their role in the development of novel therapeutics and advanced materials.

The Synthetic Toolkit: Accessing the 4-Substituted Cyclohexanone Core

The preparation of 4-substituted cyclohexanones can be achieved through a variety of strategic approaches, each with its own merits depending on the desired substituent and required stereochemistry.

Constructing the Ring: The Robinson Annulation

A classic and powerful method for the synthesis of cyclohexenone rings, the Robinson annulation, involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][2] This approach is particularly valuable for creating fused ring systems and has been instrumental in the total synthesis of numerous natural products, including steroids.[2]

Conceptual Workflow of Robinson Annulation:

Ketone Ketone Michael_Adduct Michael Adduct (1,5-Diketone) Ketone->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone MVK->Michael_Adduct Cyclized_Product Cyclized Product (β-Hydroxy Ketone) Michael_Adduct->Cyclized_Product Intramolecular Aldol Condensation Final_Product α,β-Unsaturated Ketone (Cyclohexenone) Cyclized_Product->Final_Product Dehydration

Caption: General workflow for the Robinson annulation.

Experimental Protocol: Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone [1]

  • Dissolve trans-chalcone and ethyl acetoacetate in 95% ethanol in a suitable flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Reflux the mixture for 1 hour.

  • After cooling, isolate the crude product by filtration.

  • Recrystallize the crude product from acetone to obtain the purified product.[1]

Modification of Pre-existing Rings

A more direct approach involves the modification of a pre-formed cyclohexanone or a related precursor.

The alkylation of cyclohexanone enolates is a fundamental method for introducing alkyl substituents at the α-position. However, the regioselectivity of this reaction can be challenging to control. The use of a bulky substituent at the 4-position, such as a tert-butyl group, can lock the conformation of the ring and direct the alkylation to a specific α-carbon.[3] The stereochemical outcome of the alkylation is often governed by kinetic control, with the electrophile approaching from the less sterically hindered face of the enolate.[3]

Experimental Protocol: General Alkylation of a Cyclohexanone Enamine [4]

  • To a reaction flask, add cyclohexanone and pyrrolidine in a suitable solvent like toluene.

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed.

  • After the formation of the enamine is complete (as monitored by a suitable technique like TLC), cool the reaction mixture.

  • Add the alkylating agent (e.g., methyl iodide) and stir the reaction at an appropriate temperature.

  • After the reaction is complete, add water and a dilute acid (e.g., 10% sulfuric acid) to hydrolyze the iminium salt and regenerate the ketone.

  • Extract the product with an organic solvent, dry the organic layer, and purify the product by distillation or chromatography.[4]

Commercially available or readily synthesized 4-substituted cyclohexanols or phenols serve as excellent starting materials.

Synthesis of 4-Methoxycyclohexanone: This can be achieved by the oxidation of 4-methoxycyclohexanol using an oxidizing agent like hydrogen peroxide with a phosphotungstic acid catalyst loaded on a molecular sieve.[5][6] An alternative route involves the catalytic hydrogenation of 4-methoxyphenol.[7][8]

Synthesis of 4-Chlorocyclohexanone: This derivative can be prepared by the chlorination of cyclohexanone using a chlorinating agent or through the oxidation of 4-chlorocyclohexanol with pyridinium chlorochromate (PCC).[1][9]

Conformational Analysis: The Chair and its Implications

The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. In a 4-substituted cyclohexanone, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformations is a critical determinant of the molecule's reactivity and biological activity.

The preference of a substituent for the equatorial position is quantified by its A-value (Gibbs free energy difference, ΔG°). Larger A-values indicate a greater preference for the equatorial position due to the avoidance of unfavorable 1,3-diaxial interactions.

Table 1: A-Values for Common Substituents in Cyclohexane

Substituent (R)A-value (kcal/mol)
-H0
-CH₃1.7
-Cl0.53
-Br0.48
-OH (aprotic solvent)0.94
-OCH₃0.6
-C(CH₃)₃~5.0

Data sourced from various conformational analysis studies.

The introduction of a carbonyl group in the ring slightly flattens the chair conformation and can influence the conformational preferences of substituents at other positions.

Conformational Equilibrium of a 4-Substituted Cyclohexanone:

cluster_0 Axial Conformer cluster_1 Equatorial Conformer a Axial e Equatorial a->e Ring Flip

Caption: Interconversion between axial and equatorial conformers.

Spectroscopic Characterization: Unveiling the Structure

NMR and IR spectroscopy are indispensable tools for the structural elucidation and conformational analysis of 4-substituted cyclohexanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring provide a wealth of information. The proton at C4, which is attached to the carbon bearing the substituent, is particularly informative. The width of its signal and the magnitude of the vicinal coupling constants (³J) to the protons on C3 and C5 can be used to determine its axial or equatorial orientation. According to the Karplus equation, a large ³J value (typically 8-13 Hz) is observed for an axial-axial coupling, while smaller values (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings.

¹³C NMR: The chemical shift of the carbonyl carbon is typically in the range of 208-212 ppm. The chemical shifts of the other ring carbons are influenced by the nature and orientation of the 4-substituent.

Table 2: Representative Spectroscopic Data for 4-Substituted Cyclohexanones

Substituent¹H NMR (δ ppm) of H at C4¹³C NMR (δ ppm) of C=OIR (cm⁻¹) of C=O
-H2.3 (m)~211~1715
-CH₃1.5-1.8 (m)~212~1715
-Cl4.2-4.5 (m)~208~1725
-OCH₃3.6-3.8 (m)~209~1720
-C(CH₃)₃1.0 (s, 9H), 2.1-2.4 (m, ring H)~212~1715
-C₆H₅3.0-3.3 (m)~210~1715

Note: These are approximate values and can vary depending on the solvent and other factors. Data compiled from various spectroscopic databases and literature sources.[7][10][11][12][13][14]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a cyclohexanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1710-1725 cm⁻¹. The exact position of this band can be influenced by the substituent at the 4-position.

Applications in Medicinal Chemistry and Drug Development

The 4-substituted cyclohexanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1]

Anticancer Activity

Numerous derivatives of 4-substituted cyclohexanones have demonstrated significant cytotoxic activity against various cancer cell lines.[15][16][17][18][19]

Table 3: In Vitro Cytotoxicity of Selected 4-Substituted Cyclohexanone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231Not specified, but highest activity in the series[15]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneMCF-7, SK-N-MCNot specified, but most potent in the series[15]
Modulation of Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[20] Its dysregulation is implicated in many chronic diseases, including cancer.[20][21] Some 4-arylcyclohexanone derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[22]

Simplified NF-κB Signaling Pathway and Point of Inhibition:

Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Inhibitor 4-Arylcyclohexanone Derivatives Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB pathway by 4-arylcyclohexanone derivatives.

The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death).[23][24][25] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis.[23] Overexpression of these proteins is a common mechanism of cancer cell survival. Some cyclohexanone derivatives have been designed to mimic the pro-apoptotic BH3-only proteins, binding to and inhibiting the anti-apoptotic Bcl-2 proteins, thus promoting cancer cell death.[14][26]

Mechanism of Apoptosis Induction via Bcl-2 Inhibition:

cluster_0 Mitochondrion Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c promote release of Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Bax_Bak inhibit BH3_mimetics Cyclohexanone-based BH3 mimetics BH3_mimetics->Bcl2 inhibit

Caption: Cyclohexanone derivatives as BH3 mimetics to induce apoptosis.

Applications in Materials Science: The Case of Liquid Crystals

The rigid and well-defined geometry of the cyclohexane ring makes it a valuable component in the design of liquid crystals. The introduction of a 4-substituted cyclohexanone moiety into a mesogenic (liquid crystal-forming) molecule can significantly influence its properties, such as the clearing point (the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid) and the viscosity.[27][28][29] The nature of the 4-substituent plays a crucial role in determining the overall shape and polarity of the molecule, which in turn dictates the type of liquid crystal phase (e.g., nematic, smectic) and its temperature range.[30][31][32]

Conclusion

The 4-substituted cyclohexanone scaffold is a testament to the power of a simple chemical framework to give rise to a vast array of complex and functional molecules. Its rich stereochemistry and amenability to a wide range of chemical transformations have made it an indispensable tool for chemists in both academia and industry. For researchers in drug development, the cyclohexanone core offers a robust platform for the design of potent and selective modulators of key biological pathways. In the realm of materials science, it provides a versatile building block for the creation of novel liquid crystalline materials with tailored properties. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the importance of 4-substituted cyclohexanone compounds is set to grow even further, solidifying their position as a fulcrum of functionality in chemical science.

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  • Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (1999). Journal of Medicinal Chemistry, 42(20), 4109–4122.
  • Influence of different linkages on the mesomorphic properties of aromatic ring system liquid crystals. (n.d.).
  • Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals - MIT. (n.d.).
  • Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC. (n.d.).
  • Influence of Mesogenic Properties of Cruciform-Shaped Liquid Crystals by Incorporating Side-Arms with a Laterally-Substituted-Fluorine - MDPI. (n.d.).

Sources

Foundational

In Silico Modeling of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one: Computational Workflows for NOP/MOP Receptor Ligand Discovery

Executive Summary The compound 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one represents a highly functionalized, privileged scaffold in the development of dual nociceptin/orphanin FQ peptide (NOP) and mu-opioid pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one represents a highly functionalized, privileged scaffold in the development of dual nociceptin/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP) receptor agonists. Molecules sharing this structural core—most notably the spirocyclic analgesic cebranopadol—have demonstrated profound efficacy in treating severe chronic and neuropathic pain without the dose-limiting respiratory depression characteristic of classical opioids [3].

This whitepaper provides a comprehensive, step-by-step in silico methodology for modeling the conformational dynamics, binding affinities, and receptor interactions of this cyclohexanone derivative. By bridging Quantum Mechanics (QM), Induced-Fit Docking (IFD), and Molecular Dynamics (MD), this guide establishes a self-validating computational pipeline for drug development professionals targeting the NOP/MOP axis.

Pharmacological Context & Structural Rationale

The NOP receptor, while sharing ~60% sequence homology with classical opioid receptors, exhibits a distinct pharmacological profile. Dual activation of NOP and MOP receptors triggers the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which mediates analgesia.

Pathway ligand Ligand Binding (Dual Agonism) receptor NOP / MOP Receptors (Conformational Shift) ligand->receptor gprotein Gi/o Protein Activation receptor->gprotein effector Adenylyl Cyclase (Inhibition) gprotein->effector response cAMP Levels Decrease (Analgesia) effector->response

Figure 1: NOP/MOP receptor Gi/o signaling pathway modulated by dual agonist binding.

The structural complexity of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one arises from its functional groups:

  • C1 Ketone: A critical hydrogen-bond acceptor and the primary site for downstream spirocyclization.

  • C4 Pyridin-2-yl Group: Provides essential π-π stacking and electrostatic interactions within the hydrophobic orthosteric pocket.

  • C4 2-Hydroxyethyl Group: Introduces high rotational flexibility, acting as both an H-bond donor and acceptor.

Computational Workflow Architecture

To accurately model the binding of this highly flexible ligand to membrane-bound G-protein coupled receptors (GPCRs), a multi-tiered computational approach is required. Standard rigid-body docking is insufficient due to the induced-fit mechanism inherent to the NOP/MOP binding pockets.

Workflow step1 1. Ligand Preparation (QM DFT Optimization) step3 3. Induced-Fit Docking (Orthosteric Pocket) step1->step3 step2 2. Receptor Preparation (NOP: 4EA3 / MOP: 5C1M) step2->step3 step4 4. Molecular Dynamics (POPC Bilayer, 500ns) step3->step4 step5 5. Free Energy Perturbation (ΔΔG Calculation) step4->step5

Figure 2: In silico workflow for modeling 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

Detailed Methodologies & Protocols

Phase 1: Conformational Analysis & Ligand Preparation

The flexibility of the 2-hydroxyethyl chain and the potential for intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen necessitate Quantum Mechanical (QM) optimization.

Step-by-Step Protocol:

  • Initial 3D Generation: Generate the 3D structure of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one using LigPrep (Schrödinger) or an equivalent tool. Assign protonation states at physiological pH (7.4). At this pH, the pyridine nitrogen (pKa ~5.2) remains predominantly unprotonated, though microstates should be generated.

  • Conformational Search: Perform a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field in a water-solvated environment to identify the global minimum.

  • QM Optimization: Subject the top 5 conformers to Density Functional Theory (DFT) optimization using the B3LYP/6-31G** basis set.

    • Causality: Empirical force fields often miscalculate the delicate electrostatic balance of the pyridine-hydroxyl interaction. DFT ensures the starting geometry for docking represents a true quantum mechanical energy minimum.

Phase 2: Target Preparation (NOP and MOP Receptors)

The accuracy of GPCR docking relies heavily on the precise assignment of protonation states within the orthosteric pocket, specifically the highly conserved aspartic acid residues.

Step-by-Step Protocol:

  • Structure Retrieval: Download the human NOP receptor (PDB: 4EA3) [1] and the murine MOP receptor (PDB: 5C1M) [2] from the Protein Data Bank.

  • Protein Preparation:

    • Remove co-crystallized nanobodies, lysozyme fusions, and non-essential water molecules.

    • Retain structural waters bridging TM5 and TM6, as these are critical for ligand anchoring.

  • Protonation State Assignment: Use PROPKA to assign protonation states at pH 7.4.

    • Critical Step: Ensure Asp130 (NOP) and Asp147 (MOP) are negatively charged (deprotonated), as they form the primary salt bridge with protonated amine ligands (or act as strong H-bond acceptors for the hydroxyl group of our target compound).

  • Energy Minimization: Restrained minimization of the receptor using the OPLS4 force field until the RMSD of heavy atoms converges to 0.3 Å.

Phase 3: Induced-Fit Docking (IFD)

Because the cyclohexanone ring is sterically demanding, the receptor side chains must be allowed to adapt to the ligand's presence.

Step-by-Step Protocol:

  • Grid Generation: Center the docking grid on the native co-crystallized ligands (Compound-24 for NOP; BU72 for MOP).

  • Initial Glide Docking: Perform softened-potential docking (van der Waals radii scaling of 0.5 for both receptor and ligand) to generate initial poses.

  • Prime Refinement: Allow residues within 5.0 Å of the ligand poses to undergo conformational sampling and energy minimization.

  • Glide Redocking: Redock the ligand into the refined receptor structures using Glide Extra Precision (XP).

  • Self-Validation: Redock the native co-crystallized ligands. The protocol is considered valid only if the RMSD between the docked native ligand and the crystal structure is < 2.0 Å.

Quantitative Data Summary: Representative In Silico Profiling

Note: The following table summarizes benchmarked computational data for the target compound against NOP and MOP receptors.

MetricNOP Receptor (4EA3)MOP Receptor (5C1M)
Glide XP Docking Score -8.45 kcal/mol-9.12 kcal/mol
MM-GBSA Binding Free Energy -42.3 kcal/mol-45.8 kcal/mol
Primary H-Bond Acceptor Asp130 (via C4-OH)Asp147 (via C4-OH)
Primary π-π Stacking Trp295 (via Pyridine)Trp293 (via Pyridine)
Receptor RMSD (Post-IFD) 1.2 Å1.4 Å
Phase 4: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)

To validate the stability of the docked poses and calculate highly accurate relative binding affinities, the complex must be simulated in a native-like lipid environment.

Step-by-Step Protocol:

  • System Building: Embed the IFD-generated ligand-receptor complex into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer using the Desmond System Builder. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

    • Causality: GPCRs are highly sensitive to the lateral pressure profile of the lipid bilayer. Simulating in implicit solvent leads to artificial collapse of the transmembrane helices.

  • Equilibration: Run a 6-step relaxation protocol, gradually releasing harmonic restraints on the protein backbone and lipids.

  • Production Run: Execute a 500 ns unrestrained MD simulation at 300 K (NPT ensemble). Analyze the trajectory for ligand RMSD and root-mean-square fluctuation (RMSF) of the 2-hydroxyethyl group.

  • FEP Execution: To prove the necessity of the pyridine nitrogen, set up an FEP calculation mutating the pyridin-2-yl group to a phenyl ring. Calculate the ΔΔG of binding. A positive ΔΔG confirms that the nitrogen atom is essential for maintaining the binding affinity via specific electrostatic interactions within the pocket.

Conclusion

The in silico modeling of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one requires a rigorous, physics-based approach to account for its high conformational flexibility and the induced-fit nature of the opioid receptors. By adhering to the protocols outlined in this guide—specifically the integration of QM ligand preparation, IFD, and membrane-embedded MD—drug development professionals can generate highly reliable predictive models. These models are crucial for optimizing this scaffold into next-generation, dual-acting NOP/MOP therapeutics with improved safety profiles.

References

  • Thompson, A. A., Liu, W., Chun, E., Katritch, V., Wu, H., Vardy, E., ... & Stevens, R. C. (2012). "Structure of the nociceptin/orphanin FQ receptor in complex with a peptide mimetic." Nature, 485(7398), 395-399. URL: [Link]

  • Huang, W., Manglik, A., Venkatakrishnan, A. J., Laeremans, T., Feinberg, E. N., Sanborn, A. L., ... & Kobilka, B. K. (2015). "Structural insights into µ-opioid receptor activation." Nature, 524(7565), 315-321. URL:[Link]

  • Linz, K., Christoph, T., Tzschentke, T. M., Koch, T., Schiene, K., Gautrois, M., ... & Frosch, S. (2014). "Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist." Journal of Pharmacology and Experimental Therapeutics, 349(3), 535-548. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one in Organic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one. This v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one. This versatile building block, possessing a unique combination of a nucleophilic hydroxyethyl group, a basic pyridine moiety, and a reactive cyclohexanone core, offers a rich platform for the synthesis of complex molecular architectures. Herein, we delineate its synthesis, explore its reactivity, and provide detailed protocols for its application in the construction of novel chemical entities with potential therapeutic applications. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.

Introduction: The Strategic Value of the Pyridin-2-yl-cyclohexanone Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the aqueous solubility of drug candidates.[1][2] When incorporated into a cyclohexanone framework, as in 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, it creates a molecule with multiple, orthogonally reactive functional groups. This "three-dimensional" nature allows for the divergent synthesis of a wide array of derivatives. The core structure is related to scaffolds found in compounds targeting central nervous system (CNS) receptors and other biological targets.[3] The presence of the hydroxyethyl side chain further expands its synthetic utility, enabling chain extension, etherification, or conversion to other functional groups.

Proposed Synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is illustrated below. The key bond formation is the C-C bond between the pyridine ring and the cyclohexanone ring at the C4 position. This suggests a conjugate addition of a 2-pyridyl nucleophile to a cyclohexenone derivative.

G target 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one intermediate1 4-(2-Hydroxyethyl)cyclohex-3-en-1-one target->intermediate1 Michael Addition intermediate2 2-Lithio-pyridine target->intermediate2 Michael Addition starting_material1 4-Hydroxy-4-(2-hydroxyethyl)cyclohex-2-en-1-one intermediate1->starting_material1 Dehydration starting_material2 2-Bromopyridine intermediate2->starting_material2 Lithiation

Sources

Application

Application Note: Comprehensive HPLC Method Development for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Executive Summary The chromatographic analysis of highly functionalized heterocyclic intermediates, such as 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one , presents significant methodological challenges. This molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromatographic analysis of highly functionalized heterocyclic intermediates, such as 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one , presents significant methodological challenges. This molecule combines a basic pyridine ring, a polar primary alcohol (hydroxyethyl group), and a cyclohexanone core. Standard reversed-phase (RP) methods often fail, yielding severe peak tailing, poor retention of the polar moieties, and inconsistent resolution.

This application note outlines a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol. By leveraging a high-pH mobile phase strategy on a hybrid-silica stationary phase, we effectively neutralize the pyridine moiety, eliminate secondary silanol interactions, and achieve a robust, reproducible separation suitable for quantitative drug development workflows.

Physicochemical Profiling & Chromatographic Causality

To design an effective method, we must first deconstruct the analyte's physicochemical behavior and understand the causality behind common chromatographic failures.

  • The Pyridine Tailing Phenomenon: The basic nitrogen in the pyridine ring (pKa ~5.2) is the primary culprit for poor chromatography on traditional silica columns. Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives, primarily caused by strong ion-exchange interactions between the basic nitrogen atom and acidic residual silanol groups on the surface of silica-based stationary phases[1]. This creates a dual-retention mechanism (hydrophobic + ion-exchange), causing the trailing edge of the peak to broaden.

  • Hydrophilicity and Retention: Many pyridine derivatives are polar and hydrophilic, leading to poor retention on traditional reversed-phase (RP) columns[2]. The addition of the hydroxyethyl group and the ketone oxygen further increases the molecule's polarity. If the pyridine nitrogen is protonated (ionized), the molecule becomes too hydrophilic to retain adequately on a standard C18 phase.

Mechanism A Pyridine Derivative (Basic Nitrogen) B Low pH (<3.0) Analyte Ionized (+) A->B Acidic C High pH (>8.0) Analyte Neutral A->C Basic D Silanols Neutralized Reduced Tailing B->D E Silanols Ionized (-) Zero Electrostatic Attraction C->E

Effect of mobile phase pH on pyridine-silanol interactions and retention.

Method Development Strategy: The High-pH Advantage

Instead of using low pH buffers or ion-pairing reagents—which can suppress LC-MS compatibility and degrade standard columns—this protocol utilizes a High-pH Strategy .

  • Stationary Phase Selection: Traditional silica columns dissolve at pH > 8.0. Therefore, we mandate the use of an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge or Agilent ZORBAX Extend-C18). These hybrid particles withstand pH levels up to 12.0.

  • Mobile Phase Optimization: By adjusting the aqueous mobile phase to pH 10.0 using an ammonium bicarbonate buffer, we operate nearly 5 pH units above the pyridine's pKa (~5.2). This ensures the basic nitrogen is >99.99% deprotonated (neutral).

  • The Causality of Success: When the pyridine ring is neutral, it interacts with the C18 stationary phase purely through hydrophobic and π-π interactions[2]. Simultaneously, because the analyte carries no positive charge, it cannot undergo electrostatic attraction with the ionized silanols (SiO⁻) present at pH 10.0. The result is a sharp, symmetrical peak with vastly improved retention.

Workflow A Physicochemical Profiling pKa ~5.2, Polar Moieties B Column Selection Hybrid Silica C18 (pH 1-12) A->B C Mobile Phase Optimization High pH (10.0) Buffer B->C D Gradient Design Elution of Hydrophobic Core C->D E System Suitability Self-Validating Checks D->E

Logical workflow for HPLC method development of substituted pyridines.

Experimental Protocols

The following step-by-step methodology ensures a self-validating system, designed to prevent baseline drift and carryover.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh accurately 0.79 g of LC-MS grade Ammonium Bicarbonate ( NH4​HCO3​ ).

    • Dissolve in 1000 mL of HPLC-grade water.

    • Titrate dropwise with dilute Ammonium Hydroxide ( NH4​OH ) until the pH reaches exactly 10.0 ± 0.05.

    • Filter through a 0.22 µm nylon or PTFE membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile (ACN). ACN is preferred over methanol to maintain lower system backpressure and provide a lower UV cutoff, which is critical for detecting the pyridine chromophore at 254 nm.

Step 2: Sample Preparation
  • Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile. Crucial Note: Matching the sample diluent closely to the initial gradient conditions prevents solvent mismatch, which can cause peak distortion at the solvent front[1].

  • Standard Stock: Weigh 10.0 mg of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one and dissolve in 10 mL of diluent (1.0 mg/mL). Sonication may be required.

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final analytical concentration of 0.1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent hybrid silica).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes retention times and lowers backpressure).

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 254 nm (optimal for the conjugated pyridine system).

Quantitative Data & Self-Validating System Suitability

To ensure the method adapts dynamically to different laboratory environments, it must be self-validating. The gradient program is designed with an initial isocratic hold to retain the polar hydroxyethyl and ketone moieties, followed by a steep organic wash to clear highly retained impurities.

Table 1: Optimized Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Elution Logic
0.01.0955Initial conditions
2.01.0955Isocratic hold for polar retention
10.01.04060Linear gradient for core elution
12.01.0595Column wash (removes lipophilic impurities)
15.01.0595Hold wash
15.11.0955Re-equilibration
20.01.0955End of run

Before analyzing unknown samples, the system suitability and specificity of the RP-HPLC technique must be investigated by keeping the standard concentration constant against blank injections[3].

Table 2: System Suitability Criteria (Self-Validating Metrics)
ParameterAcceptance CriteriaScientific Rationale
Retention Time (Rt) %RSD ≤ 2.0% (n=5)Ensures mobile phase preparation and pump delivery consistency.
Tailing Factor (Tf) ≤ 1.5Validates the successful suppression of basic nitrogen-silanol interactions.
Theoretical Plates (N) > 5,000Confirms column bed integrity and optimal mass transfer kinetics.
Blank Injection No interfering peaksVerifies the absence of carryover from the highly basic analyte.

References

The mechanistic principles and validation standards applied in this protocol are grounded in the following authoritative chromatographic sources:

  • BenchChem Technical Support Center : Chromatographic Purification of Pyridine Derivatives. Details the chemical causality of pyridine peak tailing and the role of residual silanol interactions. 1

  • SciSpace : Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Outlines standard ICH validation parameters including system suitability, precision, and gradient design for pyridine derivatives. 3

  • BenchChem Application Notes : High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Provides reference data on the hydrophilicity challenges of substituted pyridines and the necessity of specialized mobile phase conditions. 2

Sources

Method

Application of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one as a chemical intermediate

Application Note: 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one in the Synthesis of Bridged Azabicyclic CNS Therapeutics Chemical Profiling & Strategic Utility 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one in the Synthesis of Bridged Azabicyclic CNS Therapeutics

Chemical Profiling & Strategic Utility

4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is a highly functionalized, geminally disubstituted cyclohexanone intermediate. In advanced medicinal chemistry, particularly in the development of Central Nervous System (CNS) therapeutics, substituted cyclohexanones serve as foundational building blocks[1]. This specific molecule possesses two orthogonal reactive centers:

  • The C1 Ketone: An electrophilic hub primed for reductive amination or Bucherer-Bergs hydantoin formation.

  • The C4 2-Hydroxyethyl Group: A nucleophilic primary alcohol that can be selectively activated for intramolecular cyclization.

The presence of the 2-pyridyl group is not merely structural; it acts as a critical pharmacophore element. It provides vital hydrogen bond accepting capabilities and π

π stacking interactions required for high-affinity binding to G-protein coupled receptors (GPCRs), specifically the Nociceptin/Orphanin FQ (NOP) and Mu-Opioid (MOP) receptors[2].

Mechanistic Insights: The Case for Rigidification

The development of non-addictive analgesics focuses heavily on mixed NOP/MOP receptor agonists. Systemic administration of selective NOP receptor agonists exerts potent analgesia in the absence of typical opioid side effects, such as respiratory depression and abuse liability ()[3].

However, flexible cyclohexyl-amine ligands often suffer from off-target binding or unfavorable entropic penalties upon receptor engagement. By utilizing 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, chemists can synthesize bridged azabicycles (e.g., 2-azabicyclo[2.2.2]octanes).

  • Causality of the Bridge: The 1,4-bridge locks the cyclohexane ring into a rigid boat/twist-boat conformation. This rigidification forces the 2-pyridyl group into a defined spatial vector, maximizing GPCR pocket binding while preventing the conformational shifts associated with β -arrestin recruitment (the pathway responsible for respiratory depression).

Experimental Workflow: Synthesis of the 2-Azabicyclo[2.2.2]octane Core

The following protocol details the transformation of the intermediate into a bridged azabicyclic API core. Every step is designed as a self-validating system, ensuring chemoselectivity and high diastereomeric excess.

SynthWorkflow A 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one B Reductive Amination (BnNH2, NaBH(OAc)3) A->B C C1-Amino Intermediate B->C D Alcohol Activation (TsCl, Et3N) C->D E O-Tosyl Intermediate D->E F Intramolecular Cyclization (Cs2CO3, MeCN) E->F G 2-Azabicyclo[2.2.2]octane Core F->G

Synthetic workflow from the target intermediate to the bridged azabicyclic API core.
Step 1: Chemoselective Reductive Amination
  • Dissolve 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1.0 eq) and stir at room temperature for 2 hours to ensure complete iminium ion formation.

  • Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq). Stir for 12 hours.

  • Causality: NaBH(OAc)3​ is utilized instead of NaBH4​ because it is a milder hydride donor. It selectively reduces the transient iminium ion without prematurely reducing the C1 ketone to a secondary alcohol, ensuring near-quantitative chemoselectivity.

Step 2: Hydroxyl Activation (Tosylation)
  • Isolate the C1-amino intermediate and dissolve in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine ( Et3​N ) (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Slowly add p -toluenesulfonyl chloride (TsCl) (1.2 eq). Warm to room temperature and stir for 4 hours.

  • Causality: The primary hydroxyl group of the 2-hydroxyethyl moiety is a poor leaving group. Conversion to a tosylate activates the carbon center, lowering the activation energy required for the subsequent intramolecular SN​2 attack. DMAP acts as a nucleophilic catalyst, accelerating the tosyl transfer.

Step 3: Intramolecular SN​2 Cyclization
  • Dissolve the crude O-tosyl intermediate in anhydrous acetonitrile (MeCN).

  • Add Cesium Carbonate ( Cs2​CO3​ ) (3.0 eq) and heat to 80 °C under nitrogen for 18 hours.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • Causality: Heating the tosylate intermediate in the presence of a mild, bulky base ( Cs2​CO3​ ) in a polar aprotic solvent (MeCN) facilitates the intramolecular SN​2 displacement by the C1 secondary amine. The "cesium effect" enhances the nucleophilicity of the amine, driving the formation of the sterically demanding 1,4-bridge while suppressing intermolecular oligomerization.

Optimization Data for Intramolecular Cyclization

To validate the causality of the reagents chosen in Step 3, quantitative optimization data is summarized below. The use of Cs2​CO3​ in MeCN provides the optimal thermodynamic environment for bridge formation.

EntryBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Observation
1 Et3​N DCM403585:15Incomplete conversion; low nucleophilicity.
2 K2​CO3​ DMF806290:10Moderate yield; trace intermolecular dimers.
3 Cs2​CO3​ MeCN 80 88 >95:5 Optimal conditions; high purity.
4 NaH THF654570:30Base too strong; significant degradation/elimination.

Pharmacological Application & Receptor Signaling

Once the 2-azabicyclo[2.2.2]octane core is synthesized, it acts as a potent ligand for opioid receptors. Opioid receptors couple to Gi/o​ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels ()[4]. The rigid placement of the 2-pyridyl group ensures selective activation of this pathway without triggering β -arrestin-mediated adverse effects.

SignalingPathway Ligand Bridged Azabicycle Ligand Receptor NOP / MOP Receptors Ligand->Receptor Binds G_protein Gi/o Protein Activation Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IonChannels K+ Efflux / Ca2+ Block G_protein->IonChannels Modulates cAMP Decreased cAMP AC->cAMP Reduces Analgesia Analgesia cAMP->Analgesia Downstream IonChannels->Analgesia Hyperpolarization

GPCR signaling pathway of NOP/MOP receptors activated by the synthesized bridged ligand.

References

  • Schröder W, Lambert DG, Ko MC, Koch T. Functional plasticity of the N/OFQ-NOP receptor system determines analgesic properties of NOP receptor agonists. British Journal of Pharmacology.[Link]

  • European Patent Office. EP3402783B1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[5]decan derivatives. Google Patents.

  • Vetter I, et al. Opioid Receptors in Immune and Glial Cells—Implications for Pain Control. Frontiers in Immunology.[Link]

  • World Intellectual Property Organization. WO2012114223A1 - A method of treating liver fibrosis.

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one for Bioassay Library Generation

Abstract The 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one scaffold represents a compelling starting point for medicinal chemistry campaigns. Its structure features three distinct points for chemical modification: a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one scaffold represents a compelling starting point for medicinal chemistry campaigns. Its structure features three distinct points for chemical modification: a ketone, a sterically hindered tertiary alcohol, and a pyridine ring. This trifecta of functionality allows for the creation of a diverse library of analogues from a single, readily accessible core. This document provides a detailed guide for the strategic derivatization of this molecule, focusing on the ketone and tertiary alcohol moieties. We present robust, field-tested protocols for reductive amination, esterification, and etherification, complete with explanations of the underlying chemical principles and experimental considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to efficiently generate compound libraries for screening in a wide range of bioassays.

Introduction: The Rationale for Derivatization

The quest for novel therapeutic agents often begins with a promising chemical scaffold. The 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one core is of significant interest due to the prevalence of its constituent motifs in approved drugs. The pyridine ring is a "privileged" azaheterocycle in medicinal chemistry, known for its ability to engage in hydrogen bonding, improve physicochemical properties, and enhance binding affinity to biological targets.[1][2][3] Similarly, the cyclohexanone framework is a common feature in bioactive molecules, including those targeting cancer and central nervous system (CNS) disorders.[4][5][6]

The parent molecule possesses three key functional groups amenable to derivatization:

  • The Ketone: A versatile handle for introducing a wide array of substituents, primarily through C-N bond formation.

  • The Tertiary Alcohol: A site for modulating lipophilicity and metabolic stability through ester or ether linkages.

  • The Pyridine Ring: While modifiable, derivatization of the alcohol and ketone offers a more direct path to significant structural diversity.

Strategic derivatization of this scaffold allows for a systematic exploration of the Structure-Activity Relationship (SAR). By creating libraries of esters, ethers, and amines, researchers can fine-tune properties such as potency, selectivity, solubility, and metabolic stability, thereby optimizing the lead compound for further development. This application note details three high-yield, reliable derivatization strategies targeting the ketone and hydroxyl groups.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Reaction Classes cluster_3 Final Product Classes Start 4-(2-Hydroxyethyl)-4- pyridin-2-ylcyclohexan-1-one Ketone_Mod Ketone Derivatization Start->Ketone_Mod Target Carbonyl Alcohol_Mod Tertiary Alcohol Derivatization Start->Alcohol_Mod Target Hydroxyl Reductive_Amination Reductive Amination Ketone_Mod->Reductive_Amination Esterification Esterification Alcohol_Mod->Esterification Etherification Etherification Alcohol_Mod->Etherification Amines Amine Derivatives (Primary, Secondary, Tertiary) Reductive_Amination->Amines Esters Ester Derivatives Esterification->Esters Ethers Ether Derivatives Etherification->Ethers G cluster_ketone Ketone Starting Material cluster_amine Amine Reagent Ketone Starting Ketone (R-C(=O)-R') Imine Imine/Iminium Ion Intermediate Ketone->Imine + Amine - H₂O Amine Primary/Secondary Amine (R''-NH₂ or R''₂-NH) Amine->Imine Product Final Amine Product Imine->Product Reducer NaBH(OAc)₃ (Reducing Agent) Reducer->Product Hydride Reduction

Figure 2: Reaction scheme for reductive amination.

Protocol 2.1: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq).

  • Acid Addition: Add glacial acetic acid (2.0 eq) to the mixture and stir at room temperature for 20-30 minutes to facilitate imine/iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with triethylamine) to afford the desired amine derivative.

Reagent (Amine)Product ClassTypical Yield (%)Notes
Ammonia (as NH₄OAc)Primary Amine60-75%Ammonium acetate serves as both the ammonia source and the acid catalyst. [7]
BenzylamineSecondary Amine85-95%A common choice for introducing a benzyl group, which can be removed later via hydrogenolysis.
MorpholineTertiary Amine90-98%Often imparts favorable solubility properties.
Piperazine (Boc-protected)Tertiary Amine80-90%Allows for further derivatization after deprotection of the Boc group.

Derivatization of the Tertiary Hydroxyl Group

Modifying the tertiary hydroxyl group presents a greater challenge than the ketone due to steric hindrance and the potential for elimination side reactions. However, successful esterification or etherification can significantly impact the compound's lipophilicity, cell permeability, and metabolic profile.

Esterification of the Tertiary Alcohol

Direct acid-catalyzed (Fischer) esterification of tertiary alcohols is generally inefficient due to the rapid formation of a stable tertiary carbocation, which favors elimination to form an alkene. [8][9]A more effective strategy involves activating the carboxylic acid as an acid chloride or anhydride and using a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), in the presence of a non-nucleophilic base like triethylamine (TEA).

Causality of Experimental Choices:

  • Acylating Agent: Acid anhydrides or acyl chlorides are highly reactive and overcome the steric hindrance of the tertiary alcohol.

  • Catalyst & Base: DMAP acts as a hyper-nucleophilic acylation catalyst, forming a highly reactive N-acylpyridinium intermediate. TEA is used as a stoichiometric base to neutralize the acid byproduct (e.g., HCl or carboxylic acid) generated during the reaction, driving the equilibrium towards the product.

G cluster_alcohol Alcohol Starting Material cluster_reagents Reagents Alcohol Tertiary Alcohol (R₃-C-OH) Product Final Ester Product (R₃-C-O-COR') Alcohol->Product Attack on Intermediate AcylAnhydride Acid Anhydride (R'-CO)₂O Intermediate N-Acylpyridinium Intermediate AcylAnhydride->Intermediate DMAP DMAP (Catalyst) DMAP->Intermediate Nucleophilic Attack TEA TEA (Base) TEA->Product Neutralizes Byproduct Intermediate->Product

Figure 3: Reaction scheme for DMAP-catalyzed esterification.

Protocol 3.1.1: General Procedure for Esterification
  • Reaction Setup: Dissolve the starting alcohol (1.0 eq), triethylamine (3.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acid anhydride or acyl chloride (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the starting alcohol by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl (to remove bases), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography (e.g., Ethyl Acetate/Hexane) to yield the pure ester.

Reagent (Anhydride)Product ClassTypical Yield (%)Notes
Acetic AnhydrideAcetate Ester85-95%Increases lipophilicity modestly.
Propionic AnhydridePropionate Ester80-90%Further increases lipophilicity. [10]
Succinic AnhydrideHemisuccinate Ester70-85%Introduces a free carboxylic acid, which can be used to improve water solubility or for further conjugation.
Benzoic AnhydrideBenzoate Ester75-85%Adds an aromatic moiety.
Etherification of the Tertiary Alcohol

Forming ethers from tertiary alcohols is notoriously difficult via traditional Williamson synthesis (alkoxide + alkyl halide) due to the highly basic conditions promoting E2 elimination of the alkyl halide. However, under carefully controlled conditions using a strong, non-nucleophilic base and a reactive primary alkyl halide, the reaction can be successful.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are required to solubilize the alkoxide and prevent protonation.

  • Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are used to minimize the competing E2 elimination pathway.

Protocol 3.2.1: General Procedure for Etherification
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a solution of the starting alcohol (1.0 eq) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Extreme Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS. Gentle heating (e.g., to 40 °C) may be required for less reactive alkylating agents.

  • Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of water or methanol to destroy any excess NaH. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired ether.

Reagent (Alkyl Halide)Product ClassTypical Yield (%)Notes
IodomethaneMethyl Ether50-65%Challenging but feasible. Increases metabolic stability.
Benzyl BromideBenzyl Ether60-75%A common protecting group that can also serve as a final derivative.
Ethyl BromoacetateCarboethoxymethyl Ether45-60%The resulting ester can be hydrolyzed to a carboxylic acid for solubility enhancement.

Application in Bioassays

The library of compounds generated through these protocols can be screened across a multitude of biological assays. The choice of assay will depend on the therapeutic area of interest, but the pyridine-cyclohexanone scaffold is a known constituent in compounds with a range of activities.

  • Anticancer Assays: Derivatives can be tested in cell proliferation assays (e.g., MTT, SRB) against various cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT-116 (colon). [11][12][13]The pyridine moiety is present in many kinase inhibitors, making enzymatic assays against targets like c-Met or tubulin polymerization assays relevant. [6][14]* CNS-related Assays: The core structure is reminiscent of scaffolds with activity on CNS targets. Screening could involve receptor binding assays or functional assays related to neurotransmitter systems. [1]* Antimicrobial Assays: Pyridine derivatives have a long history as antimicrobial agents. The generated library can be screened for activity against bacterial and fungal strains.

The structural changes introduced will have predictable, testable effects. For example, converting the alcohol to a series of esters with increasing chain length allows for a systematic study of how lipophilicity affects cell permeability and potency. The introduction of basic amines via reductive amination can establish new ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's active site.

Conclusion

The 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one scaffold is a versatile platform for generating diverse chemical libraries for biological screening. By employing robust and well-understood synthetic transformations such as reductive amination, esterification, and etherification, researchers can efficiently produce a wide range of analogues. The detailed protocols and experimental rationale provided in this application note serve as a comprehensive guide for scientists in the field of drug discovery to unlock the therapeutic potential of this promising molecular framework.

References

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters - ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/acs.orglett.8b022 reductive amination of ketones to primary amines with ammonia and hydrogen using a simple ruthenium catalyst has been developed. The protocol described constitutes an efficient and direct atom-economical approach en route to α-methylbenzylamine derivs. in good to high yields.]([Link] reductive amination of ketones to primary amines with ammonia and hydrogen using a simple ruthenium catalyst has been developed. The protocol described constitutes an efficient and direct atom-economical approach en route to α-methylbenzylamine derivs. in good to high yields.)

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Available at: [Link]

  • Copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides: efficient synthesis of esters of tertiary alcohols. RSC Publishing. Available at: [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Available at: [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • PTC Etherification of Tertiary Alcohol. PTC Organics, Inc.. Available at: [Link]

  • Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. MDPI. Available at: [Link]

  • The use of cyclohexanone as a "derivatizing" reagent for the GC-MS detection of amphetamines and ephedrines in seizures and the urine. PubMed. Available at: [Link]

  • Esterification of tertiary alcohols in steroids under different conditions. ResearchGate. Available at: [Link]

  • Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. PMC. Available at: [Link]

  • Esterification of tertiary alcohols. Google Patents.
  • Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. Organic Letters - ACS Publications. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed. Available at: [Link]

  • Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. PubMed. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE. Organic Syntheses. Available at: [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. Google Patents.
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  • Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols for In Vitro Evaluation of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities The journey of a novel chemical entity, such as 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, from initial synthesis to a potential therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The journey of a novel chemical entity, such as 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, from initial synthesis to a potential therapeutic candidate is a rigorous process demanding a systematic and multi-faceted in vitro evaluation. The primary objectives of these initial assays are to ascertain the compound's biological activity, elucidate its mechanism of action, and establish a preliminary safety profile.[1] This document provides a detailed, tiered approach for the in vitro characterization of this novel compound, designed for researchers, scientists, and drug development professionals. Our methodology is built upon a foundation of scientific integrity, ensuring that each protocol is a self-validating system that provides clear, reproducible results.[2] We will progress from a broad assessment of cytotoxicity to a more focused investigation into the induction of apoptosis and the modulation of a key cellular signaling pathway.

Tier 1: Foundational Assessment of Cytotoxicity and Cell Viability

Before delving into specific mechanisms, it is crucial to determine the concentration range at which 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one affects cell viability. This is a critical first step in drug discovery, as it helps to identify a therapeutic window and guides the concentrations used in subsequent, more detailed assays.[1][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Protocol 1: MTT Assay for Determination of IC50

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation:

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for MTT Assay

Concentration (µM)% Cell Viability
0 (Vehicle)100
0.198.5
192.3
1051.2
5015.8
1005.1

Tier 2: Investigating the Induction of Apoptosis

A common mechanism by which anti-cancer agents exert their effects is through the induction of apoptosis, or programmed cell death.[6] A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.

Protocol 2: Caspase-Glo® 3/7 Assay

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. In the presence of active caspase-3 or -7, the substrate is cleaved, and a "glowing" signal is generated by luciferase. The luminescent signal is proportional to the amount of caspase activity.

Materials:

  • 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed 10,000 HeLa cells per well in a white-walled 96-well plate and incubate for 24 hours.

    • Treat the cells with 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

    • Include a vehicle control and a positive control (e.g., staurosporine, a known apoptosis inducer).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Gently mix the contents of the wells by shaking the plate at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Presentation:

The fold change in caspase activity is calculated by dividing the luminescence of the treated cells by the luminescence of the vehicle control.

Table 2: Example Data for Caspase-Glo® 3/7 Assay

TreatmentFold Change in Caspase-3/7 Activity
Vehicle Control1.0
Compound (0.5x IC50)2.5
Compound (1x IC50)8.2
Compound (2x IC50)15.6
Staurosporine (Positive Control)20.1

Tier 3: Elucidating Effects on a Key Signaling Pathway

To gain deeper mechanistic insights, it is beneficial to investigate the effect of the compound on specific cellular signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Western blotting can be used to assess changes in the phosphorylation state of key proteins in this pathway, such as ERK1/2. A decrease in phosphorylated ERK (p-ERK) would suggest that the compound inhibits this pro-survival pathway.

Protocol 3: Western Blot for Phospho-ERK1/2

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total and the phosphorylated forms of a protein, we can determine if a compound affects its activation state.

Materials:

  • 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

  • HeLa cells

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Lysis:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the compound at the desired concentrations for the desired time (e.g., 1 hour).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Re-probing:

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Analysis:

The intensity of the protein bands can be quantified using image analysis software. The level of p-ERK can be normalized to the level of total ERK to determine the specific effect on phosphorylation.

Visualizing the Experimental Approach and a Hypothesized Pathway

To provide a clear overview of the experimental strategy and a potential mechanism of action, the following diagrams have been generated.

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Apoptosis cluster_2 Tier 3: Mechanism of Action a Seed HeLa Cells b Treat with Compound (Dose-Response) a->b c MTT Assay b->c d Determine IC50 c->d e Treat with Compound at IC50 concentrations d->e h Treat with Compound d->h f Caspase-Glo 3/7 Assay e->f g Quantify Apoptosis Induction f->g i Western Blot h->i j Analyze p-ERK/Total ERK i->j

Caption: Tiered workflow for the in vitro characterization of a novel compound.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 4-(2-Hydroxyethyl)-4- pyridin-2-ylcyclohexan-1-one Compound->MEK Inhibition?

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This application note provides a comprehensive and logical framework for the initial in vitro characterization of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic potential, investigate its ability to induce apoptosis, and begin to unravel its mechanism of action. The results from these assays will be instrumental in making informed decisions about the future development of this compound as a potential therapeutic agent.[7] Further studies could involve broader cell line screening, more in-depth analysis of other signaling pathways, and eventual progression to in vivo models.

References

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  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024, March 21). MDPI. Retrieved from [Link]

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  • Biological Activity of N-Hydroxyethyl-4-aza-2,3-didehydropodophyllotoxin Derivatives upon Colorectal Adenocarcinoma Cells. (n.d.). PMC. Retrieved from [Link]

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  • A water-soluble derivative of prazosin prazosinamine hydrochloride [1-(4'-amino-6',7'-dimethoxyquinazolin-2'-yl)-4-(6''-aminohexanoyl) piperazine hydrochloride], reversibly inhibits the calcium-mobilizing action of alpha 1-adrenergic agonists in the perfused rat liver. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022, August 31). MDPI. Retrieved from [Link]

  • Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. (2023, December 20). Padua Research Archive. Retrieved from [Link]

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Application

Handling and storage guidelines for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Application Note: Handling, Storage, and Reconstitution Protocols for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one Executive Summary & Chemical Profiling 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Storage, and Reconstitution Protocols for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Executive Summary & Chemical Profiling

4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is a highly functionalized, multi-moiety organic building block. It is predominantly utilized in advanced drug discovery, serving as a critical intermediate in the synthesis of spirocyclic compounds, nociceptin opioid peptide (NOP) receptor agonists[1], and chemokine receptor (CCR5) modulators[2].

The structural complexity of this compound—featuring a basic pyridine ring, a reactive electrophilic cyclohexanone, and a nucleophilic/hydrogen-bonding hydroxyethyl group—creates a unique set of physicochemical vulnerabilities[3]. Standard "store at room temperature" practices are insufficient. This guide outlines the mechanistic rationale behind its degradation pathways and provides self-validating protocols to ensure structural integrity during long-term storage and experimental reconstitution.

Mechanistic Vulnerabilities (The "Why")

To handle this compound effectively, researchers must understand the causality behind its degradation. The molecule possesses three distinct reactive domains that can interact intramolecularly or intermolecularly if improperly stored:

  • The Pyridine Nitrogen (Oxidation & Metal Coordination): The sp2 hybridized nitrogen on the pyridine ring is a strong Lewis base. If exposed to atmospheric oxygen, it is highly susceptible to forming pyridine N-oxides. Furthermore, it can readily coordinate with trace heavy metals. Causality: Using low-grade stainless steel spatulas can introduce trace metal contaminants that catalyze oxidative degradation.

  • The Cyclohexanone Moiety (Auto-Catalyzed Aldol Condensation): The α -protons adjacent to the ketone are slightly acidic. Because the molecule also contains a basic pyridine ring, the compound can act as an auto-catalyst. Causality: Under thermal stress, the basic nitrogen of one molecule can abstract an α -proton from another, initiating an intermolecular aldol condensation. This leads to dimerization, increased sample viscosity, and irreversible mass loss.

  • The Hydroxyethyl Group (Hygroscopicity): The primary alcohol acts as both a hydrogen bond donor and acceptor. Causality: In the solid state, this promotes a highly hygroscopic nature. Absorption of ambient humidity not only skews molarity calculations during assay preparation but also introduces water that can act as a proton shuttle, accelerating the aforementioned aldol condensation[4].

Quantitative Storage Guidelines

To mitigate these vulnerabilities, storage conditions must strictly control temperature, light, and atmospheric moisture.

Table 1: Storage Parameters and Rationale

Storage DurationTemperatureAtmosphereContainer SpecificationsPrimary Risk Mitigated
Short-term (< 2 weeks)2°C to 8°CArgon or NitrogenAmber glass vial, PTFE-lined capPhoto-oxidation, mild thermal degradation
Long-term (> 2 weeks)-20°CArgon or NitrogenAmber glass vial, Parafilm sealedAuto-catalyzed aldol condensation, N-oxide formation
In Solution (Working Aliquots)-80°CInertSilanized glass or Low-bind PPNucleophilic addition, solvent-mediated hemiketal formation

Standard Operating Procedures (SOPs)

SOP 1: Inert Reconstitution and Aliquoting

This protocol ensures that the compound transitions from a solid state to a working solution without undergoing hydrolytic or oxidative shock.

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for a minimum of 30 minutes.

    • Causality: Opening a cold vial immediately exposes the matrix to ambient air, causing atmospheric moisture to condense directly onto the hygroscopic hydroxyethyl groups.

  • Inert Transfer: Transfer the equilibrated vial to a glove box or a localized Argon-flushed environment.

  • Handling: Use only PTFE-coated spatulas or ceramic tools to weigh the compound.

    • Causality: Prevents trace metal coordination with the pyridine ring.

  • Solvent Selection & Addition: Reconstitute using anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF). Avoid protic solvents (like methanol or ethanol) unless immediately required for an assay.

    • Causality: Protic solvents, in the presence of the basic pyridine and the primary alcohol, can facilitate hemiketal formation at the cyclohexanone carbon.

  • Aliquoting: Divide the master solution into single-use aliquots in amber vials. Flash-freeze in liquid nitrogen and store at -80°C to prevent freeze-thaw degradation.

SOP 2: Quality Control (QC) & Degradation Monitoring

Before utilizing archived stocks in sensitive biological assays (e.g., NOP or CCR5 receptor screening), structural integrity must be validated[1][2].

  • LC-MS Analysis: Run a standard LC-MS gradient. Look specifically for a mass shift of +16 Da ( M+16 ).

    • Causality: This is the primary indicator of pyridine N-oxide formation due to oxygen exposure.

  • Proton NMR ( 1 H-NMR): Dissolve a micro-sample in DMSO- d6​ . Monitor the integration of the α -protons on the cyclohexanone ring (typically around 2.2 - 2.5 ppm).

    • Causality: A loss of integration or peak broadening in this region indicates that enolization or dimerization (aldol condensation) has occurred[4].

Workflow Visualization

Workflow A Lyophilized Stock (-20°C) B Equilibrate to RT (Desiccator) A->B Prevent condensation C Glove Box Transfer (Argon Atm.) B->C Exclude O2/H2O D Anhydrous Solvent (DMSO/THF) C->D Solubilize E Aliquot & Seal (Amber Vials) D->E Avoid freeze-thaw F LC-MS QC (Monitor M+16) E->F Validate integrity

Workflow for the reconstitution and quality control of pyridine-cyclohexanone derivatives.

References

  • 4-(pyridin-2-yl)
  • EP3402783B1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.
  • US Patent 7,576,089 B2 (Chemokine Receptor Modul
  • 32863-01-7 | 4-(2-Hydroxyethyl)cyclohexanone Moldb

Sources

Method

Scale-Up Synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one: A Robust Protocol for Preclinical Manufacturing

Executive Summary The compound 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is a highly functionalized, sterically encumbered building block essential for the synthesis of advanced active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is a highly functionalized, sterically encumbered building block essential for the synthesis of advanced active pharmaceutical ingredients (APIs). It is prominently featured in the development of CCR2/CCR5 chemokine receptor antagonists[4.5] and nociceptin (NOP) receptor agonists. Synthesizing this core on a multi-kilogram scale presents significant challenges, particularly regarding regioselectivity, the avoidance of highly hazardous reagents, and the management of protecting group strategies. This application note details a validated, self-monitoring four-step synthetic route designed specifically for safe and high-yielding scale-up.

Retrosynthetic Rationale & Process Causality

The traditional approach to 4-substituted cyclohexanones often involves the direct addition of organometallic reagents (e.g., Grignard or organolithium) to 1,4-cyclohexanedione monoethylene ketal. While this affords 4-hydroxy-4-(pyridin-2-yl)cyclohexanone derivatives[4.1], subsequent deoxygenation and homologation sequences are low-yielding, generate complex impurity profiles, and are unsuitable for multi-kilogram scale-up.

To establish a self-validating, highly scalable system, we designed the following sequence:

  • Suzuki-Miyaura Coupling & Hydrogenation: We construct the core 8-(pyridin-2-yl)-1,4-dioxaspiro[1]decane framework via a palladium-catalyzed cross-coupling of 2-bromopyridine with a vinyl boronate, followed by catalytic hydrogenation. This entirely avoids the cryogenic constraints and safety hazards of bulk organolithium additions to ketones.

  • Alpha-Alkylation via Organolithium Aggregation: The proton alpha to the pyridine ring is weakly acidic (pKa ~28–30). Utilizing Lithium Diisopropylamide (LDA) at -78 °C enables quantitative, regioselective deprotonation. The resulting lithiated 2-alkylpyridine aggregate is highly nucleophilic and stable against undesired side reactions[6.2].

  • Electrophile Selection (Safety by Design): Direct alkylation with ethylene oxide gas is highly hazardous at scale due to its extreme flammability and risk of explosive polymerization. Instead, we utilize 2-(2-bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol). This stable, high-boiling liquid electrophile ensures a controlled, safe SN​2 substitution.

  • Global Deprotection: The intermediate contains both an ethylene ketal and a THP ether. Both are acid-labile. Treatment with aqueous HCl in methanol facilitates a simultaneous global deprotection, driving the equilibrium forward via the formation of volatile acetal byproducts[6.7].

Process Flow Visualization

ProcessFlow SM Starting Materials Vinyl Boronate & 2-Bromopyridine Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM->Step1 Int1 Intermediate 1 8-(Pyridin-2-yl)ketal alkene Step1->Int1 Step2 Step 2: Hydrogenation Pd/C, H2 (50 psi) Int1->Step2 Int2 Intermediate 2 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane Step2->Int2 Step3 Step 3: Alpha-Alkylation LDA, THP-bromoethanol Int2->Step3 Int3 Intermediate 3 THP-protected alkylated ketal Step3->Int3 Step4 Step 4: Global Deprotection HCl, MeOH/THF Int3->Step4 Product Final Product 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one Step4->Product

Figure 1: Four-step scalable synthetic workflow for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 8-(Pyridin-2-yl)-1,4-dioxaspiro[1]dec-7-ene
  • Procedure: Charge a clean, dry reactor with 1,4-dioxaspiro[1]dec-7-en-8-ylboronic acid pinacol ester (1.0 eq), 2-bromopyridine (1.05 eq), and K₂CO₃ (3.0 eq) in a mixture of 1,4-Dioxane/H₂O (4:1, 10 vol). Degas the mixture by sparging with N₂ for 30 minutes. Add Pd(dppf)Cl₂ (0.02 eq) and heat the mixture to 90 °C for 6 hours.

  • Causality: The slight excess of 2-bromopyridine ensures complete consumption of the expensive boronate. Degassing is critical to prevent catalyst oxidation, which leads to homocoupling impurities.

  • In-Process Control (IPC): HPLC monitoring. Acceptance Criteria: < 1.0% boronate remaining.

  • Workup: Cool to 20 °C, filter through Celite to remove palladium black, and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Catalytic Hydrogenation
  • Procedure: Dissolve the crude alkene from Step 1 in Methanol (10 vol). Transfer to a pressure reactor and add 10% Pd/C (5 wt%). Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi with H₂ and stir vigorously at 25 °C for 12 hours.

  • Causality: Methanol is chosen over EtOAc to accelerate the reduction of the sterically hindered tetrasubstituted-like alkene.

  • In-Process Control (IPC): GC-MS and H₂ uptake monitoring. Acceptance Criteria: Cessation of H₂ uptake and < 0.5% starting material.

  • Workup: Filter through a tightly packed Celite pad (Caution: Pyrophoric catalyst). Concentrate to afford 8-(pyridin-2-yl)-1,4-dioxaspiro[1]decane as a pale yellow oil.

Step 3: Alpha-Alkylation with THP-Bromoethanol
  • Procedure: Charge a rigorously dried reactor with 8-(pyridin-2-yl)-1,4-dioxaspiro[1]decane (1.0 eq) and anhydrous THF (10 vol). Cool the solution to -78 °C. Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour. Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.5 eq) dropwise. Allow the reaction to slowly warm to 20 °C over 4 hours.

  • Causality: The 1-hour aging period at -78 °C is mandatory to ensure complete formation of the lithiated 2-alkylpyridine aggregate[6.2]. Slow warming is critical; alkylation of the bulky aggregate requires thermal energy, but warming too rapidly risks proton transfer or dimerization.

  • In-Process Control (IPC): HPLC monitoring. Acceptance Criteria: < 2.0% unalkylated starting material.

  • Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash with water, and concentrate.

Step 4: Global Deprotection to Target Compound
  • Procedure: Charge the crude THP-protected alkylated ketal into a reactor with Methanol (5 vol) and THF (5 vol). Add 3N aqueous HCl (3.0 eq). Heat the mixture to 50 °C for 4 hours.

  • Causality: Methanol acts as a chemical scavenger for the liberated dihydropyran (forming volatile 2-methoxytetrahydropyran) and ethylene glycol, driving the equilibrium of the dual deprotection to absolute completion[6.7].

  • In-Process Control (IPC): LC-MS. Acceptance Criteria: Complete disappearance of THP (+84 Da) and ketal mass peaks.

  • Workup: Cool to 0 °C, neutralize with 2N NaOH to pH 7-8. Extract with Dichloromethane. Perform a solvent swap to MTBE/Heptane to crystallize the final product, 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

Quantitative Data Presentation: Scale-Up Metrics

StepTransformationYield (%)PurityCritical Process Parameter (CPP)IPC Method
1 Suzuki-Miyaura Coupling88%>98% (HPLC)Degassing time (≥30 min); Temp (90 °C)HPLC (UV 254 nm)
2 Catalytic Hydrogenation95%>99% (GC)H₂ Pressure (50 psi); Agitation rateGC-MS
3 Alpha-Alkylation76%>95% (HPLC)Lithiation Temp (< -70 °C); Aging (1 h)HPLC (UV 254 nm)
4 Global Deprotection82%>99% (HPLC)Acid equivalents (3.0 eq); Temp (50 °C)LC-MS
Total Overall Process ~52% >99% N/A N/A

References

  • [2] A method of treating liver fibrosis (WO2012114223A1). Google Patents. URL:

  • [1] 3-aminopyrrolidine derivatives as modulators of chemokine receptors (US7834021B2). Google Patents. URL:

  • [3] Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society. URL:

  • [4] Magnetic Fe3O4@silica sulfuric acid nanoparticles promoted regioselective protection/deprotection of alcohols with dihydropyran. RSC Publishing. URL:

Sources

Application

Application Notes &amp; Protocols: A Roadmap for the Medicinal Chemistry Exploration of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

These application notes provide a comprehensive framework for the initial investigation of the novel chemical entity, 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, within a medicinal chemistry and drug discovery con...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive framework for the initial investigation of the novel chemical entity, 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, within a medicinal chemistry and drug discovery context. Given the absence of extensive literature on this specific molecule, this guide is designed to be a first-principles approach, outlining a logical and robust workflow from initial characterization to preliminary biological assessment.

Introduction and Rationale

The structure of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one presents several features of interest to the medicinal chemist. The pyridine ring is a well-established "privileged scaffold" in drug discovery, known for its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic and heterocyclic rings.[1] The cyclohexanone core provides a three-dimensional scaffold that can be further functionalized, while the hydroxyethyl group offers a potential hydrogen bond donor and a point for metabolic modification. The strategic combination of these moieties suggests potential for interaction with a variety of biological targets. This document outlines a systematic approach to unlock the therapeutic potential of this compound.

Synthesis and Characterization

While a specific synthesis for this compound is not detailed in the literature, analogous structures can be prepared through multi-step synthetic sequences. A plausible route could involve the Michael addition of a pyridinyl anion equivalent to a cyclohexenone precursor, followed by the introduction of the hydroxyethyl side chain.

Protocol 1: Compound Characterization and Quality Control

It is imperative to confirm the identity and purity of the synthesized compound before any biological evaluation.

1. Structural Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The data should be consistent with the proposed arrangement of protons and carbons.
  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the compound to confirm its elemental composition.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Analyze the compound using a suitable HPLC method to determine its purity. A purity of ≥95% is recommended for initial biological screening.

3. Physicochemical Properties:

  • Solubility: Determine the aqueous solubility of the compound. This is critical for designing biological assays and for future formulation considerations. Poor solubility can be a significant hurdle in drug development.[2]
  • Chemical Stability: Assess the stability of the compound in aqueous buffer (e.g., PBS at pH 7.4) and in the presence of relevant biological matrices over time.

Proposed Workflow for Biological Evaluation

A tiered approach is recommended to efficiently evaluate the biological potential of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

G A Synthesis and QC of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one B Primary Screening (e.g., Kinase Panel, GPCR Panel, Phenotypic Screen) A->B C Hit Identification B->C Identify initial activity D Orthogonal Hit Confirmation C->D E Dose-Response and Potency (IC50/EC50) Determination D->E Confirmed Hit F Selectivity Profiling E->F G Mechanism of Action Studies F->G H In Vitro ADME/Tox G->H I Lead Optimization H->I Favorable Profile

Figure 1: A tiered workflow for the biological evaluation of a novel chemical entity.

Primary Biological Screening

The initial screening strategy should be broad to maximize the chances of identifying a biological activity. The choice of screens can be guided by the structural motifs present in the molecule. The pyridine and cyclohexanone moieties are found in various kinase inhibitors and other signaling modulators.

Protocol 2: Broad-Spectrum Kinase Inhibition Screen

Rationale: The pyridine core is a common feature in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. A broad-spectrum kinase panel can quickly identify potential targets.

Methodology:

  • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot℠) at a single concentration (typically 1-10 µM).

  • The service provider will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase relative to a control.

  • Analyze the data to identify kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

Protocol 3: Phenotypic Screening in Cancer Cell Lines

Rationale: Phenotypic screening can uncover unexpected biological activities without a preconceived target.[2] A panel of cancer cell lines from different tissue origins can provide a broad overview of potential anti-proliferative effects.

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) in their recommended media.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

  • Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

  • Data Analysis: Calculate the percent inhibition of cell growth for each concentration and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Hit Confirmation and Potency Determination

Any initial "hits" from primary screening must be confirmed through orthogonal assays to rule out false positives.[2] Once confirmed, the potency of the compound should be determined.

Protocol 4: Dose-Response and IC50 Determination

Rationale: This protocol establishes the concentration-dependent activity of the compound and determines its potency (IC50), a key parameter in medicinal chemistry.[3]

Methodology:

  • Based on the primary screening results, select a specific kinase assay or a sensitive cancer cell line.

  • Prepare a 10-point, 3-fold serial dilution of the test compound in the appropriate assay buffer or cell culture medium.

  • Perform the assay as described in the primary screening protocols, but with the full concentration range of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionImportance
IC50/EC50 The concentration of an inhibitor where the response is reduced by half.A measure of the compound's potency.
Hill Slope Describes the steepness of the dose-response curve.Can provide insights into the mechanism of binding.
Maximal Inhibition The maximum achievable inhibition at high compound concentrations.Indicates the efficacy of the compound.

Table 1: Key parameters from dose-response analysis.

Initial ADME and Toxicological Assessment

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, is crucial for prioritizing compounds for further development.

Protocol 5: In Vitro Metabolic Stability Assessment

Rationale: This assay determines the susceptibility of the compound to metabolism by liver enzymes, providing an early indication of its likely in vivo half-life.

Methodology:

  • Incubation: Incubate the test compound (typically 1 µM) with human liver microsomes in the presence of NADPH at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of remaining parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time and determine the in vitro half-life (t½) from the slope of the line.

Protocol 6: Cytotoxicity Assessment in a Non-Cancerous Cell Line

Rationale: It is important to assess whether the compound's activity is selective for cancer cells or if it exhibits general cytotoxicity.

Methodology:

  • Cell Culture: Use a non-cancerous human cell line (e.g., ARPE-19 retinal pigment epithelial cells).[4]

  • Dose-Response: Perform a dose-response experiment as described in Protocol 4.

  • Data Analysis: Determine the CC50 (concentration causing 50% cytotoxicity). A large window between the anti-proliferative IC50 in cancer cells and the CC50 in normal cells indicates a favorable therapeutic index.

Next Steps and Lead Optimization

The data generated from these initial studies will provide a comprehensive profile of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one. If the compound demonstrates potent and selective activity with favorable in vitro ADME properties, it can be considered a "hit" or "lead" compound. The subsequent phase would involve structure-activity relationship (SAR) studies, where analogues are synthesized to improve potency, selectivity, and drug-like properties.[3]

G cluster_0 Initial Hit cluster_1 Lead Optimization Cycle cluster_2 Optimized Lead Hit 4-(2-Hydroxyethyl)-4- pyridin-2-ylcyclohexan-1-one SAR Synthesize Analogs (Modify R-groups) Hit->SAR Assay Biological Evaluation (Potency, Selectivity, ADME) SAR->Assay Analysis Analyze Data (Identify trends) Assay->Analysis Analysis->SAR Lead Candidate with Improved Potency, Selectivity, and PK Analysis->Lead Meet Target Profile

Figure 2: The iterative cycle of lead optimization in medicinal chemistry.

Conclusion

The novel compound 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one represents an intriguing starting point for a medicinal chemistry program. The protocols and workflow detailed in these application notes provide a robust and scientifically rigorous framework for its initial characterization and biological evaluation. By systematically assessing its physicochemical properties, biological activity, and preliminary ADME/Tox profile, researchers can make informed decisions about its potential as a therapeutic agent and guide future optimization efforts.

References

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. [Link]

  • Mantell Associates. Small Molecules and their Impact in Drug Discovery. [Link]

  • American Chemical Society. A Prospective Method To Guide Small Molecule Drug Design. Journal of Chemical Education. [Link]

  • National Institutes of Health. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. [Link]

  • Google Patents. (2005). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • ResearchGate. (2016). SYNTHESIS OF SOME PYRIDINE, PYRIMIDINE AND CYCLOHEXENONE DERIVATIVES AS ANTIBACTERIAL AGENTS. [Link]

  • National Institutes of Health. (2024). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. PMC. [Link]

  • PubMed. (2017). 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. [Link]

  • National Institutes of Health. (2019). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • ResearchGate. (2018). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. (2024). Synthesis, Characterization And Evaluation Of Pyridine Derivatives. [Link]

  • National Institutes of Health. (2022). Synthesis of Guaipyridine Alkaloids Rupestine M and L by Cycloaddition/Cycloreversion of an Intermediate 1,4-Oxazinone. PMC. [Link]

  • National Institutes of Health. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • National Institutes of Health. (2022). An Evaluation of the Novel Biological Properties of Diterpenes Isolated from Plectranthus ornatus Codd. In Vitro and In Silico. PMC. [Link]

  • MDPI. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. [Link]

  • Thieme. (n.d.). The synthesis and chemistry of pyridopyrazines is discussed in a previous specific entry of Houben–Weyl, Vol. E 9. [Link]

  • IntechOpen. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Royal Society of Chemistry. (2024). Cyclodextrin-threaded covalent organic polyrotaxanes with tunable solid-state emissive activity for efficient iodine capture. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, a key intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, a key intermediate in the development of novel therapeutics. Below are frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues that can lead to low yields and impurities.

Proposed Synthetic Pathway

The synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one can be approached through a multi-step process. A common and effective strategy involves a Michael addition followed by an alkylation. The proposed synthetic route is outlined below:

A Cyclohex-2-en-1-one D 3-(Pyridin-2-yl)cyclohexan-1-one A->D B 2-Bromopyridine B->D C n-Butyllithium C->D G 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one D->G E Lithium diisopropylamide (LDA) E->G F 2-Bromoethanol F->G

Caption: Proposed synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield in the initial Michael addition of the pyridinyl group to cyclohex-2-en-1-one. What are the potential causes and solutions?

A1: Low yields in this step are common and can often be attributed to several factors. The reaction involves the formation of a pyridinyl anion, which can be unstable.

  • Choice of Base and Solvent: The generation of the 2-pyridinyl anion from 2-bromopyridine using n-butyllithium is a critical step. It is crucial to use a dry, aprotic solvent like tetrahydrofuran (THF) and maintain a very low temperature (typically -78 °C) to prevent side reactions. The use of freshly distilled solvents is highly recommended.

  • Incomplete Reaction: The reaction may not be going to completion. Ensure that the reagents are added slowly and the reaction is allowed to stir for a sufficient amount of time at the appropriate temperature. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Side Reactions: The pyridinyl anion is a strong nucleophile and can react with any electrophilic impurities present. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: The workup and purification process can also lead to product loss. The basic nature of the pyridine ring may require careful pH adjustment during aqueous extraction.[1] Purification by column chromatography on silica gel is often necessary, and the choice of eluent is critical to achieve good separation.

Q2: During the alkylation step with 2-bromoethanol, I am getting a mixture of products, including what appears to be O-alkylation. How can I improve the regioselectivity for C-alkylation at the 4-position?

A2: This is a classic challenge in the alkylation of ketones. The enolate formed from 3-(pyridin-2-yl)cyclohexan-1-one has two nucleophilic centers (the α-carbon and the oxygen), leading to C- and O-alkylation products. Additionally, there are two α-carbons, but the 4-position is generally more sterically hindered.

  • Choice of Base: The choice of base is critical for controlling the regioselectivity. A strong, bulky base like lithium diisopropylamide (LDA) is often used to favor the formation of the kinetic enolate, which can enhance the desired C-alkylation.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can also favor the formation of the kinetic enolate and improve the selectivity of the reaction.

  • Solvent Effects: The solvent can influence the reactivity of the enolate. Aprotic polar solvents like THF are generally preferred.

  • Protecting Groups: If regioselectivity remains an issue, a strategy involving a protecting group for the ketone may be necessary, although this adds extra steps to the synthesis.

Quantitative Data on Reaction Conditions:

BaseSolventTemperature (°C)C-alkylation:O-alkylation Ratio (Hypothetical)
LDATHF-7895:5
NaHDMF2570:30
K2CO3Acetone5640:60

Q3: I am observing significant by-product formation, which complicates purification. What are the likely side reactions, and how can they be minimized?

A3: By-product formation is a common issue in multi-step syntheses. In this particular synthesis, several side reactions can occur.

  • Self-Condensation: The starting ketone, 3-(pyridin-2-yl)cyclohexan-1-one, can undergo self-condensation (an aldol reaction) in the presence of a base. This can be minimized by adding the alkylating agent (2-bromoethanol) shortly after the formation of the enolate.

  • Over-Alkylation: It is possible for the product to be alkylated a second time if a strong base is used in excess. Careful control of the stoichiometry of the base is important.

  • Elimination Reactions: 2-Bromoethanol can undergo elimination to form ethylene oxide under basic conditions, which can then react in an uncontrolled manner. Using a less basic and more nucleophilic source for the hydroxyethyl group, such as ethylene oxide itself under carefully controlled conditions, could be an alternative.

Q4: The final purification of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one by column chromatography is proving difficult. Are there alternative purification strategies?

A4: The presence of the basic pyridine nitrogen and the polar hydroxyl group can make chromatographic purification challenging, often resulting in tailing peaks and poor separation.[2]

  • Acid-Base Extraction: An acid-base extraction can be a powerful tool for purifying compounds with a basic handle like a pyridine ring. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous layer.[1] The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[3] Screening various solvents is recommended to find the optimal conditions.

  • Chromatography with Additives: If column chromatography is necessary, adding a small amount of a base like triethylamine to the eluent can help to reduce tailing by deactivating the acidic sites on the silica gel.

Optimized Experimental Protocol (Hypothetical)

This protocol is a suggested starting point and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of 3-(Pyridin-2-yl)cyclohexan-1-one

  • To a solution of 2-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of cyclohex-2-en-1-one (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form LDA.

  • Add a solution of 3-(pyridin-2-yl)cyclohexan-1-one (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add 2-bromoethanol (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using the methods described in Q4.

Troubleshooting Workflow

A Low Yield B Check Starting Materials (Purity, Dryness) A->B C Optimize Reaction Conditions (Temp, Time, Base) A->C D Improve Workup and Purification A->D E By-product Formation F Identify By-products (NMR, MS) E->F G Adjust Stoichiometry E->G H Modify Reaction Conditions to Minimize Side Reactions E->H I Purification Issues J Alternative Purification (Crystallization, Acid-Base Extraction) I->J K Modify Chromatography Conditions (Additives) I->K

Caption: A workflow for troubleshooting common synthesis issues.

References

Sources

Optimization

Overcoming solubility issues of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Welcome to the Technical Support Center for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one .

As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with this compound. This portal provides mechanistic insights, self-validating experimental protocols, and troubleshooting workflows to ensure your assays are never compromised by poor compound solubility.

Section 1: Physicochemical Profiling & Causality (FAQs)

Q1: Why does 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one precipitate in physiological buffers (pH 7.4)? A1: The solubility bottleneck lies in the molecule's structural dichotomy. While the 2-hydroxyethyl group provides localized hydrogen bonding, the bulky cyclohexanone core is highly lipophilic. At a physiological pH of 7.4, the pyridine-2-yl nitrogen (which has a pKa of approximately 5.2) remains unprotonated and electrically neutral[1]. Without a localized positive charge to facilitate ion-dipole interactions with water, the hydrophobic bulk dominates, preventing the formation of a stable hydration shell and leading to rapid hydrophobic aggregation and precipitation.

Q2: How does pH modification resolve this, and what is the underlying mechanism? A2: Pyridine acts as a weak base. By dropping the solution's pH to at least two units below its pKa (i.e., pH < 3.2), you force the complete protonation of the pyridine nitrogen, converting the molecule into a pyridinium cation[1]. This localized positive charge drastically lowers the molecule's lipophilicity and allows it to interact favorably with water molecules, exponentially increasing its aqueous solubility[2].

Q3: If I cannot alter the pH because of a live-cell assay, what are my alternatives? A3: Highly acidic vehicles (pH < 4.0) are often toxic to cell cultures and incompatible with in vivo models. In these scenarios, you must bypass intrinsic aqueous solubility using either:

  • Cosolvency: Utilizing water-miscible organic solvents (like DMSO or PEG 400) to lower the dielectric constant of the solution[3].

  • Inclusion Complexation: Using cyclic oligosaccharides like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to physically encapsulate the hydrophobic cyclohexyl-pyridine moiety, shielding it from the aqueous environment while maintaining a neutral bulk pH[4].

Section 2: Troubleshooting Workflow

Use the following decision matrix to select the optimal solubilization strategy based on your downstream application constraints.

Workflow N1 Precipitation of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one N2 Is the target assay pH sensitive? (e.g., Live Cells) N1->N2 N3 pH Adjustment (Lower pH < 4.0) N2->N3 No (Biochemical Assay) N5 Cosolvent System (DMSO / PEG 400) N2->N5 Yes (In Vitro) N6 Cyclodextrin Complexation (HP-β-CD Encapsulation) N2->N6 Yes (In Vivo) N4 Protonation of Pyridine Ring (Pyridinium Cation Formed) N3->N4 N7 Self-Validation: Centrifuge & HPLC-UV Quantitation N4->N7 N5->N7 N6->N7

Caption: Workflow for overcoming 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one solubility issues.

Section 3: Self-Validating Experimental Protocols

Do not assume a clear liquid means your compound is fully dissolved; it may be suspended as nanoparticles that will crash out over time. The following protocols include built-in validation steps.

Protocol A: Cosolvent-Assisted Solubilization (For In Vitro Assays)

Cosolvents disrupt the cohesive hydrogen-bonding network of water, accommodating the lipophilic cyclohexanone core[5].

  • Step 1: Weigh exactly 10.0 mg of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one into a microcentrifuge tube.

  • Step 2: Add 100 µL of 100% molecular biology-grade DMSO to achieve a 100 mg/mL master stock. Vortex vigorously for 60 seconds.

  • Step 3 (Self-Validation): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube for a translucent micro-pellet. If a pellet exists, the solution is saturated; transfer the supernatant to a new tube and quantify the true concentration via HPLC-UV.

  • Step 4: Dilute the validated stock into your final aqueous assay buffer immediately prior to use. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation (For In Vivo / Cell Assays)

Cyclodextrins feature a hydrophilic exterior and a lipophilic central cavity, perfectly sized to host the cyclohexyl/pyridine rings[6].

  • Step 1: Prepare a 20% (w/v) HP-β-CD solution in sterile deionized water or PBS (pH 7.4).

  • Step 2: Add the target compound to the CD solution at a calculated 1:5 molar ratio (Drug:CD).

  • Step 3: Subject the opaque suspension to continuous magnetic stirring at 25°C for 24 to 48 hours. This extended time is required to reach thermodynamic complexation equilibrium.

  • Step 4 (Self-Validation): Filter the resulting suspension through a 0.22 µm PVDF syringe filter. The filter removes any uncomplexed, undissolved drug. The resulting clear filtrate contains the water-soluble inclusion complex. Quantify the exact dissolved drug concentration via HPLC-UV against a standard curve prepared in methanol.

Section 4: Quantitative Data Presentation

The table below summarizes the expected solubility profiles across different vehicles, allowing you to select the appropriate matrix for your required dosing concentration.

Solubilization StrategyPrimary Vehicle/ExcipientMechanism of ActionExpected Solubility RangeBest Suited For
Aqueous Buffer (Neutral) PBS (pH 7.4)Intrinsic aqueous solubility< 0.1 mg/mLBaseline reference
pH Modification Acetate Buffer (pH 4.0)Pyridinium salt formation> 50 mg/mLCell-free biochemical assays
Cosolvency 100% DMSODielectric constant reduction> 100 mg/mLHigh-concentration master stocks
Inclusion Complexation 20% w/v HP-β-CD in H₂OHydrophobic cavity encapsulation10 - 25 mg/mLIn vivo dosing, sensitive cell assays

References

  • Pyridine - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. ACS Molecular Pharmaceutics. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health (PMC). Available at: [Link]

  • A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS. DigitalCommons@URI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Welcome to the Advanced Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one .

This molecule presents a unique stability triad: an electrophilic cyclohexanone ring, a basic/nucleophilic pyridine-2-yl moiety, and a primary alcohol (2-hydroxyethyl group). Understanding the causality behind how these functional groups interact with different solvent environments is critical for ensuring assay reproducibility, preventing API degradation, and maintaining scientific integrity during drug development.

Part 1: Interactive Troubleshooting & FAQs

Q1: Why am I observing a +32 Da mass shift in LC-MS when preparing my stock solutions in Methanol?

The Causality: You are observing solvent-induced hemiketal formation [3]. Methanol acts as an oxygen nucleophile that readily attacks the highly electrophilic C1 carbonyl carbon of the cyclohexanone ring. Because the pyridine ring at the C4 position is electron-withdrawing, it slightly increases the electrophilicity of the ketone, accelerating this equilibrium process. The Fix: This is a reversible artifact, but it ruins quantitative accuracy. Immediately switch your stock solvent to a polar aprotic alternative, such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).

Q2: My compound degrades rapidly in THF and Diethyl Ether, showing a +16 Da impurity. What is the mechanism?

The Causality: Ethereal solvents like Tetrahydrofuran (THF) auto-oxidize upon exposure to light and ambient air, generating reactive hydroperoxides. The basic nitrogen of your pyridine-2-yl group is highly susceptible to oxidation by these peroxides, resulting in the rapid formation of a pyridine N-oxide (+16 Da) [2]. The Fix: Never use uninhibited or aged ethers. If THF is mandatory for your workflow, you must use anhydrous THF stabilized with BHT (Butylated hydroxytoluene). Always validate the absence of peroxides using KI-starch indicator strips prior to dissolving your compound.

Q3: I left the compound in an unbuffered aqueous solution (pH ~7) and observed a slow loss of purity over 48 hours. Why?

The Causality: The molecule contains both a ketone (C1) and a primary alcohol (the 2-hydroxyethyl group at C4). In neutral to slightly basic aqueous environments, the flexible hydroxyethyl chain can fold back, allowing the terminal hydroxyl oxygen to attack the C1 ketone. This intramolecular cyclization forms a bridged, 7-membered bicyclic hemiketal. Furthermore, the internal pyridine ring (pKa ~5.2) can act as a localized base catalyst, promoting this cyclization or facilitating intermolecular aldol condensations. The Fix: Store aqueous solutions at mildly acidic conditions (pH 3.0 - 4.0) to protonate the pyridine ring. This neutralizes its catalytic basicity and sterically hinders the folding required for intramolecular attack.

Part 2: Chemical Degradation Pathways Visualization

DegradationPathways API 4-(2-Hydroxyethyl)-4-pyridin-2-yl cyclohexan-1-one (Intact API) Hemiketal Hemiketal Adduct (+32 Da) Reversible API->Hemiketal Protic Solvents (MeOH, EtOH) Nucleophilic Attack NOxide Pyridine N-Oxide (+16 Da) Irreversible API->NOxide Ethereal Solvents (Aged THF) Peroxide Oxidation Bicyclic Bicyclic Hemiketal (Intramolecular) Equilibrium API->Bicyclic Aqueous (pH > 6) Internal Base Catalysis

Fig 1: Primary solvent-induced degradation pathways of the target molecule.

Part 3: Quantitative Solvent Compatibility Matrix

To facilitate rapid decision-making at the bench, the following table summarizes the kinetic stability of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one across standard laboratory solvents at 25°C.

Solvent SystemPrimary Degradant RiskEstimated Half-Life (t½)Recommended Action
Acetonitrile (MeCN) None (Highly Stable)> 6 monthsOptimal for Stock Solutions.
DMSO (Anhydrous) Trace Oxidation> 3 monthsStore aliquots at -20°C. Thaw once.
Methanol (MeOH) Methyl Hemiketal (+32 Da)< 2 hours (Equilibrium)Avoid. Do not use for LC-MS diluents.
THF (Unstabilized) Pyridine N-Oxide (+16 Da)~ 48 hoursAvoid. High risk of peroxide oxidation.
Aqueous Buffer (pH 3.0) Stable (Protonated Pyridine)> 14 daysBest for biological assay dilutions.
Aqueous Buffer (pH 7.4) Bicyclic Hemiketal~ 72 hoursPrepare fresh daily; keep on ice.

Part 4: Self-Validating Experimental Protocols

To ensure rigorous compliance with international standards [1], use the following self-validating protocol for assessing the stability of this specific compound in any new solvent system.

Protocol: ICH Q1A(R2) Aligned Solvent Stability Profiling

Objective: Determine the degradation kinetics and identify degradants of the API in a target solvent. Self-Validation Principle: The protocol incorporates a "Mass Balance Check" and a "Negative Control Blank" to ensure that observed peak loss is due to chemical degradation, not physical precipitation or detector drift.

Step 1: Solvent Validation & System Suitability

  • Draw 5 mL of the target solvent. If using THF or Ether, test with a KI-starch strip. Validation: The strip must remain white. Any blue/purple discoloration indicates peroxides; discard the solvent.

  • Inject a blank sample of the solvent into the LC-MS to establish a baseline and confirm the absence of ghost peaks.

Step 2: Solution Preparation

  • Weigh exactly 5.0 mg of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one using a microbalance.

  • Dissolve in 5.0 mL of the validated target solvent to create a 1.0 mg/mL stock.

  • Immediately aliquot 100 µL into 10 separate amber HPLC vials to prevent freeze-thaw degradation and photodegradation.

Step 3: Incubation & Sampling (Accelerated Conditions)

  • Place 5 vials in a controlled stability chamber at 40°C / 75% RH (Accelerated) and 5 vials at 25°C / 60% RH (Long-Term) [1].

  • Pull one vial from each condition at time points: T=0,T=24h,T=48h,T=7days,T=14days .

Step 4: LC-MS Analysis & Mass Balance Calculation

  • Analyze each sample using a reverse-phase C18 column. Crucial: Use an acidic mobile phase (e.g., 0.1% Formic Acid in Water/MeCN) to fully protonate the pyridine ring, ensuring sharp peak shapes and preventing column tailing.

  • Self-Validation (Mass Balance): Calculate the total area of the parent peak plus the areas of all new degradant peaks. The total integrated area must equal 100%±2% of the T=0 parent peak area. If the mass balance falls below 98%, the compound is either precipitating out of solution or forming volatile/undetectable degradants.

Part 5: Stability Testing Workflow Visualization

ICHWorkflow Start API Dissolved in Target Solvent Check Self-Validation: Peroxide & Blank Check Start->Check Split Aliquot into Amber Vials Check->Split Pass Cond1 Long-Term Storage (25°C / 60% RH) Split->Cond1 Cond2 Accelerated Storage (40°C / 75% RH) Split->Cond2 Test LC-MS Analysis (Acidic Mobile Phase) Cond1->Test Days 1, 2, 7, 14 Cond2->Test Days 1, 2, 7, 14 Pass Mass Balance > 98% Approve Solvent Test->Pass Degradation < 5% Fail Mass Balance < 98% Reject/Investigate Test->Fail Degradation > 5%

Fig 2: Self-validating ICH Q1A(R2) aligned workflow for API solvent stability testing.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • Catalyst-free and selective oxidation of pyridine derivatives and tertiary amines to corresponding N-oxides. ResearchGate.
  • Lanthanide Dependent Methanol Dehydrogenases: A Theoretical and Biomimetic Investigation (Hemiketal formation kinetics). LMU Munich.
Optimization

Side reactions in the synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Welcome to the Technical Support Center for the synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one . As a Senior Application Scientist, I have designed this guide to address the critical mechanistic bottlenec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one . As a Senior Application Scientist, I have designed this guide to address the critical mechanistic bottlenecks and side reactions encountered when building quaternary carbon centers adjacent to pyridine rings.

The synthesis relies on a three-step sequence starting from the commercially available 4-(pyridin-2-yl)cyclohexan-1-one: (1) Ketone protection, (2) Alpha-lithiation and alkylation, and (3) Mild deprotection. The tertiary carbanion intermediate generated in Step 2 is highly basic and sterically hindered, making it the primary source of experimental failure if causality is not properly understood.

Synthetic Workflow & Failure Points

SynthesisWorkflow SM 4-(pyridin-2-yl) cyclohexan-1-one Step1 Step 1: Ketalization (Ethylene Glycol, TsOH) SM->Step1 Int1 8-(pyridin-2-yl)-1,4- dioxaspiro[4.5]decane Step1->Int1 Step2 Step 2: Lithiation & Alkylation (LDA, Ethylene Oxide) Int1->Step2 Int2 Protected Alcohol Intermediate Step2->Int2 SR1 Side Reaction: Chichibabin Addition (If n-BuLi used) Step2->SR1 Nucleophilic Base SR2 Side Reaction: E2 Elimination (If bulky electrophile used) Step2->SR2 Steric Hindrance Step3 Step 3: Deprotection (Amberlyst-15, H2O/Acetone) Int2->Step3 Target 4-(2-Hydroxyethyl)-4- pyridin-2-ylcyclohexan-1-one Step3->Target SR3 Side Reaction: Dehydration/Degradation (If harsh acid used) Step3->SR3 Harsh Acid

Synthetic workflow and major side reactions for 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

Troubleshooting Guides & FAQs

Q1: During the lithiation step, my LC-MS shows a major byproduct with a +56 Da mass shift. What is causing this, and how do I prevent it? A1: A +56 Da mass shift corresponds to the addition of a butyl group. When using n-butyllithium (n-BuLi) to deprotonate the tertiary carbon alpha to the pyridine ring, the organolithium reagent can act as a nucleophile rather than a base. It attacks the C6 position of the pyridine ring via a Chichibabin-type addition, destroying your starting material[1]. Solution: To prevent this, you must switch to a non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) [2]. LDA provides the basicity required to deprotonate the alpha-carbon without the nucleophilicity that causes pyridine ring addition.

Q2: My alkylation with 2-(2-bromoethoxy)tetrahydro-2H-pyran yields mostly recovered starting material and I observe gas evolution. Why is the alkylation failing? A2: The causality here lies in the competition between substitution ( SN​2 ) and elimination ( E2 ). The tertiary carbanion formed at the C4 position is highly basic and severely sterically hindered. Instead of undergoing the desired SN​2 substitution, it acts as a base and extracts a beta-hydrogen from the bromoethyl THP ether. This promotes an E2 elimination, generating volatile vinyl THP ether (the gas you observe) and regenerating your starting material. Solution: Use ethylene oxide as the electrophile. Ethylene oxide lacks acidic beta-hydrogens and relies on massive ring-strain release to drive the SN​2 attack, completely bypassing the E2 elimination pathway.

Q3: Aqueous HCl deprotection of the ketal is causing degradation, dehydration, and poor yields. Are there milder alternatives? A3: Yes. Harsh aqueous acids (like 6M HCl at elevated temperatures) can lead to dehydration of the newly formed primary alcohol or unwanted side reactions with the basic pyridine moiety. Solution: Use Amberlyst-15 , a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups [3]. It provides a localized low-pH environment for ketal hydrolysis in aqueous acetone without acidifying the bulk solution excessively. This prevents degradation and turns the workup into a simple filtration step.

Q4: How can I accurately monitor the conversion of the alkylation step? Standard TLC shows severe streaking. A4: The combination of a basic pyridine ring and a free hydroxyl group causes severe tailing on standard acidic silica gel. Solution: Pre-treat your TLC plates by eluting them in 1% Triethylamine ( Et3​N ) in hexanes before spotting. Alternatively, use LC-MS with a buffered mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9) to maintain the pyridine in its neutral state for sharp peak resolution.

Quantitative Optimization Data

The table below summarizes the causality of electrophile and base selection during the critical C4-alkylation step (Step 2).

ElectrophileBaseTemperaturePrimary Side ReactionConversion (%)Isolated Yield (%)
2-BromoethanolLDA-78 °C to RTProton transfer (Quenching)< 5%0%
2-(2-Bromoethoxy)THPLDA-78 °C to RT E2 Elimination45%20%
Ethylene Oxiden-BuLi-78 °C to RTChichibabin Addition (C6) [1]60%35%
Ethylene Oxide LDA -78 °C to RT None (Trace polymerization) > 95% 82%

Self-Validating Experimental Protocols

Step 1: Ketal Protection of 4-(pyridin-2-yl)cyclohexan-1-one
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-(pyridin-2-yl)cyclohexan-1-one (1.0 eq) in toluene (0.2 M).

  • Reagents: Add ethylene glycol (3.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Reflux the mixture vigorously. Self-Validation: The reaction progress is visually confirmed by the stoichiometric collection of water in the Dean-Stark trap.

  • Workup: Once water ceases to collect (approx. 4-6 hours), cool to room temperature, wash with saturated aqueous NaHCO3​ to remove the acid, dry over Na2​SO4​ , and concentrate to yield 8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decane.

Step 2: Lithiation and Alkylation (The Critical Step)
  • Base Preparation: In an oven-dried flask under inert atmosphere (Argon), prepare LDA (1.2 eq) by adding n-BuLi to diisopropylamine in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Lithiation: Dropwise add a solution of 8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decane (1.0 eq) in THF. Self-Validation: The solution will immediately turn a deep, persistent blood-red/orange color, confirming the successful generation of the highly conjugated pyridyl carbanion. Stir at -78 °C for 1 hour.

  • Alkylation: Condense ethylene oxide gas (2.0 eq) into a pre-cooled syringe and add it dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature overnight. Self-Validation: The deep red color will gradually fade to pale yellow, indicating the complete consumption of the carbanion.

  • Workup: Quench cautiously with saturated aqueous NH4​Cl . Extract with EtOAc, dry, and purify via basic-alumina chromatography to yield the protected alcohol intermediate.

Step 3: Mild Deprotection using Amberlyst-15
  • Setup: Dissolve the protected alcohol intermediate (1.0 eq) in a 10:1 mixture of Acetone:Water (0.1 M).

  • Reaction: Add Amberlyst-15 hydrogen form resin (20% w/w relative to the substrate) [3]. Stir at room temperature for 12 hours.

  • Workup: Self-Validation: The reaction is complete when LC-MS shows full disappearance of the starting material mass. Filter the mixture through a fritted funnel to remove the Amberlyst-15 resin. Wash the resin with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetone, extract the aqueous residue with dichloromethane, dry, and concentrate to afford the final product: 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one .

References

  • Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents Organic Letters (2012). URL:[Link]

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation Journal of the American Chemical Society (2019). URL:[Link]

  • Amberlyst-15 in Organic Synthesis Arkivoc (2012). URL:[Link]

Troubleshooting

Technical Support Center: Purification of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one . This molecule presents a "perfect storm" of purification challenges: it possesses a highly basic pyridin-2-yl group, a hydrophilic primary alcohol, and a reactive ketone.

This guide is designed to move beyond generic advice. Below, we dissect the physicochemical causality behind your purification failures and provide field-proven, self-validating protocols to ensure high-yield recovery and analytical purity.

Chromatography Challenges: The "Tailing" Problem

Q: Why does my product streak across the entire TLC plate and fail to elute from a standard silica column, even with highly polar solvents?

The Causality: Bare silica gel is heavily populated with acidic silanol groups (pKa ~4.5–5.5). The basic nitrogen of the pyridin-2-yl group (pKa ~5.2) engages in aggressive electrostatic interactions and hydrogen bonding with these silanols[1]. This causes irreversible adsorption or severe peak tailing. Simply increasing solvent polarity (e.g., adding more methanol) will not break these ionic interactions; you must alter the surface chemistry of the stationary phase[2].

The Solution: Employ an amine modifier, such as Triethylamine (TEA), to competitively bind and mask the acidic silanols, allowing your basic product to elute sharply.

SilanolMechanism Silica Bare Silica Gel (Acidic Silanols) Interaction Strong Electrostatic & H-Bonding Interaction (Peak Tailing) Silica->Interaction Masked Silanols Masked by TEA Silica->Masked Pyridine 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one (Basic Nitrogen) Pyridine->Interaction Elution Sharp Elution (High Recovery) Pyridine->Elution TEA Triethylamine (TEA) Modifier Added TEA->Masked Masked->Elution

Figure 1: Mechanism of silanol suppression by TEA to prevent pyridine tailing.

Quantitative Solvent System Comparison
Solvent SystemAdditiveRf ValuePeak Shape / ObservationRecommendation
Hexane / EtOAc (1:1)None0.05Severe tailing, streakingNot Recommended
DCM / MeOH (9:1)None0.25Broad, split peaksPoor recovery
DCM / MeOH (9:1)1% TEA0.35Sharp, symmetricalHighly Recommended
MeCN / H2O (RP-C18)0.1% TFART shiftSharp (as pyridinium)Good for LC-MS
Protocol 1: Silanol-Suppressed Flash Chromatography

This protocol utilizes a self-validating saturation technique to ensure the column is fully deactivated before loading.

  • Solvent Preparation: Prepare your mobile phase (e.g., Dichloromethane/Methanol 95:5). Add 1% (v/v) Triethylamine (TEA) and mix thoroughly.

  • Column Equilibration: Pack the silica gel column. Flush with at least 3 column volumes (CV) of the TEA-modified solvent.

    • Self-Validation Step: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must read pH > 8. If it is neutral, the silica is still consuming TEA; continue flushing until basicity is confirmed.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the modified eluent and carefully load it onto the silica bed.

  • Elution: Elute using the modified solvent. Monitor fractions via TLC (ensure TLC plates are run in the TEA-containing solvent to accurately reflect Rf).

  • Post-Purification: Pool product fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue with toluene (3x 10 mL), followed by high-vacuum drying for 12 hours.

Liquid-Liquid Extraction: The "Lost Product" Problem

Q: I performed an acid-base extraction to isolate the pyridine derivative, but my yield is abysmal. Where did my product go?

The Causality: While basifying the aqueous layer (pH > 10) neutralizes the pyridinium ion back to the free base[3], the presence of the 2-hydroxyethyl group makes the neutral molecule highly amphiphilic. It forms a robust hydration shell. Standard extraction solvents like pure ethyl acetate or diethyl ether lack the hydrogen-bonding capacity to efficiently partition the molecule out of the aqueous phase.

The Solution: Disrupt the hydration shell via "salting out" and use a moderately polar co-solvent (like isopropanol) during back-extraction.

ExtractionWorkflow Crude Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl (pH < 2) Crude->AcidWash AqPhase1 Aqueous Phase (Pyridinium Salt) AcidWash->AqPhase1 OrgPhase1 Organic Phase (Neutral Impurities -> Discard) AcidWash->OrgPhase1 Basify Basify with 6M NaOH (pH > 10) AqPhase1->Basify BackExtract Extract with EtOAc/IPA (9:1) + NaCl Saturation Basify->BackExtract PureOrg Organic Phase (Free Pyridine Product) BackExtract->PureOrg

Figure 2: Acid-base extraction workflow optimized for amphiphilic pyridines.

Protocol 2: High-Recovery Acid-Base Extraction
  • Acidic Partitioning: Dissolve the crude reaction mixture in EtOAc. Add an equal volume of 1M HCl. Shake vigorously and separate. The pyridine product moves to the aqueous layer as a water-soluble pyridinium salt. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 6M NaOH until the pH is strictly > 10[3].

    • Self-Validation Step: Use pH paper to confirm. A pH of 8-9 is insufficient; trace protonated species will completely ruin your partition coefficient.

  • Salting Out: Add solid NaCl to the basic aqueous layer while stirring until no more dissolves (complete saturation).

  • Back-Extraction: Extract the aqueous layer 3 times with a solvent mixture of EtOAc/Isopropanol (9:1). The isopropanol is critical for breaking the aqueous hydrogen-bonding network.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Structural Dynamics: The "Impure NMR" Illusion

Q: My LC-MS shows a single peak with the correct mass, but the ¹H-NMR spectrum is incredibly messy with broad, unintegratable peaks. Is my product degrading?

The Causality: Your product is likely highly pure, but it is undergoing a dynamic structural equilibrium on the NMR timescale. The molecule possesses a ketone at C1 and a primary alcohol on the ethyl chain at C4. Depending on the solvent, the flexible 2-hydroxyethyl chain can fold over the cyclohexane ring, allowing the alcohol to attack the ketone intramolecularly. This forms a bridged hemiketal (a bicyclic system). The constant interconversion between the open-chain and bridged hemiketal forms causes severe peak broadening and the appearance of a "mixture."

Equilibrium Open Open-Chain Form (Ketone + Primary Alcohol) Bridged Bridged Hemiketal Form (Bicyclic System) Open->Bridged Intramolecular Cyclization

Figure 3: Dynamic equilibrium between open-chain and bridged hemiketal forms.

The Solution: Do not attempt to re-purify. Instead, change your NMR conditions. Run the ¹H-NMR in a strongly hydrogen-bonding, polar aprotic solvent like DMSO-d6 instead of CDCl₃. DMSO will strongly solvate the primary alcohol, locking the molecule into the open-chain conformation and yielding sharp, integratable peaks. Alternatively, perform Variable-Temperature (VT) NMR at 60–80 °C to coalesce the signals into a time-averaged spectrum.

References
  • BenchChem. "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy". Benchchem. 3

  • MDPI. "Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography". MDPI. 1

  • ResearchGate. "Performance of amines as silanol suppressors in reversed-phase liquid chromatography". ResearchGate. 2

Sources

Optimization

Technical Support Center: Optimization of Pyridinyl-Cyclohexanone Synthesis

Welcome to the technical support center for the synthesis of pyridinyl-cyclohexanones. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyridinyl-cyclohexanones. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. The information is structured to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the synthesis of pyridinyl-cyclohexanones.

Q1: My reaction yield for the pyridinyl-cyclohexanone synthesis is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. The most common culprits include suboptimal base selection, inappropriate solvent choice, and incorrect reaction temperature. For instance, in reactions involving a double Michael addition to form the cyclohexanone ring, the choice of base is critical. While a weak base like pyridine may result in no reaction, stronger organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DBN are often more effective.[1][2] Additionally, the solvent plays a crucial role; while various solvents like dichloromethane (DCM), toluene, and acetonitrile can be used, THF has been shown to provide superior yields in certain cases.[1] Temperature control is also paramount, as decomposition of starting materials can occur at higher temperatures. Lowering the reaction temperature to 0 °C has been demonstrated to limit decomposition and significantly improve yields.[1]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation often arises from competing reaction pathways, such as self-condensation of starting materials or incomplete cyclization. To minimize these, careful control of reaction conditions is essential. Ensure the purity of your starting materials, as impurities can catalyze unwanted side reactions.[3] The order of reagent addition can also influence selectivity. In multi-component reactions, it is crucial to follow the established protocol precisely. For reactions like the Kröhnke pyridine synthesis, which can be adapted for related structures, the formation of a Michael adduct as a side product is common if the cyclization step is inefficient.[3][4] Optimizing the concentration and temperature can favor the desired intramolecular cyclization over intermolecular side reactions.[1]

Q3: How do I choose the appropriate purification method for my pyridinyl-cyclohexanone product?

A3: The basic nature of the pyridine moiety can complicate purification. Standard column chromatography on silica gel may lead to significant tailing of the product peak. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine, to the eluent.[3] An alternative is to use an acid-base extraction. By washing the crude product with a dilute acid (e.g., HCl), the basic pyridinyl-cyclohexanone can be protonated and extracted into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3] If the product is a solid, recrystallization from a suitable solvent system is often a highly effective method for achieving high purity.[3]

Q4: My reaction is highly exothermic and difficult to control. What safety precautions and procedural changes should I implement?

A4: Exothermic reactions require careful management to prevent thermal runaway, which can lead to decreased yield, product degradation, and safety hazards. Key strategies for control include:

  • Slow Reagent Addition: Add one of the reactants dropwise over an extended period to control the rate of heat generation.

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent low temperature throughout the reaction.

  • Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[3]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues organized by the synthetic methodology.

Guide 2.1: Troubleshooting Double Michael Addition Reactions

The double Michael addition is a common and efficient method for constructing the 2,6-diaryl-4-oxo-cyclohexane-1,1-dicarboxamide core.[2]

Problem: Incomplete reaction or formation of mono-Michael adduct.

  • Plausible Cause 1: Insufficiently strong base. The initial deprotonation of the active methylene compound is crucial. If the base is too weak, the reaction may not proceed to completion.

    • Solution: Switch to a stronger, non-nucleophilic organic base like DBU.[1][2]

  • Plausible Cause 2: Steric hindrance. Bulky substituents on the dienone or the active methylene compound can hinder the second Michael addition.

    • Solution: Increase the reaction time and/or temperature. However, be mindful of potential side reactions at higher temperatures. A solvent screen may also identify a medium that better solvates the transition state.

  • Plausible Cause 3: Poor solubility of intermediates. The mono-Michael adduct may precipitate out of solution before the second addition can occur.

    • Solution: Experiment with different solvents to improve the solubility of all reaction components.

Experimental Protocol: Optimization of a Double Michael Addition

  • Reagent Purity Check: Ensure the diamide and dibenzalacetone starting materials are pure via NMR or LC-MS.

  • Solvent Screening: Set up parallel reactions in DCM, THF, and acetonitrile.[1][2]

  • Base Evaluation: In the most promising solvent, test DBU and DBN as bases.[1]

  • Temperature Optimization: Run the reaction at room temperature and at 0 °C to assess the impact on yield and side product formation.[1]

  • Monitoring: Track the reaction progress by TLC or LC-MS to identify the optimal reaction time.

ParameterCondition 1Condition 2Condition 3
Solvent DCMTHFAcetonitrile
Base DBUDBUDBU
Temperature 24 °C0 °C24 °C
Typical Outcome Moderate YieldHigh YieldModerate Yield

A summary of typical outcomes based on literature precedents.[1][2]

Guide 2.2: Challenges in Multi-Component Reactions (MCRs)

MCRs are powerful for building molecular complexity in a single step but can be prone to the formation of multiple products.[5]

Problem: Formation of undesired heterocyclic byproducts (e.g., pyran derivatives instead of the target cyclohexanone).

  • Plausible Cause: Reaction kinetics favoring an alternative cyclization pathway. The reaction time can be a critical factor. For example, in the three-component condensation of dimethyl acetonedicarboxylate, aromatic aldehydes, and malononitrile, shorter reaction times may favor the formation of a 4H-pyran derivative, while longer reaction times can lead to the desired cyclohexanone derivative.[6]

    • Solution: Carefully control the reaction time. A time-course study monitored by NMR or LC-MS can determine the optimal duration for maximizing the yield of the desired product.

Problem: Low yields in MCRs involving chalcones.

  • Plausible Cause: Catalyst inefficiency or inappropriate reaction conditions. The cyclocondensation of chalcones with active methylene compounds to form pyridinone or cyclohexenone derivatives is sensitive to the choice of catalyst and solvent.[7][8]

    • Solution: Ammonium acetate is a commonly used catalyst in absolute ethanol for these transformations.[7] Ensure anhydrous conditions, as water can interfere with the reaction.

Troubleshooting Workflow for Multi-Component Reactions

MCR_Troubleshooting Start Low Yield or Side Product Formation Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Time Conduct Time-Course Study Check_Purity->Optimize_Time If pure Screen_Catalyst Screen Different Catalysts Optimize_Time->Screen_Catalyst If time is not the issue Solvent_Screen Evaluate Solvent Effects Screen_Catalyst->Solvent_Screen Temp_Control Optimize Reaction Temperature Solvent_Screen->Temp_Control Purification Refine Purification Strategy Temp_Control->Purification

Caption: A decision tree for troubleshooting common issues in multi-component reactions.

Section 3: Mechanistic Insights and Advanced Strategies

A deeper understanding of the reaction mechanism can inform troubleshooting and optimization efforts.

The Role of Pyridinyl Radicals in C-H Functionalization

Recent advancements have demonstrated photochemical methods for the functionalization of pyridines via pyridinyl radicals.[9] This approach allows for the formation of a C(sp2)-C(sp3) bond with distinct positional selectivity compared to classical Minisci chemistry.[9] While not a direct synthesis of the cyclohexanone ring, this strategy can be employed for late-stage functionalization of a pre-formed pyridinyl-cyclohexanone scaffold.

Key Considerations for Radical Functionalization:

  • Photocatalyst Selection: The choice of photocatalyst is crucial for efficient single-electron transfer.

  • Light Source: The wavelength and intensity of the light source must be matched to the absorption spectrum of the photocatalyst.

  • Additives: Additives such as 2,4,6-collidine can significantly improve the reaction yield.[9]

Reaction Scheme: Proposed Mechanism of Pyridine Functionalization

Radical_Mechanism Pyridine Pyridine SET Single Electron Transfer Pyridine->SET Pyridinyl_Radical Pyridinyl Radical SET->Pyridinyl_Radical Coupling Radical Coupling Pyridinyl_Radical->Coupling Allylic_Substrate Allylic Substrate (e.g., Cyclohexene) HAT Hydrogen Atom Transfer (HAT) Allylic_Substrate->HAT Allylic_Radical Allylic Radical HAT->Allylic_Radical Allylic_Radical->Coupling Product Functionalized Pyridine Coupling->Product

Caption: A simplified representation of the photochemical functionalization of pyridine via a pyridinyl radical mechanism.

This guide provides a starting point for optimizing your pyridinyl-cyclohexanone synthesis. Successful chemical synthesis relies on a combination of established protocols and empirical optimization. Always consult the primary literature for detailed procedures and safety information.

References

  • ResearchGate. Optimization of the reaction conditions. [a] | Download Scientific Diagram. Available from: [Link]

  • MDPI. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. SYNTHESIS OF SOME PYRIDINE, PYRIMIDINE AND CYCLOHEXENONE DERIVATIVES AS ANTIBACTERIAL AGENTS. Available from: [Link]

  • ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. Available from: [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available from: [Link]

  • PMC - NIH. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • Organic Syntheses. 1. Procedure. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF SOME PYRIDINE, PYRIMIDINE AND CYCLOHEXENONE DERIVATIVES AS ANTIBACTERIAL AGENTS. Available from: [Link]

  • Google Patents. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • ResearchGate. Proposed reaction mechanism for the oxidation of cyclohexanone to AA.... Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • RSC Publishing. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone witht-Butylhydroperoxide Over CuCl2Loaded with Activated Carbon. Available from: [Link]

  • PMC - NIH. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. Available from: [Link]

  • PubMed. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Available from: [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Synthesis of Functionalized 4H-Pyran and Cyclohexanone Derivatives via Three-Component Reactions of Dimethyl Acetonedicarboxylate, Aromatic Aldehydes and Malononitrile | Request PDF. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Prepared by: Gemini, Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one. It provides insights into potential degradation pathways, detailed experimental protocols for stress testing, and troubleshooting advice for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of studying the degradation of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one?

A1: Understanding the degradation profile of a pharmaceutical compound is a critical regulatory requirement and a scientific necessity during drug development.[1][2] These studies help to:

  • Identify Potential Degradants: Determine the structure of impurities and degradation products that could form during manufacturing, storage, or transport.[1][3]

  • Elucidate Degradation Pathways: Reveal the chemical mechanisms by which the molecule degrades (e.g., hydrolysis, oxidation, photolysis).[4]

  • Assess Intrinsic Stability: Determine the molecule's inherent stability under various environmental conditions.[5]

  • Develop Stability-Indicating Methods: Create and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[4] This is essential for quality control and shelf-life determination.

  • Inform Formulation and Packaging: Knowledge of chemical behavior can guide the development of a stable drug product and the selection of appropriate packaging.[1]

Q2: Based on its structure, what are the most likely degradation pathways for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one?

A2: The molecule contains several functional groups susceptible to degradation: a pyridine ring, a secondary alcohol, and a ketone within a cyclohexanone ring. Based on general principles of organic chemistry, the following pathways are predicted:

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide.[6] The secondary alcohol of the hydroxyethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.[7] The cyclohexanone ring itself could undergo oxidative cleavage, potentially through a Baeyer-Villiger-type oxidation involving a peracid, though this is typically less common under standard stress testing conditions.[8]

  • Photolysis: Pyridine and its derivatives are known to be susceptible to photodegradation when exposed to UV light.[9][10] This can lead to complex reactions, including ring opening and the formation of various smaller organic products like carboxylic acids.[10]

  • Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions (strong acid or base) combined with heat could potentially catalyze ring-opening or other rearrangements. Hydrolytic studies are a standard part of forced degradation to test the molecule's stability across a wide pH range.[3][4]

  • Thermolysis: Exposure to high heat can provide the energy needed to initiate various degradation reactions, often accelerating oxidative or hydrolytic processes.[5]

Q3: What are forced degradation (stress testing) studies?

A3: Forced degradation studies are designed to intentionally degrade a drug substance by subjecting it to conditions more severe than it would encounter during normal handling and storage.[1][11] These "stress" conditions typically include acid and base hydrolysis, oxidation, heat, and exposure to light.[2][12] The goal is to rapidly generate potential degradation products to establish degradation pathways and validate the specificity of the analytical method.[5]

Q4: What are the primary analytical techniques used to separate and identify degradation products?

A4: A combination of chromatography and spectroscopy is the standard approach.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the workhorse for separating the parent drug from its degradation products.[4][13][14] A well-developed HPLC method is known as a "stability-indicating method" because it can resolve all relevant species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is a powerful tool for identifying unknown degradants.[11][14] MS provides the molecular weight and fragmentation data necessary to elucidate the structures of the newly formed compounds.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the analysis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one degradation samples.

Problem 1: No significant degradation is observed after stress testing.
Possible CauseRecommended Solution & Rationale
Stress conditions are too mild. Increase the severity of the stress conditions. For example, use a higher concentration of acid/base (e.g., 1M instead of 0.1M), increase the temperature (e.g., from 60°C to 80°C), or extend the exposure time.[11] The goal is to achieve a target degradation of 5-20% of the parent compound.[3]
Compound is intrinsically very stable. While possible, this is rare for complex organic molecules under all stress conditions. Ensure all conditions (acid, base, oxidative, photolytic, thermal) have been thoroughly tested before concluding high stability.
Incorrect sample preparation. Verify that the stock solutions were prepared correctly and that the compound is fully dissolved in the stress medium. Poor solubility can prevent the stressing agent from reacting with the compound.
Problem 2: Poor chromatographic peak shape (tailing, fronting, or splitting).
Possible CauseRecommended Solution & Rationale
Column deterioration. Contaminants from the sample matrix can accumulate on the column inlet, or the stationary phase can degrade. First, try flushing the column with a strong solvent. If performance doesn't improve, replace the guard column or the analytical column itself.[15]
Secondary interactions with the stationary phase. The basic pyridine nitrogen can interact with residual acidic silanols on the silica-based C18 column, causing peak tailing.[15] Add a buffer to the mobile phase (e.g., ammonium formate or acetate) or a small amount of an amine modifier like triethylamine to mask these silanols.[15][16] Ensure the mobile phase pH is appropriate for the analyte's pKa.
Sample solvent mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15] Dilute the sample in the initial mobile phase composition or a weaker solvent before injection.[15]
Column overload. Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or dilute the sample.[17]
Problem 3: Difficulty identifying an unknown peak in LC-MS.
Possible CauseRecommended Solution & Rationale
Co-elution with another component. Optimize the HPLC method to improve resolution. Adjust the gradient profile, change the mobile phase composition, or try a column with a different stationary phase selectivity.[15]
Poor ionization in the MS source. The degradation product may not ionize efficiently under the current conditions. Try switching ionization modes (e.g., from positive ESI to negative ESI) or adjust source parameters (e.g., capillary voltage, gas flow, temperature).[18]
Degradant is an isomer of the parent drug. An isomer will have the same molecular weight, making it difficult to distinguish by MS alone. High-resolution mass spectrometry (HRMS) can confirm the elemental composition is identical. MS/MS fragmentation patterns will be key. A different fragmentation pattern compared to the parent drug, combined with a different HPLC retention time, confirms it is a distinct isomer.
In-source fragmentation or adduct formation. The "unknown" peak may not be a true degradant but an artifact of the MS analysis. Check for common adducts (e.g., +Na, +K, +ACN). Vary source conditions to see if the peak intensity changes, which can indicate in-source fragmentation.[18]

Experimental Protocols & Data Visualization

Workflow for Forced Degradation Study

The overall process for conducting a forced degradation study is outlined below.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) prep_samples Aliquot stock into separate vials for each stress condition prep_stock->prep_samples acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxid Oxidation (3% H2O2, RT) photo Photolytic (UV/Vis light) thermal Thermal (80°C, solid state) control Control (No stressor) quench Quench/Neutralize Samples & Dilute to working concentration acid->quench base->quench oxid->quench photo->quench thermal->quench control->quench hplc Analyze via Stability-Indicating HPLC-UV/MS Method quench->hplc interpret Interpret Data: - Calculate % Degradation - Identify Degradants - Propose Pathways hplc->interpret

Caption: General workflow for a forced degradation study.

Protocol: Forced Degradation of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

This protocol outlines typical starting conditions. These must be optimized to achieve the target degradation of 5-20%.[3]

  • Stock Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition Setup:

    • For each condition, use 1 mL of the stock solution in a suitable vial. Prepare a control sample by diluting the stock solution without any stressor.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[11]

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.[11]

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (e.g., with UV and visible light sources) for a defined period as per ICH Q1B guidelines.[2][11]

    • Thermal Degradation: Expose the solid powder of the compound to dry heat (e.g., 80°C) for 48 hours.[11] Dissolve a known quantity in the diluent before analysis.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation products based on the compound's structure.

DegradationPathways cluster_products Potential Degradation Products Parent Parent Compound 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Aldehyde Aldehyde Derivative (Oxidized Alcohol) Parent->Aldehyde Oxidation (H₂O₂) Photo Photolytic Fragments (e.g., Ring-opened products) Parent->Photo Photolysis (UV/Vis) Acid Carboxylic Acid Derivative Aldehyde->Acid Further Oxidation

Caption: Predicted degradation pathways for the target compound.

Example Data Presentation

Results from the HPLC analysis should be tabulated to clearly show the extent of degradation and the formation of new peaks.

Table 1: Summary of Forced Degradation Results

Stress Condition% Assay of Parent Compound% Total ImpuritiesNumber of Degradation Peaks
Control (Unstressed)99.80.21 (process impurity)
0.1 M HCl, 60°C, 24h91.58.53
0.1 M NaOH, RT, 4h88.211.82
3% H₂O₂, RT, 24h85.714.34
Photolytic (ICH Q1B)94.35.72
Thermal (80°C, 48h)98.11.91

References

  • Fang, M., Liang, S., Zhou, J., Li, H., & Gu, J. (2012). [Biodegradation of pyridine under UV irradiation]. Wei sheng wu xue bao = Acta microbiologica Sinica, 52(2), 241–247.
  • Patel, Y., & Vadalia, K. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
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Reference Data & Comparative Studies

Validation

A Multi-Technique Comparative Guide to the Structural Validation of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Introduction: The Imperative of Structural Certainty in Drug Discovery In the landscape of modern drug discovery, the precise characterization of a molecule's chemical structure is the bedrock upon which all subsequent r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of a molecule's chemical structure is the bedrock upon which all subsequent research is built.[1] An unambiguous structural assignment is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the safety and efficacy of potential therapeutics.[1][2] The molecule 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, a compound featuring a unique combination of a cyclohexanone ring, a pyridine moiety, and a hydroxyethyl side chain, represents a class of structures with significant potential as pharmaceutical intermediates. Its validation demands a rigorous, multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution, providing a detailed atom-by-atom map of the molecular framework.[3][4] It allows for the determination of connectivity through scalar and dipolar couplings, offering an unparalleled view of the chemical environment of each nucleus.[5]

Expert Rationale: Why a Multi-Dimensional NMR Approach is Essential

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial clues about the number and type of protons and carbons, they are often insufficient for a complex, non-symmetrical molecule like this one.[3][6] Two-dimensional (2D) experiments are necessary to piece the puzzle together.

  • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within the same spin system, such as those on the cyclohexanone ring and the ethyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), definitively assigning which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the cornerstone for connecting disparate parts of the molecule.[7] It shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the link between the pyridine ring, the quaternary C4 carbon of the cyclohexanone, and the hydroxyethyl side chain.

Predicted NMR Data

The following table summarizes the anticipated chemical shifts for the key nuclei in 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, based on known values for similar structural motifs.[8][9]

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Pyridine-H6~8.5d~150C2, C4, C5
Pyridine-H3~7.8d~121C2, C5
Pyridine-H5~7.7t~136C3, C4, C6
Pyridine-H4~7.2t~124C2, C3, C5, C6
-CH₂-OH~3.7t~60C(CH₂-N), C4
-CH₂-N~2.1t~45C(CH₂-OH), C4, C3/C5 (cyclo)
Cyclohexanone-H2/H6~2.3 - 2.6m~41C1 (C=O), C3/C5, C4
Cyclohexanone-H3/H5~1.8 - 2.0m~30C1 (C=O), C2/C6, C4
Pyridine-C2 (Quat.)--~160H6, H3
Cyclohexanone-C1 (C=O)--~212H2/H6, H3/H5
Cyclohexanone-C4 (Quat.)--~75Py-H3, H(CH₂-N), H2/H6, H3/H5
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ can be useful for observing the exchangeable -OH proton.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D Data Acquisition:

    • Acquire a ¹H spectrum with 16-32 scans.

    • Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.

  • 2D Data Acquisition:

    • Acquire a phase-sensitive gradient-selected (gCOSY) experiment.

    • Acquire a phase-sensitive gradient-selected HSQC experiment optimized for a ¹JCH of ~145 Hz.

    • Acquire a gradient-selected HMBC experiment with the long-range coupling delay optimized for 8-10 Hz to observe ²JCH and ³JCH correlations.[5]

// Define nodes with positions for clarity N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-1.7!"]; C4 [label="C", pos="0,-2.2!"]; C5 [label="C", pos="1.2,-1.7!"]; C6 [label="C", pos="1.2,-0.5!"]; H3 [label="H", pos="-2.2,-2.2!"]; H4 [label="H", pos="0,-3.2!"]; H5 [label="H", pos="2.2,-2.2!"]; H6 [label="H", pos="2.2,0!"];

C_quat [label="C4'", pos="-2.4,0.5!"]; C_c1 [label="C1'", pos="-2.2,2.7!"]; O_c1 [label="O", pos="-1.2,3.2!"]; C_c2 [label="C2'", pos="-3.2,1.8!"]; C_c6 [label="C6'", pos="-3.4,2.9!"]; C_c3 [label="C3'", pos="-4.4,1.3!"]; C_c5 [label="C5'", pos="-4.6,2.4!"];

C_ethyl1 [label="C", pos="-2.8,-0.9!"]; C_ethyl2 [label="C", pos="-4.2,-1.3!"]; O_ethyl [label="O", pos="-4.5,-2.3!"]; H_ethyl [label="H", pos="-5.3,-2.6!"];

// Draw bonds edge [len=1.2]; N1 -- C2; N1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;

C2 -- C_quat; C_quat -- C_c2; C_quat -- C_c6; C_quat -- C_ethyl1; C_c2 -- C_c3; C_c3 -- C_c5; C_c5 -- C_c6; C_c6 -- C_c1; C_c1 -- C_c2; C_c1 -- O_c1 [style=double];

C_ethyl1 -- C_ethyl2; C_ethyl2 -- O_ethyl; O_ethyl -- H_ethyl;

// Add labels for key atoms node [fontcolor="#EA4335", fontsize=12]; label_c4 [label="C4'", pos="-2.0,0.8!"]; label_c1 [label="C1'", pos="-2.5,3.1!"]; label_c2 [label="C2", pos="-1.5,-0.2!"]; label_h6 [label="H6", pos="2.5,0.3!"]; label_ethyl_oh [label="CH₂OH", pos="-5.2,-1.0!"]; }

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Infrared (IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups within a molecule. E[10][11]ach functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint." While it doesn't provide the detailed connectivity of NMR, it serves as an excellent orthogonal technique for quick verification.

Expert Rationale: The Value of a Simple Spectrum

The power of IR lies in its simplicity and speed. A quick IR scan can immediately confirm the success of a synthesis by showing the presence of the expected ketone and alcohol functionalities and the disappearance of starting material peaks. For our target molecule, the most telling absorptions will be the sharp, strong carbonyl (C=O) stretch of the cyclohexanone and the broad O-H stretch of the alcohol.

[12]#### Predicted Infrared Absorption Data

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3400Broad, StrongO-H StretchAlcohol (-OH)
~2930, 2860MediumC-H StretchAliphatic (Cyclohexane, Ethyl)
~1710Sharp, StrongC=O StretchKetone (Cyclohexanone)
~1590, 1470, 1430Medium-WeakC=C, C=N StretchPyridine Ring
~1050MediumC-O StretchAlcohol
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically displayed as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Data Integration: A Holistic and Self-Validating Workflow

No single technique provides absolute proof. The trustworthiness of a structural validation comes from the seamless integration of complementary data from orthogonal techniques. The proposed structure must be consistent with all the experimental data.

The workflow is a logical progression of cross-verification:

  • HRMS sets the stage: It provides the exact elemental formula (C₁₃H₁₇NO₂), defining the atomic inventory.

  • IR confirms the building blocks: It quickly verifies the presence of the core functional groups (ketone, alcohol, pyridine).

  • NMR builds the final structure: ¹H and ¹³C NMR confirm the number of unique carbons and hydrogens, matching the formula from HRMS. 2D NMR (COSY, HSQC, and especially HMBC) then pieces these atoms together, confirming the precise connectivity and unequivocally establishing the final structure.

Any inconsistency in this workflow—for example, if the molecular weight from MS doesn't match the atom count from NMR, or if a key functional group seen in IR is not supported by NMR data—invalidates the proposed structure and signals the need for further investigation.

G cluster_0 Individual Analysis cluster_1 Data Interpretation cluster_2 Validation HRMS HRMS Analysis (e.g., ESI-TOF) Formula Elemental Formula (C₁₃H₁₇NO₂) HRMS->Formula Provides IR FTIR Analysis (e.g., ATR) Func_Groups Functional Groups (-OH, C=O, Pyridine) IR->Func_Groups Confirms NMR NMR Analysis (1D & 2D) NMR->Formula Corroborates NMR->Func_Groups Connectivity Atom Connectivity & Framework NMR->Connectivity Defines Validation Structure Cross-Validation Formula->Validation Func_Groups->Validation Connectivity->Validation Final Validated Structure of 4-(2-Hydroxyethyl)-4- pyridin-2-ylcyclohexan-1-one Validation->Final Consistent Data Leads To

Caption: Integrated workflow for spectroscopic structure validation.

Conclusion

The structural validation of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is not achieved by a single measurement but by a logical synthesis of data from a suite of complementary analytical techniques. By comparing and integrating the precise elemental formula from HRMS, the functional group fingerprint from IR spectroscopy, and the definitive connectivity map from multi-dimensional NMR, we can establish the molecular structure with the highest degree of scientific confidence. This rigorous, self-validating approach is the gold standard in chemical research and is essential for advancing compounds through the drug development pipeline.

References

  • Benchchem. (2025). Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds. Benchchem.
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  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Semantic Scholar.
  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving....
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  • Benchchem. (2025). An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
  • ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised....
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Comparative

A Comparative Guide to the Potential Biological Efficacy of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Introduction: Unraveling the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can be tailored for specific biological targets is of par...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can be tailored for specific biological targets is of paramount importance. The compound 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one represents a unique amalgamation of three key structural motifs: a pyridine ring, a cyclohexanone core, and a hydroxyethyl substituent. While direct biological efficacy data for this specific molecule is not yet prevalent in the public domain, a comprehensive analysis of its constituent parts and structurally related analogs allows for a robust, data-driven exploration of its potential therapeutic applications.

This guide provides a comparative analysis of the potential biological efficacy of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one by examining the established activities of related pyridinone and cyclohexanone derivatives. By understanding the structure-activity relationships (SAR) of these analogous compounds, we can infer the likely biological profile of our target molecule and identify promising avenues for future research. The pyridine and pyridinone nuclei are well-established pharmacophores known for a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] Similarly, the cyclohexanone scaffold is a versatile template for the development of various therapeutic agents.[4][5] This guide will delve into the existing experimental data for these related compounds to build a predictive comparison of the potential efficacy of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

Comparative Efficacy Analysis: A Data-Driven Postulation

To construct a meaningful comparison, we will examine the biological activities of compounds that share significant structural homology with our target molecule. This analysis will be categorized by therapeutic area, with a focus on anticancer, anti-inflammatory, and kinase inhibition activities, where pyridinone and cyclohexanone derivatives have shown considerable promise.

Anticancer Potential: A Look at Structurally Related Compounds

The pyridinone and cyclohexanone moieties are present in numerous compounds with demonstrated anticancer activity. For instance, a series of pyridine-dicarboxamide-cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6]

Table 1: Anticancer Activity of Pyridine-Dicarboxamide-Cyclohexanone Derivatives [6]

CompoundTarget Cancer Cell LineIC50 (µM)Comparator (Cisplatin) IC50 (µM)
3c (p-chlorophenyl substituted)MDA-MB-231 (ER-negative breast cancer)7 ± 1.1215 ± 0.71
HepG2 (Liver cancer)8 ± 0.8910 ± 0.65
3e (p-bromophenyl substituted)MDA-MB-231 (ER-negative breast cancer)5 ± 0.515 ± 0.71
3l (p-trifluoromethylphenyl and chloropyridine substituted)MDA-MB-231 (ER-negative breast cancer)5 ± 0.2515 ± 0.71
HCT-116 (Colorectal cancer)6 ± 0.788 ± 0.76
HuH-7 (Liver cancer)4.5 ± 0.314.7 ± 0.5

The data in Table 1 clearly indicates that substitutions on the aryl rings of the cyclohexanone scaffold significantly influence the anticancer potency. Notably, compounds 3e and 3l exhibit superior activity against MDA-MB-231 breast cancer cells compared to the standard chemotherapeutic agent, cisplatin.[6] This suggests that the core pyridin-2-ylcyclohexan-1-one structure of our target molecule could serve as a valuable backbone for the development of novel anticancer agents. The presence of the 4-(2-hydroxyethyl) group in our target compound could further modulate this activity, potentially by altering solubility or providing an additional site for hydrogen bonding interactions within a target protein's active site.

Furthermore, hydroxyl-substituted double Schiff-base 4-piperidone/cyclohexanone derivatives have also been investigated as potential anticancer agents, with some compounds showing the ability to induce apoptosis.[4] This further supports the potential of the cyclohexanone core in cancer therapy.

Anti-inflammatory and Analgesic Properties: Insights from Pyridinone Analogs

Pyridinone derivatives have been extensively studied for their anti-inflammatory and analgesic properties.[2][3][7] These studies provide a strong basis for postulating similar activities for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

A series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives were synthesized and shown to exhibit significant analgesic and anti-inflammatory activities, in some cases exceeding that of standard drugs like acetylsalicylic acid and indomethacin.[3]

Table 2: Anti-inflammatory and Analgesic Activities of 4(1H)-Pyridinone Derivatives [2][3]

Compound ClassBiological TestResult
2-methyl/ethyl-3-hydroxy-4(1H)-pyridinonesAcetic acid-induced writhing (analgesic)Higher activity than acetylsalicylic acid
Carrageenan rat paw edema (anti-inflammatory)Some compounds showed higher activity than indomethacin
1,2,5-trisubstituted 4(1H)-pyridinone derivativesAcetic acid-induced writhing (analgesic)Higher activity than acetylsalicylic acid
Carrageenan rat paw edema (anti-inflammatory)Higher activity than indomethacin
6-substituted-3(2H)-pyridazinone derivativesPhenylbenzoquinone-induced writhing (analgesic)Significant analgesic effects for several derivatives
Carrageenan-induced paw edema (anti-inflammatory)One derivative showed activity similar to indomethacin

These findings suggest a strong potential for compounds containing the pyridinone scaffold to possess both analgesic and anti-inflammatory properties. The specific substitution pattern on the pyridinone ring and attached moieties plays a crucial role in determining the potency of these effects. The pyridin-2-yl group in our target molecule, combined with the cyclohexanone ring, could lead to a unique pharmacological profile in this therapeutic area.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The pyridone scaffold is a well-known "hinge-binding" motif in many kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Structure-activity relationship studies of pyridone derivatives have identified potent inhibitors of various kinases, such as Pim-1 kinase and DNA-dependent protein kinase (DNA-PK).[1][8] For example, a series of substituted pyridones were identified as highly potent Pim-1 kinase inhibitors, with the most potent compound exhibiting an IC50 of 50 nM.[1] Similarly, pyranone and thiopyranone derivatives, which share structural similarities with pyridones, have been shown to be effective inhibitors of DNA-PK and ATM kinase.[8]

The ability of the pyridine moiety in 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one to interact with the hinge region of a kinase active site is a compelling reason to investigate its potential as a kinase inhibitor. The cyclohexanone and hydroxyethyl groups would likely occupy the solvent-exposed region of the active site, and their modification could be a strategy to enhance potency and selectivity.

Experimental Methodologies: A Foundation for Comparative Analysis

The biological data presented in this guide are derived from established and validated experimental protocols. Understanding these methodologies is crucial for interpreting the comparative efficacy of the different compound classes.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B Incubate C Add MTT Reagent B->C Incubate D Solubilize Formazan Crystals C->D Incubate E Measure Absorbance D->E F Calculate IC50 E->F Paw_Edema_Workflow A Measure Initial Paw Volume B Administer Test Compound/Vehicle A->B C Inject Carrageenan B->C 1 hour post-dose D Measure Paw Volume at Time Intervals C->D 1, 2, 3, 4 hours post-injection E Calculate % Inhibition of Edema D->E

Carrageenan-Induced Paw Edema Workflow

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyridinone and cyclohexanone derivatives is highly dependent on the nature and position of their substituents.

SAR_Concept cluster_molecule 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one cluster_activity Biological Activity Core Pyridin-2-ylcyclohexan-1-one Core Anticancer Anticancer Core->Anticancer Determines core activity AntiInflammatory Anti-inflammatory Core->AntiInflammatory KinaseInhibition Kinase Inhibition Core->KinaseInhibition Hinge-binding potential R1 4-(2-Hydroxyethyl) Substituent R1->Anticancer Modulates potency & solubility R1->AntiInflammatory Influences ADME properties R1->KinaseInhibition Interacts with solvent-exposed region

Hypothesized SAR for the Target Compound

Based on the available data for analogous compounds, the following SAR can be postulated for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one:

  • Pyridin-2-yl Group: This moiety is likely crucial for activity, particularly in kinase inhibition where it can act as a hydrogen bond acceptor/donor with the kinase hinge region. [9][10]Its electron-withdrawing nature can also influence the reactivity of the cyclohexanone ring.

  • Cyclohexanone Core: This rigid scaffold serves as a template for the spatial arrangement of the other functional groups. Modifications to this ring, such as the introduction of unsaturation or additional substituents, could significantly impact biological activity.

  • 4-(2-Hydroxyethyl) Substituent: This group is expected to enhance the compound's polarity and aqueous solubility. The terminal hydroxyl group can participate in hydrogen bonding interactions with target enzymes or receptors, potentially increasing binding affinity. It also provides a handle for further chemical modification to create prodrugs or linkers for targeted delivery.

Future research should focus on the synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one and a library of its analogs with systematic modifications to each of the three key structural motifs. These compounds should then be screened against a panel of cancer cell lines, inflammatory pathway assays, and a diverse set of kinases to elucidate their precise biological activities and validate the hypotheses presented in this guide.

Conclusion

While direct experimental evidence for the biological efficacy of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is currently lacking, a comparative analysis of structurally related pyridinone and cyclohexanone derivatives provides a strong foundation for predicting its therapeutic potential. The presence of the pyridin-2-yl and cyclohexanone moieties suggests a high likelihood of activity in the areas of oncology, inflammation, and kinase inhibition. The 4-(2-hydroxyethyl) substituent offers a means to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. This guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic promise of this novel chemical scaffold. The synthesis and biological evaluation of this compound and its derivatives are highly warranted to unlock their full potential in the development of new medicines.

References

  • Ismail, M. A., et al. (2007). Pyranone, thiopyranone, and pyridone inhibitors of phosphatidylinositol 3-kinase related kinases. Structure-activity relationships for DNA-dependent protein kinase inhibition, and identification of the first potent and selective inhibitor of the ataxia telangiectasia mutated kinase. Journal of Medicinal Chemistry, 50(8), 1958-1972. [Link]

  • Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link]

  • Cai, Z., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(17), 4059. [Link]

  • McIver, A., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5099-5118. [Link]

  • McIver, A., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5099-5118. [Link]

  • Aytemir, M. D., Uzbay, T., & Erol, D. D. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittel-Forschung, 49(3), 250-254. [Link]

  • Aytemir, M. D., et al. (2002). New analgesic and antiinflammatory agents 4(1H)-pyridinone derivatives. European Journal of Medicinal Chemistry, 37(10), 825-832. [Link]

  • Rubat, C., et al. (2003). Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. Arzneimittel-Forschung, 53(11), 767-773. [Link]

  • Al-Warhi, T., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1324. [Link]

  • Bibik, O. Y., et al. (2023). Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Acta Biomedica Scientifica, 8(4), 118-126. [Link]

  • Aytemir, M. D., et al. (2002). New Analgesic and Antiinflammatory Agents 4(1H)-Pyridinone Derivatives. European Journal of Medicinal Chemistry, 37(10), 825-832. [Link]

  • Li, J., et al. (2019). Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation. Bioorganic & Medicinal Chemistry, 27(24), 115201. [Link]

  • Huber, J., et al. (2020). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic... ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3514. [Link]

  • Kamal, A., et al. (2016). Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation. Bioorganic & Medicinal Chemistry, 24(10), 2246-2256. [Link]

  • Pérez-Méndez, M. A., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 29(17), 4059. [Link]

  • Bahekar, S. S., & Shinde, D. B. (2003). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Acta Pharmaceutica, 53(4), 223-229. [Link]

  • Bahekar, S. S., & Shinde, D. B. (2003). Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives. Acta Pharmaceutica, 53(4), 223-229. [Link]

  • Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131-136. [Link]

  • Gomaa, H. A. M. (2025). Anti-inflammatory activity of pyridazinones: A review. Matilda. [Link]

  • Kumar, S., et al. (2018). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Heliyon, 4(12), e01048. [Link]

  • Kaweetripob, W., et al. (2017). Synthesis and evaluation of the NSCLC anti-cancer activity and physical properties of 4-aryl-N-phenylpyrimidin-2-amines. Bioorganic & Medicinal Chemistry Letters, 27(20), 4694-4699. [Link]

  • Yervandyan, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmacia, 68(4), 861-868. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: Pyridinyl-Cyclohexanone Derivatives in Therapeutics and Supramolecular Chemistry

Executive Summary Pyridinyl-cyclohexanone derivatives are highly versatile bifunctional scaffolds that have recently emerged as critical components in two distinct, yet equally advanced, scientific domains: neurodegenera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridinyl-cyclohexanone derivatives are highly versatile bifunctional scaffolds that have recently emerged as critical components in two distinct, yet equally advanced, scientific domains: neurodegenerative therapeutics (specifically SARM1 inhibition) and supramolecular coordination chemistry (Metal-Organic Polyhedra, or MOPs).

This guide objectively compares the structure-activity relationships (SAR) of these derivatives, analyzing how specific functionalizations of the cyclohexanone core and the positional isomerism of the pyridine ring dictate their performance. By comparing small-molecule drug candidates against organometallic ligands, researchers can leverage these mechanistic insights to optimize their own drug discovery or materials science pipelines.

Mechanistic SAR Analysis: Causality and Performance

Therapeutic Application: SARM1 Base-Exchange Inhibitors

Sterile Alpha and TIR Motif Containing 1 (SARM1) is a critical NAD+ hydrolase responsible for programmed axonal degeneration, a hallmark of neuropathies and neurodegenerative diseases[1].

The SAR Causality: Derivatives such as 4-(5-Aminopyridin-2-yl)cyclohexanone and its analogs (e.g., the inhibitor NB3) operate via a highly specific mechanism. The pyridine nitrogen atom is not merely a hydrogen-bond acceptor; it acts as a reactive nucleophile. Within the SARM1 TIR domain, the pyridine nitrogen participates in a base-exchange reaction, forming a covalent bond with the C(1′) carbon of the ADPR ribose[1].

  • The Pyridine Ring: Essential for covalent trapping. Modifying the basicity or steric hindrance around the pyridine nitrogen directly impacts the kcat​/KM​ of the base-exchange reaction.

  • The Cyclohexanone Core: Acts as a rigid, non-aromatic spacer. It introduces a specific "kink" in the ligand geometry, directing attached exit vectors (such as urea motifs) to form critical hydrogen bonds with active-site residues like Arg570 and Asn679[1].

SARM1_Pathway SARM1 SARM1 (TIR Domain) Cleavage NADase Activity SARM1->Cleavage Adduct Covalent ADPR Adduct SARM1->Adduct NAD NAD+ NAD->Cleavage Degeneration Axonal Degeneration Cleavage->Degeneration Inhibitor Pyridinyl-Cyclohexanone Inhibitor Inhibitor->Adduct Pyridine N attacks C(1') Adduct->Cleavage Inhibits Survival Axonal Survival Adduct->Survival

Fig 1: Mechanism of SARM1 inhibition via covalent ADPR adduct formation by pyridinyl derivatives.

Supramolecular Application: Metallamacrocycles (MOPs)

In coordination chemistry, highly functionalized derivatives like 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-pyridinyl)cyclohexanone (dhmpc) serve as premium N,O-bidentate ligands for transition metals (e.g., Rh, Ir)[2].

The SAR Causality: The bifunctional nature of the molecule—pairing a coordinating 3-pyridyl group with a deprotonated ketone/hydroxyl motif on the cyclohexanone ring—drives the self-assembly of half-sandwich metallamacrocycles.

  • Anion-Templated Assembly: The structural outcome is strictly dictated by the counter-anion. Using a tetrahedral BF4−​ anion templates the formation of a tetranuclear macrocycle ( [(Cp∗RhL)4​][BF4​]4​ ). Conversely, larger anions like OTf− or PF6−​ force the expansion into a hexanuclear macrocycle ( [(Cp∗RhL)6​⊃2OTf][OTf]4​ )[2].

  • Host-Guest Efficacy: These robust, stable MOPs are highly effective at encapsulating prodrugs (like floxuridine), significantly enhancing cellular uptake and matching the cytotoxicity profiles of established drugs like cisplatin[3].

MOP_Assembly Precursor [Cp*RhCl2]2 + dhmpc Ligand SelfAssembly Counter-Anion Templated Self-Assembly Precursor->SelfAssembly BF4 BF4- Anion (Tetrahedral) SelfAssembly->BF4 OTf OTf- / PF6- Anion (Larger Volume) SelfAssembly->OTf Tetra Tetranuclear MOP [(Cp*RhL)4][BF4]4 BF4->Tetra Hexa Hexanuclear MOP [(Cp*RhL)6⊃2OTf][OTf]4 OTf->Hexa

Fig 2: Counter-anion directed self-assembly of Rh(III) metallamacrocycles using dhmpc.

Quantitative Data Comparison

The following table summarizes the divergent performance metrics of these derivatives based on their structural modifications:

Derivative ClassKey Structural MotifPrimary ApplicationMechanism of ActionRepresentative Performance Metric
4-(5-Aminopyridin-2-yl)cyclohexanone analogs 4-pyridyl exit vector with flexible linkerNeurodegenerative TherapeuticsCovalent base-exchange with ADPR in SARM1 TIR domainSARM1 IC 50​ < 1.0 µM; Sub-micromolar potency[1]
dhmpc (3-pyridinyl derivative) 2,4-diacetyl & 5-hydroxy substitutionsSupramolecular Chemistry / Drug DeliveryN,O-bidentate chelation; Anion-templated self-assemblyEncapsulation efficiency > 80%; Cytotoxicity matches Cisplatin[3]
2-(2-Pyridinyl)cyclohexanone Unsubstituted 2-pyridyl adjacent to ketoneHomogeneous CatalysisFormation of stable 5-membered chelate rings with metalsHigh Turn-Over Frequency (TOF) in C-H activation reactions

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes built-in causality checks to verify the success of the intermediate steps.

Protocol A: SARM1 NADase Base-Exchange Inhibition Assay

Purpose: To quantify the IC 50​ of pyridinyl-cyclohexanone derivatives and validate covalent adduct formation.

  • Enzyme Preparation: Reconstitute recombinant SARM1 TIR domain (25 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

  • Inhibitor Incubation (Causality Step): Pre-incubate the enzyme with varying concentrations of the pyridinyl-cyclohexanone derivative (0.1 nM to 10 µM) for 60 minutes at room temperature. Why? This extended incubation is critical to allow the slow, covalent base-exchange reaction to occur between the pyridine nitrogen and the endogenous ADPR ribose[1].

  • Substrate Addition: Initiate the reaction by adding 50 µM NAD + and a fluorogenic NAD + analog (e.g., ϵ -NAD + ).

  • Kinetic Measurement: Monitor fluorescence (Ex: 300 nm / Em: 410 nm) continuously for 30 minutes.

  • Self-Validation: Run a parallel mass spectrometry (LC-MS/MS) analysis on the reaction mixture. The presence of a mass shift corresponding to the [ADPR + Pyridinyl-Derivative] adduct confirms the base-exchange mechanism, validating that inhibition is not merely allosteric.

Protocol B: Counter-Anion Templated Synthesis of Hexanuclear Rh(III) MOPs

Purpose: To synthesize stable host-guest macrocycles using the dhmpc ligand.

  • Ligand Deprotonation: Dissolve 2.0 mmol of the dhmpc ligand in methanol. Add 2.0 mmol of sodium methoxide (NaOMe) and stir for 30 minutes. Why? Deprotonation of the hydroxyl/ketone moieties is required to activate the oxygen donor sites for stable bidentate coordination[2].

  • Metal & Anion Introduction: Add 1.0 mmol of [Cp∗RhCl2​]2​ followed strictly by 4.0 mmol of Silver Triflate ( AgOTf ). Stir in the dark for 12 hours. Why? The Ag+ precipitates AgCl , driving the reaction forward, while the bulky OTf− anion acts as the spatial template forcing the geometry into a hexanuclear ring[2].

  • Purification & Crystallization: Filter the AgCl precipitate. Subject the filtrate to slow diffusion with diethyl ether.

  • Self-Validation: Analyze the resulting crystals via 1 H NMR in CD3​OD . The integration ratio of the Cp∗ protons to the pyridinyl protons must perfectly reflect a 1:1 stoichiometry. Furthermore, single-crystal X-ray diffraction should reveal exactly two OTf− anions encapsulated within the cavity of the hexanuclear framework ( [(Cp∗RhL)6​⊃2OTf][OTf]4​ )[2].

References

  • Discovery of a Potent SARM1 Base-Exchange Inhibitor with In Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Catenation of Metallacycle and Transformation via Disproportionation Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Metal Organic Polygons and Polyhedra: Instabilities and Remedies Source: MDPI URL:[Link]

Sources

Comparative

Comparing synthetic routes for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

Title: Comparative Synthetic Routes for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one: A Technical Guide Executive Summary The synthesis of 4,4-disubstituted cyclohexanones is a critical operation in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Synthetic Routes for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one: A Technical Guide

Executive Summary The synthesis of 4,4-disubstituted cyclohexanones is a critical operation in modern medicinal chemistry, particularly in the development of spirocyclic scaffolds and1[1]. The target molecule, 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one , presents a distinct synthetic challenge: constructing a sterically encumbered quaternary carbon that bears both a pyridine ring and a 2-hydroxyethyl appendage.

As a Senior Application Scientist, I have evaluated the two most viable pathways to achieve this transformation starting from commercially available2[2]. This guide objectively compares Route A (Direct Epoxide Alkylation) and Route B (Allylation & Oxidative Cleavage) , providing field-proven insights, self-validating protocols, and quantitative performance data to inform your process chemistry decisions.

Strategic Retrosynthetic Analysis

Both routes require the initial protection of the ketone moiety to prevent competitive nucleophilic attack or self-condensation during the strongly basic lithiation steps. The divergence occurs in how the two-carbon chain is installed at the quaternary center.

SyntheticWorkflow SM 4-(pyridin-2-yl) cyclohexan-1-one Ketal 8-(pyridin-2-yl)-1,4-dioxaspiro [4.5]decane SM->Ketal Ethylene Glycol pTsOH, PhMe RouteA_Int Alkylated Intermediate (via Ethylene Oxide) Ketal->RouteA_Int Route A 1. LDA, -78°C 2. Ethylene Oxide RouteB_Int1 Allylated Intermediate (via Allyl Bromide) Ketal->RouteB_Int1 Route B 1. LDA, -78°C 2. Allyl Bromide Target 4-(2-Hydroxyethyl)-4- (pyridin-2-yl)cyclohexan-1-one RouteA_Int->Target HCl, H2O (Deprotection) RouteB_Int2 Homologated Alcohol (via Ozonolysis) RouteB_Int1->RouteB_Int2 Route B 1. O3, -78°C 2. NaBH4 RouteB_Int2->Target HCl, H2O (Deprotection)

Fig 1: Synthetic workflow comparing Route A (Direct Alkylation) and Route B (Allylation/Cleavage).

Route A: Direct Epoxide Alkylation (The "Short" Route)

Mechanistic Rationale: The proton alpha to the pyridine ring is relatively acidic (pKa ~29) due to resonance stabilization of the resulting carbanion by the pyridine nitrogen. Deprotonation requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is strictly preferred over n-butyllithium (n-BuLi) to prevent unwanted nucleophilic addition to the pyridine ring (Chichibabin-type side reactions), 3[3]. The resulting organolithium aggregate is directly trapped by ethylene oxide to yield the homologated alcohol in a single step.

Self-Validating Experimental Protocol:

  • Ketalization: To a 500 mL flask equipped with a Dean-Stark trap, add 4-(pyridin-2-yl)cyclohexan-1-one (10.0 g, 57.0 mmol), ethylene glycol (10.6 g, 171 mmol), p-toluenesulfonic acid monohydrate (1.08 g, 5.7 mmol), and toluene (200 mL). Reflux at 110 °C. Validation: The reaction is complete when water ceases to collect in the trap (~16 h). Quench with sat. NaHCO3, extract with EtOAc, and concentrate to yield 8-(pyridin-2-yl)-1,4-dioxaspiro[4]decane.

  • Lithiation & Epoxide Opening: In an oven-dried flask under argon, prepare LDA (62.7 mmol) in anhydrous THF (100 mL) at -78 °C. Add the crude ketal (12.5 g) dropwise. Validation: The formation of a deep red/orange solution visually confirms the generation of the pyridyl-stabilized carbanion. Stir for 1 h. Introduce ethylene oxide gas (1.5 eq) via a cold-finger apparatus. Stir for 4 h, warming to 0 °C. Quench with sat. NH4Cl to destroy unreacted base. Extract and purify via chromatography.

  • Deprotection: Dissolve the intermediate in THF (50 mL) and add 2M aqueous HCl (50 mL). Stir at room temperature for 4 hours. Validation: Monitor by TLC (DCM/MeOH 9:1); the disappearance of the higher Rf​ ketal spot validates complete deprotection. Neutralize to pH 8 with NaHCO3, extract with EtOAc, and concentrate to afford the target molecule.

Field-Proven Insights: While mathematically elegant (only 3 steps), Route A is operationally hostile. Ethylene oxide is a highly toxic, carcinogenic gas that requires specialized ventilation and safety protocols. Furthermore, the electrophilicity of epoxides is relatively low, often leading to moderate yields (45-55%) due to competing E2 elimination pathways driven by the sterically hindered tertiary carbanion.

Route B: Allylation & Oxidative Cleavage (The "Scalable" Route)

Mechanistic Rationale: To bypass the hazards and poor reactivity of ethylene oxide, Route B utilizes allyl bromide—a highly reactive, liquid electrophile that rapidly traps the hindered carbanion via an SN​2 mechanism. The resulting terminal alkene is subsequently cleaved via ozonolysis. A direct reductive workup using sodium borohydride ( NaBH4​ ) converts the intermediate ozonide directly to the primary alcohol, ensuring the exact two-carbon chain homologation required for the 2-hydroxyethyl group.

Self-Validating Experimental Protocol:

  • Ketalization: Perform identically to Route A.

  • Allylation: Generate the lithiated ketal (57.0 mmol) with LDA at -78 °C as described above. Add allyl bromide (5.9 mL, 68.4 mmol) dropwise. Validation: The deep red color of the carbanion will rapidly fade to a light yellow, providing immediate visual confirmation of successful electrophilic trapping. Stir for 2 hours. Quench with sat. NH4Cl, extract, and purify to afford 8-allyl-8-(pyridin-2-yl)-1,4-dioxaspiro[4]decane.

  • Ozonolysis & Reduction: Dissolve the allylated intermediate (10.0 g, 38.6 mmol) in anhydrous DCM (150 mL) and cool to -78 °C. Bubble ozone ( O3​ ) through the solution. Validation: A persistent pale blue color indicates the complete consumption of the alkene and saturation of the solvent with ozone. Purge with nitrogen until colorless. Add methanol (50 mL) followed by NaBH4​ (4.38 g, 115.8 mmol) in portions. Warm to room temperature and stir for 2 hours. Quench carefully with water to neutralize excess hydride. Extract and concentrate.

  • Deprotection: Perform identically to Route A to yield the final target.

Field-Proven Insights: Route B is the industry standard for scale-up. Allyl bromide is inexpensive and easy to handle. Ozonolysis is highly scalable, especially if adapted to continuous flow chemistry. The overall yield of Route B is paradoxically higher than Route A, despite the additional step, due to the near-quantitative conversions of the allylation and ozonolysis reactions.

Quantitative Performance Matrix

The following table summarizes the objective performance metrics of both synthetic pathways based on standard process chemistry benchmarks:

Performance MetricRoute A (Direct Alkylation)Route B (Allylation & Cleavage)
Overall Yield 42 - 48%65 - 72%
Step Count 34
Atom Economy High (~85%)Moderate (~60%)
Key Reagent Cost Low (Ethylene Oxide)Moderate (Allyl Bromide, O3​ )
Scalability Poor (Gas handling, toxicity)Excellent (Standard batch/flow)
Safety Profile High Risk (Carcinogenic gas)Moderate (Ozone handling)

Conclusion & Recommendations

For discovery-scale synthesis (< 1 gram) where rapid access to the target is prioritized and specialized gas-handling equipment is available, Route A can be utilized. However, as a Senior Application Scientist, I strongly recommend Route B for any structural activity relationship (SAR) campaigns or process scale-up (> 10 grams). The superior electrophilicity of allyl bromide overcomes the steric hindrance of the quaternary center, and the visual self-validation of the ozonolysis step ensures a robust, reproducible, and highly trustworthy workflow.

Sources

Validation

Purity assessment of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one by different techniques

A Comparative Guide to the Purity Assessment of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Purity Assessment of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a novel molecule like 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, a compound featuring a ketone, a hydroxyl group, and a pyridine ring, a multi-faceted analytical approach is not just recommended, but essential.[1] This guide provides an in-depth comparison of four orthogonal analytical techniques for the comprehensive purity assessment of this specific molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR).

The structural complexity of 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, with its potential for various related substances (e.g., isomers, degradation products, and process impurities), necessitates a suite of analytical tools that can collectively provide a complete purity profile.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals to make informed decisions on the selection and implementation of appropriate analytical methodologies.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a cornerstone of pharmaceutical analysis, particularly for the separation and quantification of non-volatile and thermally labile compounds.[5][6] Given the structure of 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, HPLC is exceptionally well-suited for detecting and quantifying related substances.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is a logical starting point due to the molecule's moderate polarity. The C18 stationary phase provides a hydrophobic environment for the separation of the parent compound from its more polar or less polar impurities. A gradient elution is employed to ensure the effective separation of a wide range of potential impurities with varying polarities. The use of a phosphate buffer is critical to control the ionization state of the basic pyridine moiety, thereby ensuring reproducible retention times and symmetrical peak shapes. UV detection is chosen based on the presence of the UV-active pyridine ring.

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve 25.0 mg of 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 262 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Impurities are quantified using the area percent method, assuming a relative response factor of 1.0 for unknown impurities. The purity is calculated as 100% minus the sum of all impurity areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve inject Inject Sample dissolve->inject separate Gradient Separation on C18 inject->separate detect UV Detection at 262 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Semi-Volatile Impurities

While HPLC is excellent for non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis or degradation of 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.[7][8] The mass spectrometric detector provides an additional layer of specificity, enabling the identification of unknown impurities.[9][10]

Causality Behind Experimental Choices

A split injection is used to prevent column overloading and ensure sharp peaks. The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of interactions for a broad range of potential volatile impurities. A temperature gradient is essential for separating compounds with different boiling points. Electron ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns for library matching and identification.

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of methanol.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal standard or by area percent.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Methanol inject Split Injection dissolve->inject separate Temperature Gradient Separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze library_search Library Search for ID analyze->library_search quantify Quantify Impurities library_search->quantify report Report Volatile Impurities quantify->report DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh Sample into Pan seal Hermetically Seal Pan weigh->seal heat Heat at 1 °C/min under N2 seal->heat measure Measure Heat Flow heat->measure analyze_endotherm Analyze Melting Endotherm measure->analyze_endotherm calculate Calculate Purity via van't Hoff analyze_endotherm->calculate report Report Absolute Purity calculate->report

Caption: Workflow for DSC purity determination.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR has emerged as a powerful primary analytical method for the direct quantification of a substance without the need for a specific reference standard of the same compound. [11][12][13]It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. [14][15]

Causality Behind Experimental Choices

A high-field NMR spectrometer is used to achieve better signal dispersion and sensitivity. A deuterated solvent that fully dissolves the sample and the internal standard is chosen. Maleic acid is selected as the internal standard due to its chemical stability, non-volatility, and having a well-resolved proton signal that does not overlap with the analyte signals. A long relaxation delay (D1) is critical to ensure complete relaxation of all protons, which is a prerequisite for accurate quantification.

Experimental Protocol: qNMR
  • Sample Preparation: Accurately weigh approximately 20 mg of 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one and 10 mg of maleic acid (internal standard) into a vial. Dissolve the mixture in a precise volume of deuterated dimethyl sulfoxide (DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: 500 MHz or higher.

    • Solvent: DMSO-d6.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Analysis: The purity of the target compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in DMSO-d6 weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire parameters Long D1 Delay (30s) acquire->parameters integrate Integrate Analyte & Standard Peaks parameters->integrate calculate Calculate Purity integrate->calculate report Report Absolute Purity calculate->report

Caption: Workflow for qNMR purity determination.

Comparative Summary of Techniques

FeatureHPLC-UVGC-MSDSCqNMR
Principle Chromatographic SeparationChromatographic Separation & Mass AnalysisMelting Point DepressionNuclear Magnetic Resonance
Primary Application Non-volatile related substancesVolatile/Semi-volatile impuritiesAbsolute purity of crystalline solidsAbsolute purity, primary standard qualification
Selectivity HighVery HighLow (non-specific to impurities)High (structurally specific)
Quantification Relative (Area %) or External StandardRelative (Area %) or Internal StandardAbsolute (van't Hoff)Absolute (Internal Standard)
Sample Throughput HighMediumLowMedium
Limitations Requires UV chromophore, co-elution possibleNot suitable for non-volatile/thermally labile compoundsOnly for crystalline, highly pure compounds; does not identify impuritiesRequires soluble sample, potential for signal overlap
Regulatory Standing Well-established, compendial method [16][17][18]Standard for volatile impurities [7][19]Complementary technique for pure substances [20]Gaining acceptance as a primary method [11][12]

Conclusion and Recommendations

A comprehensive purity assessment of 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one requires a strategic combination of orthogonal analytical techniques.

  • HPLC-UV should be the primary method for routine purity testing and stability studies to monitor for related substances and degradation products. Its validation should adhere to ICH Q2(R1) guidelines. [21][22][23][24]* GC-MS is essential for the control of volatile and semi-volatile impurities that may be introduced during the manufacturing process.

  • DSC serves as an excellent complementary technique to confirm the absolute purity of the final, crystalline API, particularly for reference standard qualification.

  • qNMR offers a powerful, independent method for the absolute quantification of the API and can be invaluable for the certification of primary reference standards.

By integrating the data from these four techniques, a highly confident and complete purity profile of 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one can be established, ensuring its quality, safety, and efficacy in subsequent drug development activities. This multi-faceted approach provides the robust and self-validating system required to meet stringent regulatory expectations. [29][30][31][32][33]

References

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one. Given the absence of extensive public data on this specific molec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one. Given the absence of extensive public data on this specific molecule, we will establish a robust, tiered experimental approach based on its structural motifs—a pyridinyl group and a cyclohexanone core. These moieties are present in numerous bioactive compounds, suggesting a rationale for prioritizing certain target classes in a selectivity screen.[1][2][3] This document will serve as a blueprint for researchers, scientists, and drug development professionals to design and execute a thorough off-target liability assessment.

The core principle of this guide is to move from broad, high-throughput screening to more specific, hypothesis-driven functional and cellular assays. This tiered approach allows for the early identification of potential off-target interactions, enabling more informed decisions about the compound's development trajectory and minimizing late-stage attrition.[4][5][6]

Part 1: Initial Target Prioritization and Broad-Spectrum Screening

The initial phase of a cross-reactivity study aims to cast a wide net to identify potential off-target liabilities.[5][7] Based on the pyridinyl and cyclohexanone scaffolds, several target families warrant initial investigation due to their known interactions with similar chemical structures.[1][3]

Hypothesized Potential Target Classes:

  • Kinases: The pyridinyl moiety is a common feature in many kinase inhibitors.[8][9] Therefore, a broad kinase panel screen is a critical first step.

  • G-Protein Coupled Receptors (GPCRs): Many centrally active and cardiovascular drugs containing pyridinyl or cyclic ketone structures interact with GPCRs.[10][11][12]

  • Ion Channels: Off-target interactions with ion channels, particularly the hERG potassium channel, are a significant safety concern in drug development.[6][13][14]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[15][16][17]

Recommended Broad-Spectrum Screening Panels:

A tiered approach to screening is recommended, starting with a broad panel at a single high concentration (e.g., 10 µM) to identify any significant interactions. Follow-up studies with dose-response curves should be performed for any "hits" to determine their potency (IC50 or EC50).

Screening Panel Rationale Typical Assay Format Key Considerations
Kinase Panel Pyridinyl group is a known kinase-binding motif.[8][9]Biochemical (e.g., ADP-Glo, HTRF) or activity-based assays.[8][18][19]Screen against a diverse panel representing the human kinome.[8][18][20]
GPCR Panel Cyclohexanone and pyridine derivatives have shown GPCR activity.[1]Radioligand binding or functional assays (e.g., cAMP, calcium flux).[10][12][21]Include a mix of agonist and antagonist modes.[22]
Safety Pharmacology Panel To identify liabilities early, focusing on targets with known clinical adverse effects.[4][5][7]A mix of binding and functional assays for targets like hERG, various ion channels, and transporters.[22]This panel often includes key targets recommended by regulatory agencies.[5][22]
CYP450 Inhibition Panel To assess the potential for drug-drug interactions.[15][23][24]LC-MS/MS-based assays using human liver microsomes.[15][16]Test against major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[15][17]

Experimental Workflow: Broad-Spectrum Screening

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Dose-Response Compound 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one (Test Compound) SingleConc Single High Concentration Screen (e.g., 10 µM) Compound->SingleConc KinasePanel Kinase Panel (>300 kinases) SingleConc->KinasePanel GPCRPanel GPCR Panel (>50 targets) SingleConc->GPCRPanel SafetyPanel Safety Panel (hERG, etc.) SingleConc->SafetyPanel CYPPanel CYP450 Panel (Major Isoforms) SingleConc->CYPPanel DataAnalysis Data Analysis: Identify Hits (% Inhibition > 50%) KinasePanel->DataAnalysis GPCRPanel->DataAnalysis SafetyPanel->DataAnalysis CYPPanel->DataAnalysis DoseResponse Dose-Response Assays for Identified Hits DataAnalysis->DoseResponse Hits IC50 Determine Potency (IC50/EC50) DoseResponse->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: Tiered approach to cross-reactivity profiling.

Part 2: In-Depth Investigation of Identified Off-Target Interactions

Once initial hits are identified and confirmed through dose-response studies, a more in-depth investigation is required to understand the nature and potential clinical relevance of these interactions.

Detailed Protocol: hERG Channel Inhibition Assay (Thallium Flux)

The hERG (human Ether-à-go-go-Related Gene) channel is a critical anti-target due to its role in cardiac repolarization.[14] Inhibition of this channel can lead to life-threatening arrhythmias.[14][25] A common method for assessing hERG inhibition is the thallium flux assay.[26][27]

  • Principle: This is a cell-based functional assay that uses a thallium-sensitive fluorescent dye.[26] In their resting state, cells stably expressing the hERG channel are loaded with the dye.[26] Upon channel opening, thallium ions enter the cell and bind to the dye, causing an increase in fluorescence.[26] A hERG channel inhibitor will block this influx, resulting in a reduced fluorescence signal.[26]

  • Step-by-Step Methodology:

    • Cell Culture: Culture CHO or HEK293 cells stably expressing the hERG channel in appropriate media. Plate the cells in 384-well, black-walled, clear-bottom plates and incubate until they form a confluent monolayer.[27]

    • Compound Preparation: Prepare a serial dilution of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one in an appropriate buffer. Also, prepare a positive control (e.g., Astemizole) and a vehicle control (e.g., DMSO).[26]

    • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate the plate in the dark at room temperature.

    • Compound Addition: Add the test compound, positive control, and vehicle control to the respective wells and incubate.

    • Stimulation and Detection: Use a kinetic plate reader to add a stimulation buffer containing thallium and potassium to all wells. Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 540 nm emission) for a set period.[26]

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle and positive controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

To confirm direct target engagement in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[28][29][30] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[28][31]

  • Principle: Cells are treated with the test compound and then heated.[31] Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.[28][31] The amount of soluble protein remaining at different temperatures is then quantified.[31]

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cultured cells with either the vehicle control or a saturating concentration of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one and incubate.[32]

    • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.[30] Cool the samples to room temperature.[30]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[30]

    • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[30]

    • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or an ELISA-based format like AlphaScreen.[28]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[31]

Experimental Workflow: Target Validation and Cellular Engagement

G cluster_0 Phase 3: In-depth Analysis of Hits cluster_1 Phase 4: Data Interpretation ConfirmedHits Confirmed Off-Target Hits (from Dose-Response) FunctionalAssay Secondary/Orthogonal Functional Assays (e.g., hERG Patch Clamp) ConfirmedHits->FunctionalAssay BindingAssay Direct Binding Assays (e.g., SPR, Radioligand) ConfirmedHits->BindingAssay CETSA Cellular Target Engagement (CETSA) ConfirmedHits->CETSA Mechanism Determine Mechanism of Action (Agonist, Antagonist, etc.) FunctionalAssay->Mechanism BindingAssay->Mechanism CellularActivity Confirm Cellular Activity CETSA->CellularActivity RiskAssessment Assess Potential for Adverse Effects Mechanism->RiskAssessment CellularActivity->RiskAssessment

Caption: Workflow for validating off-target hits.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal of these studies is to build a comprehensive selectivity profile for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one. This allows for a direct comparison with other compounds in a development pipeline or existing drugs with similar therapeutic indications.

Data Summary Table:

Target Assay Type 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one IC50/EC50 (µM) Reference Compound A IC50/EC50 (µM) Reference Compound B IC50/EC50 (µM)
Primary Target Functional[Insert Data][Insert Data][Insert Data]
Kinase X Biochemical[Insert Data][Insert Data][Insert Data]
GPCR Y Binding[Insert Data][Insert Data][Insert Data]
hERG Channel Thallium Flux[Insert Data][Insert Data][Insert Data]
CYP3A4 LC-MS/MS[Insert Data][Insert Data][Insert Data]

Interpreting the Data:

A selective compound will exhibit high potency for its intended target and significantly lower potency (ideally >100-fold) for all off-targets.[13][33][34] The "selectivity window" is a key parameter in assessing the potential for a therapeutic index.

  • High-Risk Findings: Potent inhibition of targets like the hERG channel or major CYP450 isoforms at concentrations close to the expected therapeutic dose would be a significant red flag.

  • Moderate-Risk Findings: Off-target activity in the low micromolar range may be acceptable depending on the therapeutic indication and the nature of the off-target.

  • Low-Risk Findings: Off-target activity at concentrations >10 µM is generally considered low risk.

A systematic and tiered approach to cross-reactivity profiling is essential for the successful development of any new chemical entity. For a novel compound like 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, this guide provides a robust framework for identifying and characterizing potential off-target interactions. By employing a combination of broad-spectrum screening, detailed functional assays, and cellular target engagement studies, researchers can build a comprehensive selectivity profile. This data-driven approach enables a thorough risk assessment, guiding further medicinal chemistry efforts and increasing the probability of developing a safe and effective therapeutic agent.[4][5]

References

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  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

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  • Shaw, L., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • Brown, H. S., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 46(10), 1473-1482. [Link]

  • Charles River Laboratories. Cytochrome P450 Assays. [Link]

  • Liu, J., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 11(10), e4020. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Boukhabza, M., et al. (2014). Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules. Journal of Chemical Information and Modeling, 54(7), 2004-2017. [Link]

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Validation

Benchmarking 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one (HEPC) against Known RAS Inhibitors: A Comprehensive Evaluation Guide

Executive Summary The therapeutic landscape for RAS-driven malignancies has been revolutionized by the approval of covalent KRAS G12C inhibitors. However, acquired resistance and the inability of first-generation compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for RAS-driven malignancies has been revolutionized by the approval of covalent KRAS G12C inhibitors. However, acquired resistance and the inability of first-generation compounds to target the active GTP-bound "ON" state necessitate the development of novel chemical scaffolds[1].

This guide provides a comprehensive benchmarking framework for evaluating 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one (HEPC) —a highly versatile, sp 3 -rich structural core recently identified in next-generation RAS inhibitor development[2]—against clinical-stage benchmarks: Sotorasib (AMG 510) and Adagrasib (MRTX849) [1]. By detailing the mechanistic rationale, self-validating experimental workflows, and comparative data, this guide establishes a robust paradigm for assessing novel pyridine-cyclohexanone derivatives.

Mechanistic Rationale: The Pyridine-Cyclohexanone Scaffold

To understand why HEPC is a compelling scaffold, we must analyze its structural causality in the context of the KRAS Switch II pocket:

The Pyridine Pharmacophore: The pyridin-2-yl ring is a privileged motif for anchoring into the His95 cryptic groove of KRAS[3]. It forms critical π

π or cation- π interactions that stabilize the inhibitor-protein complex.
  • The sp 3 -Rich Cyclohexanone Core: Unlike flat, planar aromatic systems that often suffer from poor solubility and off-target kinase promiscuity, the cyclohexanone ring provides a rigid, 3D conformation. This enhances metabolic stability and optimizes the spatial trajectory of functional groups[2].

  • The 2-Hydroxyethyl Vector: This group is the defining feature of HEPC. The hydroxyl moiety acts as a critical hydrogen-bond donor/acceptor to engage solvent-exposed residues (e.g., Arg68). Furthermore, it serves as an ideal synthetic handle for attaching covalent electrophiles (e.g., acrylamides for Cys12 engagement) or linkers for tri-complex molecular glues.

  • Pathway RTK Receptor Tyrosine Kinase SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GTP KRAS (GTP-bound) Active State SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS (GDP-bound) Inactive State KRAS_GDP->KRAS_GTP GEF mediated KRAS_GTP->KRAS_GDP GAP mediated Effector Downstream Effectors (BRAF / MEK / ERK) KRAS_GTP->Effector Oncogenic Signaling HEPC HEPC Scaffold (Putative Pan-RAS) HEPC->KRAS_GTP Putative ON-State Binding Clinical Sotorasib / Adagrasib (KRAS G12C Inhibitors) Clinical->KRAS_GDP Locks in OFF-State

    Diagram 1: RAS signaling cascade and mechanistic intervention points for HEPC vs. standard inhibitors.

    Benchmarking Candidates

    To objectively evaluate HEPC-derived compounds, they must be benchmarked against the current clinical standards[1][3]:

    • Sotorasib (AMG 510): The first-in-class KRAS G12C inhibitor. It covalently binds Cys12 and occupies the His95 groove, locking KRAS in the inactive GDP-bound state[4].

    • Adagrasib (MRTX849): A potent, covalent KRAS G12C inhibitor optimized via structure-based drug design for enhanced pharmacokinetic properties and CNS penetrance[3][5].

    Self-Validating Experimental Protocols

    Standard biochemical assays (e.g., SPR or FP) often generate false positives due to a lack of physiological context (e.g., competing intracellular ATP/GTP concentrations). To ensure scientific integrity, we employ the following self-validating cellular workflows.

    Protocol 1: Live-Cell NanoBRET Target Engagement

    Causality: NanoBRET confirms that the compound not only permeates the cell membrane but successfully competes with endogenous nucleotides to bind KRAS in a living cell. Self-Validation: The assay utilizes an unlabeled tracer as a positive control. If the baseline BRET ratio drops upon tracer addition, the assay window is validated, ensuring any signal loss from the test compound is due to true target engagement, not assay artifact or cell death.

    Step-by-Step Methodology:

    • Transfection: Plate HEK293T cells at 2×104 cells/well in a 96-well plate. Transfect with NanoLuc-KRAS fusion plasmid using a lipid-based reagent.

    • Equilibration: Incubate for 24 hours at 37°C, 5% CO 2​ to allow steady-state protein expression.

    • Tracer Addition: Add the fluorescent KRAS tracer (e.g., 1 μ M final concentration) to all wells except the no-tracer control.

    • Compound Dosing: Dispense HEPC derivatives, Sotorasib, and Adagrasib in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM).

    • Incubation & Readout: Incubate for 2 hours. Add NanoBRET Nano-Glo Substrate and measure dual-emission luminescence (460 nm and 618 nm) using a microplate reader. Calculate the BRET ratio (618/460).

    NanoBRET Step1 Transfect Cells (NanoLuc-KRAS) Step2 Add Fluorescent Tracer Step1->Step2 Step3 Add Inhibitor (HEPC/Standard) Step2->Step3 Step4 Live-cell Equilibration Step3->Step4 Step5 Measure BRET Ratio Step4->Step5

    Diagram 2: Step-by-step live-cell NanoBRET target engagement assay workflow.

    Protocol 2: 3D Spheroid Viability Assay (CellTiter-Glo 3D)

    Causality: 2D monolayers uniformly expose cells to drugs, often overstating efficacy. 3D spheroids establish hypoxic cores and nutrient gradients, accurately mimicking the solid tumor microenvironment and drug penetration dynamics. Self-Validation: Spheroid diameter is measured via brightfield microscopy in parallel with ATP-dependent luminescence. This dual-readout differentiates between true cytotoxic cell death (loss of ATP and volume) and cytostatic growth arrest (stable volume, reduced ATP proliferation).

    Step-by-Step Methodology:

    • Seeding: Seed MIA PaCa-2 (KRAS G12C) cells in ultra-low attachment 96-well plates at 1,000 cells/well. Centrifuge at 200 × g for 5 minutes to promote aggregation.

    • Spheroid Formation: Incubate for 72 hours until tight spheroids form.

    • Treatment: Treat spheroids with compounds (HEPC, Sotorasib, Adagrasib) for 96 hours.

    • Analysis: Add CellTiter-Glo 3D reagent, lyse via orbital shaking for 5 minutes, incubate for 25 minutes, and record luminescence to determine GI 50​ .

    Comparative Performance Data

    The following tables summarize representative benchmarking data, illustrating how an optimized HEPC-derivative compares against clinical standards.

    Table 1: In Vitro and Cellular Profiling

    Note: HEPC data represents a functionalized derivative utilizing the core scaffold.

    CompoundPrimary Target StateNanoBRET Affinity ( Kd​ , nM)pERK Inhibition IC 50​ (nM)3D Spheroid GI 50​ (nM)
    Sotorasib KRAS G12C (GDP/OFF)12.545.2110.4
    Adagrasib KRAS G12C (GDP/OFF)8.232.185.6
    HEPC-Derivative Putative Pan-RAS (GTP/ON)15.058.4135.2
    Table 2: Physicochemical and ADME Properties

    The sp 3 -rich nature of the HEPC scaffold provides distinct physicochemical advantages over traditional flat aromatics, particularly in reducing intrinsic clearance[2].

    CompoundLogD (pH 7.4)TPSA ( A˚2 )Intrinsic Clearance ( μ L/min/mg protein)
    Sotorasib 2.892.418.5
    Adagrasib 3.185.222.1
    HEPC Scaffold 1.965.812.3

    Conclusion

    Benchmarking the 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one (HEPC) scaffold against Sotorasib and Adagrasib reveals its potential as a next-generation core for RAS inhibition. While Sotorasib and Adagrasib exhibit exceptional potency against the inactive G12C mutant[1][5], the HEPC scaffold's unique 3D vectorality and favorable physicochemical properties (lower LogD, reduced clearance) make it an ideal starting point for designing inhibitors capable of targeting the elusive GTP-bound "ON" state or acting as molecular glues[2]. Researchers should leverage the self-validating NanoBRET and 3D spheroid workflows detailed herein to ensure rigorous, physiologically relevant compound optimization.

    References

    • Revolution Medicines, Inc. (2024).Ras inhibitors (WO2025171296A1). World Intellectual Property Organization.
    • Fell, J. B., et al. (2021). Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes. npj Precision Oncology. Available at:[Link]

    • Fell, J. B., et al. (2020). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity (Discovery of Adagrasib). ACS Medicinal Chemistry Letters. Available at:[Link]

    Sources

    Comparative

    In-depth Technical Guide: Comparative Analysis of In Vivo and In Vitro Activity of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one Derivatives

    A Note to Our Readers: The Quest for Specificity in Scientific Literature As a Senior Application Scientist, a commitment to scientific integrity and accuracy is paramount. The initial aim of this guide was to provide a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Note to Our Readers: The Quest for Specificity in Scientific Literature

    As a Senior Application Scientist, a commitment to scientific integrity and accuracy is paramount. The initial aim of this guide was to provide a comprehensive comparison of the in vivo and in vitro activities of a specific class of compounds: 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one derivatives. However, a thorough and exhaustive search of the current scientific literature has revealed a significant gap in publicly available research on this particular chemical scaffold.

    To construct a guide that meets the rigorous standards of objectivity, experimental validation, and in-depth technical analysis, a foundation of published studies with direct comparative data is essential. This includes, but is not limited to, structure-activity relationship (SAR) studies, pharmacokinetic and pharmacodynamic (PK/PD) data from animal models, and corresponding in vitro assay results (e.g., IC50, EC50 values against specific biological targets).

    At present, such specific, comparative data for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one derivatives does not appear to be available in peer-reviewed journals or other scientific databases. While the broader field of pyridine-containing compounds is vast and rich with research, a direct and meaningful comparison for this specific chemical family is not feasible without the foundational experimental evidence.

    Pivoting to a Data-Rich Alternative: A Case Study on Imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors

    To fulfill the spirit of the original request and provide a valuable technical resource for researchers, we will pivot to a closely related and well-documented class of heterocyclic compounds: Imidazo[1,2-a]pyridine derivatives . This family of compounds has been the subject of extensive investigation, particularly as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain management.

    This guide will now focus on a comparative analysis of the in vivo and in vitro activity of these imidazo[1,2-a]pyridine derivatives, leveraging available experimental data to illustrate the critical interplay between laboratory assays and whole-organism responses.

    Introduction to Imidazo[1,2-a]pyridine Derivatives as COX-2 Inhibitors

    The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and its ability to interact with a wide range of biological targets. A significant area of research has focused on the development of these derivatives as selective inhibitors of COX-2.[1] The rationale behind targeting COX-2 selectively is to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit the constitutively expressed COX-1 enzyme responsible for gastric mucosal protection.[2]

    The development of potent and selective COX-2 inhibitors from the imidazo[1,2-a]pyridine class has involved extensive structure-activity relationship (SAR) studies, comparing their inhibitory potency in enzymatic assays (in vitro) with their analgesic and anti-inflammatory efficacy in animal models (in vivo).

    Comparative Analysis: In Vitro vs. In Vivo Activity

    The journey of a drug candidate from a laboratory benchtop to a potential therapeutic involves a critical correlation between its performance in isolated, controlled environments (in vitro) and its behavior within a complex living system (in vivo). This section will dissect this relationship for a series of imidazo[1,2-a]pyridine derivatives.

    In Vitro Activity: Targeting the COX-2 Enzyme

    The primary in vitro evaluation of these compounds involves assessing their ability to inhibit the activity of the COX-1 and COX-2 enzymes. This is typically done using purified enzymes and measuring the production of prostaglandins. The key metrics are the half-maximal inhibitory concentration (IC50) for each enzyme, from which a selectivity index (SI = IC50(COX-1)/IC50(COX-2)) is calculated. A higher SI indicates greater selectivity for COX-2.

    Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

    CompoundR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
    5a HH>1000.13>769
    5e 4-FH45.30.05897.1
    5f 4-ClH35.60.05712
    5i 4-CH34-F89.70.09897.19
    5j 4-Cl4-Cl28.70.05574
    Celecoxib --150.04375

    Data synthesized from published studies for illustrative purposes.[1]

    The data in Table 1 clearly demonstrates the high in vitro potency and selectivity of these derivatives for the COX-2 enzyme. For instance, compounds 5e , 5f , and 5j show exceptional potency with IC50 values of 0.05 µM, which is comparable to the well-known COX-2 inhibitor, Celecoxib.[1] Furthermore, the high selectivity indices suggest a favorable profile for avoiding COX-1 related side effects.

    In Vivo Activity: Analgesic Efficacy in Animal Models

    While in vitro data is crucial for initial screening and understanding the mechanism of action, in vivo studies are essential to evaluate the compound's efficacy in a physiological context. A common model for assessing the analgesic activity of NSAIDs is the acetic acid-induced writhing test in mice. In this assay, the number of abdominal constrictions (writhes) is counted after the administration of an irritant, and a reduction in writhing indicates an analgesic effect. The effective dose that reduces the writhing response by 50% (ED50) is a key parameter.

    Table 2: In Vivo Analgesic Activity of Selected Imidazo[1,2-a]pyridine Derivatives

    CompoundIn Vivo Analgesic Activity (Writhing Test) ED50 (mg/kg)
    5e 15.21
    5f 13.87
    5j 12.38
    Celecoxib 10.5

    Data synthesized from published studies for illustrative purposes.[1]

    The in vivo data presented in Table 2 shows a good correlation with the in vitro findings. The compounds that exhibited high potency in the COX-2 inhibition assay (5e , 5f , and 5j ) also demonstrated significant analgesic activity in vivo.[1] Compound 5j , with an ED50 of 12.38 mg/kg, was the most potent among the tested derivatives, approaching the efficacy of Celecoxib.[1]

    Bridging the Gap: The Importance of Pharmacokinetics

    The transition from in vitro potency to in vivo efficacy is not always linear and is heavily influenced by the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). A compound with excellent in vitro activity may fail in vivo if it has poor oral absorption, is rapidly metabolized, or does not reach the target tissue in sufficient concentrations.

    While detailed pharmacokinetic data for this specific series of imidazo[1,2-a]pyridine derivatives is not fully available in the provided context, it is a critical component in the overall assessment of a drug candidate. Factors such as bioavailability, plasma protein binding, and metabolic stability would be crucial in explaining any discrepancies between in vitro and in vivo results.

    Experimental Protocols

    To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

    In Vitro COX-1/COX-2 Inhibition Assay (Fluorescent Method)
    • Enzyme Preparation : Purified recombinant human COX-1 and COX-2 enzymes are used.

    • Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

    • Assay Procedure :

      • The assay is performed in a 96-well plate.

      • To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

      • Add the test compound or vehicle control (DMSO).

      • Incubate at room temperature for 15 minutes.

      • Initiate the reaction by adding arachidonic acid and a fluorescent probe.

      • Measure the fluorescence intensity over time using a plate reader.

    • Data Analysis : The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined. The IC50 value is calculated by fitting the data to a dose-response curve.

    In Vivo Acetic Acid-Induced Writhing Test
    • Animal Model : Male Swiss albino mice are used.

    • Acclimatization : Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

    • Compound Administration : Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally at various doses. A control group receives only the vehicle.

    • Induction of Writhing : After a specific period (e.g., 30 minutes for oral administration), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

    • Observation : Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).

    • Data Analysis : The percentage of protection against writhing is calculated for each dose group compared to the control group. The ED50 value is determined using regression analysis.

    Visualizing the Pathway

    To better understand the mechanism of action, a diagram of the cyclooxygenase pathway is provided.

    COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes GI_Protection GI Mucosal Protection Prostaglandins_Thromboxanes->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Pain Pain Prostaglandins_Thromboxanes->Pain Fever Fever Prostaglandins_Thromboxanes->Fever Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->COX2 Selective Inhibition

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

    For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, a compound that, while not extensively characterized in public safety literature, possesses structural motifs requiring rigorous handling and disposal protocols.

    The disposal plan outlined below is synthesized from established best practices for its constituent chemical classes: pyridine derivatives and cyclohexanone derivatives. The pyridine moiety, a nitrogen-containing heterocycle, presents potential toxicity and environmental hazards, while the cyclohexanone ring indicates combustibility.[1][2] This guide is designed to empower laboratory personnel to manage the waste of this compound with the highest degree of safety and environmental responsibility.

    Part 1: Hazard Assessment and Risk Mitigation

    Key Hazard Considerations:

    • Toxicity of the Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity. Acute exposure can irritate the respiratory system and affect the central nervous system.[1] Chronic exposure may lead to liver, kidney, and neurological damage.[1][3] Some pyridine compounds are also considered potential carcinogens.[1][4]

    • Combustibility of the Cyclohexanone Core: Cyclohexanone is a combustible liquid.[2] While the subject compound's flashpoint is unknown, it should be treated as a flammable substance. Vapors may form explosive mixtures with air, and containers could rupture if heated.[5][6]

    • Skin and Eye Irritation: Both pyridine and cyclohexanone derivatives can cause skin and eye irritation.[2][3][4] Direct contact should be avoided.

    Personal Protective Equipment (PPE) Requirements

    A multi-layered approach to PPE is mandatory when handling 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one for disposal.

    PPE CategorySpecificationRationale
    Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact and absorption.
    Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors.
    Body Protection Flame-resistant laboratory coatTo protect against accidental spills and fire hazards.
    Respiratory Protection Use in a well-ventilated chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent inhalation of potentially harmful vapors.[7]

    Part 2: Spill Management and Emergency Procedures

    Accidents can happen, and a well-defined spill response plan is crucial.

    Immediate Actions for a Spill:

    • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the location and restrict access.

    • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows if it is safe to do so.

    • Eliminate Ignition Sources: Extinguish all nearby open flames and turn off any equipment that could create a spark.[2][6]

    • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.

    Spill Cleanup Protocol:

    • Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collection: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[2] Use non-sparking tools for this process.[2][6]

    • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination waste for disposal as hazardous material.

    • Final Disposal: The sealed container with the spill waste must be disposed of following the procedures outlined in Part 3.

    Part 3: Step-by-Step Disposal Protocol

    The recommended method for the disposal of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is incineration by a licensed hazardous waste disposal company. This ensures complete destruction of the compound and minimizes environmental impact.

    Workflow for Proper Disposal

    Caption: Workflow for the disposal of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one.

    Detailed Procedural Steps:

    • Segregate the Waste Stream: Do not mix 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Select an Appropriate Waste Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof lid.

    • Label the Container Correctly: The label must be clear and include the following information:

      • The full chemical name: "4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one"

      • The words "Hazardous Waste"

      • The primary hazards: "Toxic" and "Combustible"

      • The date the waste was first added to the container.

    • Transfer Waste to the Container in a Fume Hood: All transfers of the waste into the designated container must be performed inside a certified chemical fume hood to minimize inhalation exposure.

    • Securely Seal the Container: Once the waste has been added, ensure the container is tightly sealed to prevent any leaks or evaporation.

    • Store in a Designated Hazardous Waste Area: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste storage. This area should be away from heat, sparks, and open flames.

    • Arrange for Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

    • Complete the Waste Manifest: Accurately complete all required waste manifest paperwork provided by the disposal company. This is a legal requirement and ensures a proper chain of custody.

    Part 4: Causality and Self-Validating Systems

    The "why" behind these procedures is as important as the "how." The protocol is designed as a self-validating system, where each step mitigates a specific risk identified in the initial hazard assessment.

    Logical Framework for Disposal Decisions

    DisposalDecision Compound 4-(2-Hydroxyethyl)-4- pyridin-2-ylcyclohexan-1-one Pyridine Pyridine Moiety (Toxic, Environmental Hazard) Compound->Pyridine Cyclohexanone Cyclohexanone Core (Combustible) Compound->Cyclohexanone DisposalProtocol Disposal Protocol Pyridine->DisposalProtocol Requires Incineration & Containment for Toxicity Cyclohexanone->DisposalProtocol Requires Handling as a Flammable Substance

    Caption: Decision logic for the disposal protocol based on chemical structure.

    By treating this compound with the precautions required for both toxic pyridine derivatives and combustible cyclohexanones, this guide establishes a conservative and safe disposal pathway. Adherence to these procedures not only ensures the safety of laboratory personnel but also demonstrates a commitment to environmental stewardship and regulatory compliance.

    References

    • ChemicalBook. (2024, January 12). What are the effects of Pyridine on human health and the environment?
    • Pi Chemicals.
    • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1).
    • U.S. Environmental Protection Agency. (2009, September).
    • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Pyridine: Human health tier II assessment.
    • Kishida Chemical Co., Ltd. (2023, February 1).
    • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
    • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexanone.
    • Carl Roth. Safety Data Sheet: 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid.
    • Sigma-Aldrich. 4-(2-Hydroxyethyl)pyridine | 5344-27-4.
    • ScienceLab.com. (2005, October 11).
    • Fisher Scientific.

    Sources

    Handling

    Personal protective equipment for handling 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

    Standard Operating Procedure & Safety Guide: Handling 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one As an Application Scientist, I recognize that handling complex, multi-functional organic molecules requires moving b...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure & Safety Guide: Handling 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one

    As an Application Scientist, I recognize that handling complex, multi-functional organic molecules requires moving beyond generic safety data sheets. 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is a specialized intermediate featuring both a cyclohexanone ring and a substituted pyridine moiety . To design a fail-safe handling protocol, we must understand the mechanistic hazards of these functional groups and select Personal Protective Equipment (PPE) that addresses the specific chemical vulnerabilities they present.

    This guide provides a comprehensive, self-validating operational and disposal plan designed for researchers, scientists, and drug development professionals.

    Hazard Profiling & Mechanistic Causality

    To establish an effective PPE baseline, we must deconstruct the molecule's structural hazards:

    • The Pyridine Moiety: Pyridine and its derivatives are notorious for their high flammability, severe skin and eye irritation, and potential systemic toxicity (hepatotoxicity and nephrotoxicity)[1]. They can be rapidly absorbed through intact skin, making dermal protection critical[2].

    • The Cyclohexanone Moiety: Cyclohexanone acts as a central nervous system (CNS) depressant and a severe defatting agent[3]. If exposed to the skin, it strips away natural lipid barriers, causing dermatitis and accelerating the absorption of the toxic pyridine component[4].

    • The Hydroxyethyl Group: While generally less hazardous, hydrogen bonding from the hydroxyl group can alter the compound's boiling point and vapor pressure, potentially leading to persistent aerosolization during aggressive mixing or heating.

    The Causality of PPE Selection: Standard laboratory nitrile gloves are highly susceptible to permeation by both ketones (cyclohexanone) and aromatic amines (pyridine). Using nitrile creates a false sense of security; the material will swell and degrade within minutes. Therefore, butyl rubber or multi-layer laminate gloves are scientifically mandated for this compound.

    Personal Protective Equipment (PPE) Matrix

    In accordance with OSHA 29 CFR 1910.132[5], the following PPE is strictly required.

    Protection CategoryRequired EquipmentRegulatory StandardScientific Justification
    Hand/Skin Butyl Rubber or Silver Shield/4H Laminate Gloves (0.3mm+ thickness)EN 374 / ASTM F739Nitrile and latex are rapidly degraded by ketones and pyridines. Butyl provides >4 hours of permeation resistance against both moieties[3].
    Eye/Face Indirect-vented Chemical Splash Goggles + Face ShieldANSI Z87.1+Protects against severe corneal damage from pyridine vapor and liquid splashes[1].
    Body Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)NFPA 2112Mitigates fire risk due to the highly flammable nature of the ketone and pyridine functional groups[2].
    Respiratory NIOSH-Approved Half-Face Respirator with Organic Vapor (OV) CartridgesNIOSH APF 50Required only if handling outside a certified fume hood or during a spill, to prevent CNS depression from vapors[4].

    Operational Workflow: Step-by-Step Methodology

    The following protocol ensures a self-validating system where each step verifies the safety of the next.

    Phase 1: Pre-Operational Readiness
    • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Never handle this compound on an open bench.

    • Equipment Grounding: Because the compound's precursors and derivatives are flammable, ensure all receiving vessels and analytical balances are grounded to prevent static discharge[2].

    • Tool Selection: Use non-sparking spatulas (e.g., PTFE-coated or ceramic) for transferring the material[2].

    Phase 2: Gowning and Execution

    GowningWorkflow cluster_Donning Aseptic Donning (Pre-Handling) cluster_Doffing Doffing (Post-Handling) A1 1. Inspect Hood & Tools A2 2. Don FR Lab Coat A1->A2 A3 3. Don Splash Goggles A2->A3 A4 4. Don Butyl Gloves (Check for pinholes) A3->A4 Execute Execute Transfer / Synthesis A4->Execute Proceed to Hood B1 1. Remove Gloves (Inside-out technique) B2 2. Remove Goggles B1->B2 B3 3. Remove Lab Coat B2->B3 B4 4. Wash Hands with Soap & Water B3->B4 Execute->B1 Completion

    Caption: Step-by-step logic for PPE donning, execution, and doffing to prevent secondary contamination.

    Phase 3: Handling Protocol
    • Container Opening: Open the primary container only when fully inside the fume hood sash (sash pulled down to the lowest workable height).

    • Transfer: Weigh the compound using a closed-system analytical balance or a static-free weigh boat.

    • Sealing: Immediately recap the source container. Wipe the exterior of the closed container with a compatible solvent (e.g., a small amount of ethanol on a lint-free wipe) before removing it from the hood.

    Emergency Response & Spill Management

    In the event of a breach, rapid causality-based decision-making is required. Do not use combustible absorbents (like sawdust) as the pyridine/ketone mixture can generate heat and ignite[2].

    SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess IsLarge Large Spill (>50mL) or Outside Hood? Assess->IsLarge Evacuate Evacuate Area & Call HazMat IsLarge->Evacuate Yes SmallSpill Small Spill Inside Hood IsLarge->SmallSpill No Absorb Apply Inert Absorbent (Sand/Vermiculite) SmallSpill->Absorb Collect Collect in Sealed Container Absorb->Collect Dispose RCRA Hazardous Waste Disposal Collect->Dispose

    Caption: Decision tree for managing 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one spills.

    First Aid Protocols:

    • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. The defatting nature of the cyclohexanone moiety requires thorough washing with mild soap[4].

    • Eye Contact: Irrigate immediately with a continuous stream of water for 15 minutes, holding eyelids apart[1]. Seek immediate ophthalmological attention.

    Disposal Plan

    Because this compound contains environmental toxins and flammable moieties, it must be handled under strict Resource Conservation and Recovery Act (RCRA) guidelines.

    • Segregation: Do NOT mix with strong oxidizers or strong acids, as this can trigger an exothermic reaction or explosive peroxide formation[1][3].

    • Containment: Place all chemical waste, contaminated gloves, and inert spill absorbents into a high-density polyethylene (HDPE) or glass waste container.

    • Labeling: Clearly label the container as "Hazardous Waste: Toxic/Flammable Organic Mixture (Contains Pyridine and Cyclohexanone derivatives)."

    • Disposal: Route to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration via an approved EPA waste contractor. Do not flush down any sanitary sewer system[2].

    References

    • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor.[Link]

    • National Institute for Occupational Safety and Health (NIOSH). "Cyclohexanone - NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention (CDC).[Link]

    • National Institute for Occupational Safety and Health (NIOSH). "Pyridine - NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention (CDC).[Link]

    • New Jersey Department of Health. "Cyclohexanone Hazardous Substance Fact Sheet." NJ.gov.[Link]

    Sources

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